1,3-Propanediol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
propane-1,3-diol | |
|---|---|---|
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InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
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InChI Key |
YPFDHNVEDLHUCE-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CO)CO | |
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Molecular Formula |
C3H8O2 | |
| Record name | 1,3-propanediol | |
| Source | Wikipedia | |
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Related CAS |
31714-45-1, 345260-48-2 | |
| Record name | Poly(trimethylene ether) | |
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DSSTOX Substance ID |
DTXSID8041246 | |
| Record name | 1,3-Propanediol | |
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Molecular Weight |
76.09 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Propanediol | |
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Boiling Point |
210-212 °C | |
| Record name | 1,3-Propanediol | |
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Flash Point |
Flash Point: 174 °F/ 345 °C /closed cup/ | |
| Record name | 1,3-Propanediol | |
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Solubility |
Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol | |
| Record name | 1,3-Propanediol | |
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Density |
1.0597 at 20 °C/4 °C | |
| Record name | 1,3-Propanediol | |
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Vapor Pressure |
0.04 [mmHg], 0.0441 mm Hg at 25 °C | |
| Record name | 1,3-Propanediol | |
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Color/Form |
Colorless to pale yellow, very viscid liquid | |
CAS No. |
504-63-2 | |
| Record name | 1,3-Propanediol | |
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| Record name | 1,3-Propanediol | |
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| Record name | 1,3-PROPANEDIOL | |
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| Record name | Propane-1,3-diol | |
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| Record name | PROPANEDIOL | |
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Foundational & Exploratory
1,3-Propanediol chemical structure and properties
An In-depth Technical Guide to 1,3-Propanediol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound (PDO), with a focus on information relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, also known as trimethylene glycol, is a diol, an organic compound containing two hydroxyl (-OH) groups. Its chemical formula is C₃H₈O₂. The hydroxyl groups are located on the first and third carbon atoms of the three-carbon propane chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | Propane-1,3-diol[1] |
| CAS Number | 504-63-2[1] |
| Molecular Formula | C₃H₈O₂[2] |
| Synonyms | Trimethylene glycol, 1,3-Dihydroxypropane, β-Propylene glycol[1][3][4] |
| ChEBI ID | 16109[1] |
| PubChem CID | 10442[5] |
| SMILES | OCCCO[1] |
| InChI Key | YPFDHNVEDLHUCE-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
This compound is a colorless, odorless, viscous, and hygroscopic liquid with a slightly sweet taste.[6] It is miscible with water, ethanol, and acetone.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 76.09 g/mol [5][7] |
| Appearance | Colorless, viscous liquid[1][5] |
| Density | 1.053 g/mL at 25 °C[6] |
| Melting Point | -27 °C[1][6] |
| Boiling Point | 214 °C at 760 mmHg[2][6] |
| Flash Point | 79.4 °C (closed cup)[1][8] |
| Autoignition Temperature | 400 °C[1][9] |
| Solubility | Miscible with water, ethanol, acetone[6] |
| logP (Octanol/Water) | -1.04 to -1.093[1][5] |
| Vapor Pressure | 4.5 Pa at 25 °C[1] |
| Refractive Index (n20/D) | 1.440[6] |
| Dynamic Viscosity (η) | Data available across temperature ranges[10][11] |
| Std Enthalpy of Formation (ΔfH⦵298, liquid) | -481.8 ± 2.2 kJ/mol[12] |
| Std Enthalpy of Formation (ΔfH⦵298, gas) | -410.6 ± 2.2 kJ/mol[12] |
| Std Enthalpy of Combustion (ΔcH⦵298) | -1848.1 to -1837.9 kJ/mol[1] |
| Enthalpy of Vaporization (ΔvapH) | 71.2 ± 0.2 kJ/mol at 298.15 K[12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3: Spectroscopic Data Summary for this compound
| Technique | Key Data |
|---|---|
| ¹H NMR | δ ~1.85 ppm (quintet, 2H, -CH₂-), δ ~3.67 ppm (triplet, 4H, HO-CH₂-)[13] |
| ¹³C NMR | δ ~36.4 ppm (-CH₂-), δ ~61.3 ppm (HO-CH₂-)[13] |
| Infrared (IR) | ~3300 cm⁻¹ (O-H stretch, broad), ~2940 cm⁻¹ (C-H stretch, aliphatic), ~1050 cm⁻¹ (C-O stretch)[14] |
| Mass Spec (MS) | Molecular Ion [M]⁺ not typically observed; characteristic fragments at m/z 57, 58[14][15] |
Synthesis and Production
This compound can be produced through both traditional chemical methods and more sustainable biotechnological routes.[2]
Chemical Synthesis
Two primary chemical synthesis routes are the Shell process and the Degussa process.
-
Shell Process (from Ethylene Oxide): This method involves the hydroformylation of ethylene oxide to produce 3-hydroxypropionaldehyde, which is then hydrogenated to yield this compound.[1][16]
-
Degussa Process (from Acrolein): This process starts with the hydration of acrolein to form 3-hydroxypropionaldehyde, followed by hydrogenation to this compound.[1][16] Acrolein is typically derived from the oxidation of propylene.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. ymdb.ca [ymdb.ca]
- 4. CharChem. This compound [easychem.org]
- 5. This compound | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 504-63-2 [chemicalbook.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. This compound (this compound) | Microorganisms | 504-63-2 | Invivochem [invivochem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound (CAS 504-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bmse000303 this compound at BMRB [bmrb.io]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Propanediol synthesis pathways from glycerol
An In-depth Technical Guide to the Synthesis of 1,3-Propanediol from Glycerol
The increasing production of biodiesel has led to a significant surplus of its primary byproduct, crude glycerol.[1] This has driven research into valorizing this renewable feedstock by converting it into value-added chemicals. Among these, this compound (1,3-PDO) stands out as a key platform chemical, primarily used as a monomer for the production of high-performance polyesters like polytrimethylene terephthalate (PTT).[2][3] This guide provides a detailed technical overview of the primary synthesis pathways for converting glycerol into 1,3-PDO, focusing on microbial fermentation and chemical catalysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Microbial Synthesis of this compound
Microbial fermentation is the most established and commercially utilized method for producing 1,3-PDO from glycerol.[1] This bioconversion process is carried out by a variety of microorganisms, including native producers and genetically engineered strains.
Metabolic Pathways
The microbial conversion of glycerol to 1,3-PDO involves a dismutation process with two main branches: a reductive pathway and an oxidative pathway.[4][5]
-
Reductive Pathway: Glycerol is converted to 1,3-PDO in a two-step enzymatic reaction. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase.[4][6] Subsequently, 3-HPA is reduced to 1,3-PDO by this compound oxidoreductase (PDOR), which regenerates NAD+ from NADH.[4][5]
-
Oxidative Pathway: In parallel, glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (DHAP).[1] DHAP enters the glycolysis pathway to generate energy (ATP) and reducing equivalents (NADH) necessary for cell growth and the reductive pathway.[2][5]
Key enzymes in this process are glycerol dehydratase (encoded by the dhaB gene) and this compound dehydrogenase (encoded by the dhaT gene).[7] Some microorganisms, like Clostridium butyricum, possess a vitamin B12-independent glycerol dehydratase, which is an economic advantage for industrial applications.[8] In contrast, microorganisms like Klebsiella pneumoniae utilize a coenzyme B12-dependent glycerol dehydratase.[9]
Figure 1: Microbial metabolic pathway for this compound synthesis from glycerol.
Producing Microorganisms and Performance
Several microorganisms are known for their ability to produce 1,3-PDO from glycerol. Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii are among the most studied natural producers.[1][4] Metabolic engineering has also been employed to develop recombinant strains of Escherichia coli and Saccharomyces cerevisiae with enhanced production capabilities.[10][11]
| Microorganism | Strain | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Mutant | Fed-batch | 102.7 | 0.56 | - | [9] |
| Clostridium butyricum | Wild Type | Fed-batch | 94.0 | 0.65 | - | [9] |
| Lactobacillus diolivorans | Wild Type | - | >85.0 | - | - | [6] |
| Escherichia coli | Recombinant | Two-stage fed-batch | 104.4 | 0.902 | 2.61 | [12] |
| Saccharomyces cerevisiae | Instant Baker's Yeast | Anaerobic batch | - | 0.423 (wt%) | - | [13] |
Experimental Protocol: Fed-Batch Fermentation
This protocol outlines a general procedure for the production of 1,3-PDO from glycerol using a microbial culture in a fed-batch fermentation setup.
1. Media Preparation:
-
Seed Culture Medium (per liter): 20 g glycerol, 10 g tryptone, 5 g yeast extract, 10 g NaCl. Sterilize by autoclaving at 121°C for 20 minutes.
-
Fermentation Medium (per liter): 50 g glycerol, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1 ml trace element solution. Sterilize by autoclaving. Aseptically add a filter-sterilized vitamin solution (e.g., vitamin B12 if required by the strain) post-sterilization.
-
Feeding Solution: 500 g/L glycerol solution, sterilized by autoclaving.
2. Inoculum Preparation:
-
Inoculate a single colony of the production strain into 50 mL of seed culture medium in a 250 mL flask.
-
Incubate at the optimal temperature (e.g., 37°C for K. pneumoniae) with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-exponential growth phase.
3. Fermentor Setup and Operation:
-
Aseptically transfer the seed culture to a sterilized bioreactor containing the fermentation medium to achieve an initial optical density (OD₆₀₀) of approximately 0.1.
-
Control fermentation parameters:
-
Temperature: Maintain at the optimal temperature (e.g., 37°C).
-
pH: Control at a setpoint (e.g., 7.0) by automated addition of a base (e.g., 5M NaOH).
-
Agitation and Aeration: For microaerobic or anaerobic conditions, sparge with nitrogen gas. Maintain low agitation (e.g., 150-200 rpm) to ensure homogeneity.
-
4. Fed-Batch Strategy:
-
Monitor the glycerol concentration periodically using HPLC.
-
When the initial glycerol is nearly depleted, start feeding the concentrated glycerol solution at a predetermined rate to maintain the glycerol concentration within an optimal range (e.g., 20-40 g/L) to avoid substrate inhibition.
5. Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Analyze the supernatant for glycerol and 1,3-PDO concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector.
-
Measure cell density by recording the optical density at 600 nm (OD₆₀₀).
Chemical Synthesis of this compound
Chemical catalysis, specifically selective hydrogenolysis, represents a promising alternative to microbial fermentation for converting glycerol to 1,3-PDO.[3] This pathway offers potential advantages in terms of reaction rates and process simplicity.
Reaction Mechanism
The hydrogenolysis of glycerol to 1,3-PDO is a challenging reaction because the cleavage of the secondary C-O bond is thermodynamically less favorable than the cleavage of the primary C-O bonds, which leads to the formation of 1,2-propanediol (1,2-PDO) as a major byproduct.[3] The most accepted mechanism is a two-step dehydration-hydrogenation process:[3][14]
-
Dehydration: Glycerol is first dehydrated on an acid site of the catalyst to form an intermediate, 3-hydroxypropionaldehyde (3-HPA).[3][14]
-
Hydrogenation: The 3-HPA intermediate is then rapidly hydrogenated on a metal active site to yield this compound.[3][14]
Effective catalysts are typically bifunctional, containing both acidic sites for dehydration and metallic sites for hydrogenation.[3]
Figure 2: Proposed reaction pathways for the chemical hydrogenolysis of glycerol.
Catalyst Systems and Performance
The development of highly selective and stable catalysts is crucial for the economic viability of this process. Pt-W and Ir-Re based catalysts have shown the most promising results.[3] The support material can also play a significant role in catalyst activity and selectivity.[15]
| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Glycerol Conversion (%) | 1,3-PDO Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pt/m-WO₃ | - | 180 | 5.5 | 18.0 | 39.2 |[16] | | 2Pt-10WO₃ | SBA-15 | 260 | Atmospheric | 86.0 | 42.0 |[14] | | Ir-ReOₓ | Rutile TiO₂ | 120 | 8.0 | ~30 | ~45 |[15] | | Pt/WO₃ | Al₂O₃ | 260 | Atmospheric | - | ~14 (Yield) |[17] |
Experimental Protocol: Catalytic Hydrogenolysis
This protocol describes a general procedure for the liquid-phase hydrogenolysis of glycerol over a heterogeneous catalyst in a batch reactor.
1. Catalyst Preparation (Example: Impregnation):
-
Prepare the support material (e.g., SBA-15, TiO₂).
-
Dissolve the precursor for the acidic component (e.g., ammonium metatungstate) in deionized water.
-
Add the support to the solution and stir for several hours. Dry the mixture (e.g., at 110°C overnight) and then calcine at a high temperature (e.g., 550°C).
-
Dissolve the metal precursor (e.g., chloroplatinic acid) in deionized water.
-
Impregnate the acidic component-modified support with the metal precursor solution.
-
Dry and calcine the material again, followed by reduction under a H₂ flow at an elevated temperature to obtain the final catalyst.
2. Reactor Setup:
-
Use a high-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port.
3. Reaction Procedure:
-
Load the reactor with a specific amount of the prepared catalyst and an aqueous solution of glycerol (e.g., 10-20 wt%).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove air.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5-8 MPa).
-
Heat the reactor to the target reaction temperature (e.g., 180-260°C) while stirring (e.g., 800-1000 rpm).
-
Maintain the reaction for a set duration (e.g., 2-12 hours), keeping the pressure constant by supplying hydrogen as it is consumed.
4. Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Collect the liquid product and separate it from the solid catalyst by centrifugation or filtration.
-
Analyze the liquid sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5).
-
Quantify the concentrations of glycerol, this compound, 1,2-propanediol, and other byproducts by comparing peak areas with those of standard solutions.
-
Calculate glycerol conversion and product selectivity based on the GC analysis results.
Conclusion
The synthesis of this compound from glycerol is a prime example of sustainable chemical production. Microbial fermentation is a mature technology that benefits from high selectivity, but can be limited by reaction rates and complex downstream processing.[1][5] Chemical catalysis via hydrogenolysis offers a potentially more direct and faster route, though challenges in catalyst selectivity, stability, and the need for high-pressure hydrogen remain significant hurdles.[3] Continued research in both metabolic engineering of microbial strains and the design of novel, highly efficient bifunctional catalysts will be critical to further improve the economics and environmental footprint of 1,3-PDO production from this abundant renewable resource.
References
- 1. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol [frontiersin.org]
- 4. media.neliti.com [media.neliti.com]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 7. Key enzymes catalyzing glycerol to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Conversion of Glycerol to this compound: Physiological Comparison of a Natural Producer, Clostridium butyricum VPI 3266, and an Engineered Strain, Clostridium acetobutylicum DG1(pSPD5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering for the microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic glycerol hydrogenolysis to this compound in a gas–solid fluidized bed - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Propane-1,3-diol, also known as trimethylene glycol, is a versatile three-carbon diol used in a wide range of applications, from polymer synthesis to its use as a solvent and excipient in pharmaceutical formulations.[1][2] This guide provides a comprehensive overview of its core physical properties, complete with detailed experimental protocols and structured data for easy reference.
Core Physical and Chemical Identifiers
Propane-1,3-diol is a colorless, viscous, and water-miscible liquid.[1] Its fundamental identifiers are crucial for regulatory and experimental documentation.
| Identifier | Value | Reference |
| IUPAC Name | Propane-1,3-diol | [3] |
| CAS Number | 504-63-2 | [3] |
| Molecular Formula | C₃H₈O₂ | [1] |
| Molecular Weight | 76.09 g/mol | [1] |
| SMILES | C(CO)CO | [1] |
| InChI Key | YPFDHNVEDLHUCE-UHFFFAOYSA-N | [4] |
Quantitative Physical Properties
The following tables summarize the key physical properties of propane-1,3-diol, providing a basis for its application in various scientific and industrial contexts.
Table 2.1: Thermodynamic Properties
| Property | Value | Conditions |
| Boiling Point | 210-214 °C | at 760 mmHg[1][5] |
| Melting Point | -27 °C | [4] |
| Flash Point | >99 °C (closed cup) | [6] |
| Autoignition Temperature | 400-405 °C | [4][5] |
| Vapor Pressure | 0.044 mmHg | at 25 °C[1][4] |
| 0.8 mmHg | at 20 °C[5] | |
| 9.8 mmHg | at 100 °C |
Table 2.2: Physicochemical Properties
| Property | Value | Conditions |
| Density | 1.053 g/mL | at 25 °C[5] |
| 1.0597 g/cm³ | at 20 °C[1][2] | |
| Viscosity | 52.7 mPa·s | at 20 °C[7] |
| 44.923 mm²/s | [8] | |
| Refractive Index (n_D) | 1.440 | at 20 °C[3][5] |
| Surface Tension | Data not readily available in cited literature | |
| pKa | 14.46 ± 0.10 | Predicted[4][5] |
| LogP (Octanol/Water) | -1.04 | [1][4] |
| Dielectric Constant | 35.0 | at 20 °C[5][8] |
Table 2.3: Solubility and Miscibility
| Solvent | Solubility |
| Water | Miscible[2][3] |
| Ethanol | Soluble[4][9] |
| Ether | Soluble[4] |
| Acetone | Miscible[5] |
| Chloroform | Miscible[5] |
| Benzene | Insoluble[5] |
Experimental Protocols
Standardized methods are employed to determine the physical properties of chemical compounds like propane-1,3-diol. Below are detailed overviews of typical experimental protocols.
3.1. Determination of Boiling Point (OECD Guideline 103)
The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure.
-
Apparatus: A distillation flask, condenser, thermometer, and a heating source (e.g., heating mantle).
-
Methodology:
-
The liquid is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
-
The liquid is heated, and the temperature is recorded when a steady stream of distillate is observed and the temperature reading is stable.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.
-
3.2. Determination of Density and Viscosity (ASTM D7042)
Modern automated instruments can measure density and viscosity simultaneously. An Anton Paar Stabinger SVM 3000, for instance, is often used for such measurements.[10]
-
Apparatus: Automated viscometer/densitometer (e.g., Stabinger type), temperature-controlled bath/Peltier thermostat.[10]
-
Methodology:
-
The instrument is calibrated using certified reference standards.
-
A small sample of propane-1,3-diol is injected into the measuring cell.
-
The instrument maintains a precise temperature, and the density is determined by the oscillating U-tube principle.
-
Simultaneously, the dynamic viscosity is measured by a rotating tube filled with the sample, surrounded by a stationary tube. The rotational speed and torque are used to calculate the viscosity.
-
Measurements are typically repeated at various temperatures to obtain temperature-dependent data.[10]
-
3.3. Determination of Refractive Index (OECD Guideline 107)
The refractive index is a measure of how light propagates through a substance and is a characteristic property.
-
Apparatus: A refractometer (e.g., Abbé refractometer), a constant temperature water bath, and a light source (typically a sodium D-line lamp, 589 nm).
-
Methodology:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The temperature of the prisms is controlled by circulating water from the constant temperature bath (e.g., 20 °C).
-
A few drops of propane-1,3-diol are placed on the surface of the lower prism.
-
The prisms are closed, and the light source is positioned.
-
The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for characterizing the key physical properties of a liquid sample like propane-1,3-diol.
References
- 1. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 504-63-2 [m.chemicalbook.com]
- 6. This compound 98 504-63-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 504-63-2 [chemicalbook.com]
- 9. This compound [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 1,3-Propanediol: A Technical Guide
An in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 1,3-propanediol, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (CAS: 504-63-2), a versatile chemical intermediate. The following sections detail the methodologies for acquiring ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with a thorough analysis of the resulting data. All quantitative information is summarized in structured tables for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the molecule. The methylene protons adjacent to the hydroxyl groups (at C1 and C3) are chemically equivalent, as are the protons on the central methylene group (at C2).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~3.8 | Triplet (t) | ~6.2 | 4H | HO-CH₂ - |
| ~1.8 | Quintet (p) | ~6.2 | 2H | -CH₂ -CH₂- |
| Variable | Singlet (s, broad) | - | 2H | -OH |
Note: The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature. In D₂O, this peak will disappear due to proton exchange.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, corresponding to the two unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~61.5 | C1, C3 |
| ~36.5 | C2 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
Instrumental Parameters:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.
Table 3: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960-2850 | Strong | C-H stretch (sp³ hybridized) |
| 1470-1430 | Medium | C-H bend (scissoring) |
| 1060-1040 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer to correct for atmospheric H₂O and CO₂.
-
Place the prepared salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by the fragmentation of the molecular ion.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 76 | Low or absent | [M]⁺ (Molecular Ion) |
| 58 | High | [M - H₂O]⁺ |
| 45 | High | [CH₂CH₂OH]⁺ |
| 31 | High | [CH₂OH]⁺ |
Experimental Protocol for Mass Spectrometry
Sample Preparation and Introduction:
-
For direct infusion, prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Introduce the sample into the ion source of the mass spectrometer via a syringe pump or direct injection.
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and enters the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Proposed fragmentation pathway of this compound in Mass Spectrometry.
A Technical Guide to Bio-based 1,3-Propanediol Production from Renewable Resources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and methodologies for the production of 1,3-propanediol (1,3-PDO) from renewable feedstocks. As a key building block for polymers like polytrimethylene terephthalate (PTT) and its applications in cosmetics, liquid detergents, and industrial products, the bio-based synthesis of 1,3-PDO represents a significant advancement in sustainable chemical manufacturing. This document provides a comprehensive overview of the metabolic pathways, quantitative production data, and detailed experimental protocols relevant to the microbial fermentation of 1,3-PDO.
Core Metabolic Pathways
The microbial conversion of renewable resources to this compound primarily follows two main routes, depending on the starting substrate: glycerol or glucose.
Production from Glycerol
Glycerol, a major byproduct of biodiesel production, is a direct and efficient substrate for 1,3-PDO synthesis in several native microorganisms, including species of Klebsiella, Clostridium, and Citrobacter.[1] The pathway involves a dismutation process with both an oxidative and a reductive branch.
-
Reductive Pathway: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent or independent glycerol dehydratase (GDHt). Subsequently, 3-HPA is reduced to this compound by a NADH-dependent this compound oxidoreductase (PDOR).[2]
-
Oxidative Pathway: In parallel, a portion of the glycerol is oxidized to dihydroxyacetone (DHA) by glycerol dehydrogenase (GDH). DHA is then phosphorylated to dihydroxyacetone phosphate (DHAP) and enters the central glycolytic pathway to generate ATP and reducing equivalents (NADH) necessary for cell growth and the reductive conversion of 3-HPA to 1,3-PDO.[1]
Production from Glucose
The production of 1,3-PDO from glucose, a readily available sugar from sources like corn, has been successfully commercialized, notably by DuPont Tate & Lyle.[3] This process typically utilizes a metabolically engineered host, such as Escherichia coli, that does not naturally produce 1,3-PDO. The engineered pathway involves two key stages:
-
Glucose to Glycerol: Glucose is converted to the glycolytic intermediate dihydroxyacetone phosphate (DHAP). Engineered enzymes, such as glycerol-3-phosphate dehydrogenase (GPD) and glycerol-3-phosphate phosphatase (GPP), are introduced to convert DHAP into glycerol.
-
Glycerol to 1,3-PDO: The synthesized glycerol is then channeled into the same reductive pathway described above, utilizing heterologously expressed glycerol dehydratase and this compound oxidoreductase.
Quantitative Data on this compound Production
The following tables summarize key performance indicators for 1,3-PDO production using various microorganisms and fermentation strategies.
Table 1: this compound Production from Glycerol by Wild-Type and Engineered Strains
| Microorganism | Strain Type | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Wild-Type | Fed-Batch | 81.10 | 0.57 (mol/mol) | - | [4] |
| Klebsiella pneumoniae | Mutant | Repeated Fed-Batch | 80.5 | - | 3.35 | [5] |
| Clostridium butyricum | Wild-Type | Fed-Batch | 32.18 | - | 2.38 | [6] |
| Clostridium butyricum | DL07 | Sequential Fed-Batch | 85.0 | - | 3.1 | [6] |
| Citrobacter freundii | AD119 | Fed-Batch | 53.44 | - | 0.44 | [7] |
| Saccharomyces cerevisiae | Wild-Type | Batch (anaerobic) | - | 0.423 | - | [8] |
Table 2: this compound Production from Glucose by Engineered E. coli
| Strain | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Recombinant E. coli | Fed-Batch | 10.6 | 0.40 (mol/mol glycerol) | - | [9] |
| Recombinant E. coli | Fed-Batch (self-regulated) | 61.27 | 0.456 (total products) | - | [10][11] |
Experimental Protocols
This section provides a representative, detailed methodology for the production and analysis of this compound using a fed-batch fermentation process.
Experimental Workflow Overview
The overall workflow for producing and quantifying 1,3-PDO involves several key stages, from initial strain culture to final product analysis.
Detailed Methodologies
1. Media Preparation
-
Seed Culture Medium (per liter):
-
Yeast Extract: 5 g
-
Tryptone: 10 g
-
NaCl: 10 g
-
Glycerol: 20 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Fermentation Medium (per liter):
-
Fed-Batch Feed Solution:
-
Glycerol: 500-800 g/L
-
Yeast Extract: 50-100 g/L
-
Sterilize separately.
-
2. Fermentation Protocol
-
Inoculum Development: Inoculate a single colony into 50 mL of seed medium in a 250 mL flask. Incubate at 37°C, 200 rpm for 12-16 hours.
-
Bioreactor Setup: Prepare a 5-L bioreactor with 3 L of fermentation medium. Calibrate pH and dissolved oxygen (DO) probes. Sterilize the bioreactor.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Batch Phase: Maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of 4 M NaOH).[13] For anaerobic or microaerobic conditions, sparge with nitrogen gas or maintain a low agitation speed (e.g., 250 rpm) to keep DO minimal.[13]
-
Fed-Batch Phase: Once the initial glycerol is nearly depleted (indicated by a sudden increase in DO or a decrease in off-gas CO₂), initiate the feeding of the concentrated glycerol solution. A common strategy is to maintain the glycerol concentration in the bioreactor between 10 and 30 g/L.[13]
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours) for analysis.
3. Analytical Methods
-
Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
Metabolite Analysis (HPLC):
-
Sample Preparation: Centrifuge the fermentation sample at 10,000 x g for 10 min. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Quantification: Determine the concentrations of glycerol, this compound, and major organic acid byproducts (e.g., acetic, lactic, succinic acid) by comparing peak areas to a standard curve.[15]
-
-
3-Hydroxypropionaldehyde (3-HPA) Analysis (Colorimetric Method):
4. Enzyme Assays (Example: Glycerol Dehydratase)
-
Crude Cell Extract Preparation: Harvest cells by centrifugation, wash with buffer (e.g., potassium phosphate buffer), and lyse the cells using methods like sonication or a French press. Centrifuge to remove cell debris.
-
Assay Principle: A coupled-enzyme assay can be used where the product of the GDHt reaction is converted by a second enzyme, leading to a change in NADH concentration that can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
HEPES buffer (pH 8.2)
-
Substrate (e.g., 1,2-propanediol, as it's a common substrate for the assay)
-
Coenzyme B₁₂
-
Coupling enzyme (e.g., aldehyde dehydrogenase) and NAD⁺
-
Crude cell extract
-
-
Measurement: Initiate the reaction by adding the cell extract and monitor the change in absorbance at 340 nm. Calculate the specific activity based on the rate of NADH formation.
This guide provides a foundational understanding and practical framework for the bio-based production of this compound. The provided protocols and data serve as a starting point for further research and process optimization in this dynamic field of industrial biotechnology.
References
- 1. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. This compound Production by Clostridium Butyricum in Various Fed-Batch Feeding Strategies | Semantic Scholar [semanticscholar.org]
- 5. Efficient production of this compound from crude glycerol by repeated fed-batch fermentation strategy of a lactate and 2,3-butanediol deficient mutant of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential fed-batch fermentation of this compound from glycerol by Clostridium butyricum DL07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound production by new recombinant Escherichia coli containing genes from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fed-batch Self-regulated Fermentation of Glucose to Co-produce Glycerol and this compound by Recombinant Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. sciepublish.com [sciepublish.com]
- 12. Bioconversion of Glycerol to this compound Using Klebsiella pneumoniae L17 with the Microbially Influenced Corrosion of Zero-Valent Iron [mdpi.com]
- 13. Enhanced this compound production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of 1,3-Propanediol from Acrolein Hydration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,3-propanediol (1,3-PDO) commencing from the hydration of acrolein. This process is a significant pathway in industrial chemistry, offering a route to a valuable monomer for polymer production and a versatile building block in organic synthesis. This document details the core chemical transformations, experimental methodologies, and quantitative data to support research and development in this area.
Process Overview
The synthesis of this compound from acrolein is a two-step process. The first stage involves the hydration of acrolein to form 3-hydroxypropionaldehyde (3-HPA). The subsequent step is the catalytic hydrogenation of 3-HPA to yield the final product, this compound.
dot
Caption: Overall reaction pathway for the synthesis of this compound from acrolein.
Step 1: Hydration of Acrolein to 3-Hydroxypropionaldehyde
The initial step is the acid-catalyzed addition of water across the carbon-carbon double bond of acrolein. This reaction is typically carried out in an aqueous solution using acidic catalysts.
Experimental Protocol: Acrolein Hydration in a Fixed-Bed Reactor
This protocol describes a continuous process for the hydration of acrolein using an acidic ion-exchange resin in a fixed-bed reactor.
Materials:
-
Acrolein (stabilized)
-
Deionized water
-
Acidic ion-exchange resin (e.g., Amberlite IRC-84)
-
Nitrogen gas for inerting
Equipment:
-
Jacketed glass column reactor
-
High-performance liquid chromatography (HPLC) pump
-
Heating circulator
-
Back-pressure regulator
-
Product collection vessel
-
Analytical balance
-
pH meter
Procedure:
-
Catalyst Preparation and Packing:
-
The acidic ion-exchange resin is pre-conditioned by washing with deionized water until the eluate is neutral.
-
A slurry of the resin in deionized water is prepared and carefully packed into the jacketed glass column to ensure a uniform bed without voids. The final bed volume is recorded.
-
-
Reactor Setup:
-
The packed column is integrated into a flow system. The HPLC pump is used to feed the reactant solution through the column.
-
The heating circulator is connected to the jacket of the column to maintain a constant reaction temperature.
-
A back-pressure regulator is installed at the outlet of the reactor to maintain the desired operating pressure.
-
The reactor is purged with nitrogen to establish an inert atmosphere.
-
-
Reaction Execution:
-
An aqueous solution of acrolein (typically 10-20 wt%) is prepared.
-
The heating circulator is set to the desired temperature (e.g., 40-60 °C).
-
The acrolein solution is pumped through the catalyst bed at a defined weight hourly space velocity (WHSV), typically in the range of 3-5 h⁻¹[1].
-
The reaction is allowed to proceed continuously, with samples collected periodically from the reactor outlet.
-
-
Product Analysis:
-
The collected samples are analyzed by HPLC or gas chromatography (GC) to determine the concentrations of acrolein, 3-hydroxypropionaldehyde, and any byproducts. A colorimetric method using DL-tryptophan can also be used for the quantification of 3-HPA[2].
-
-
Shutdown:
-
Upon completion, the acrolein feed is stopped, and the reactor is flushed with deionized water.
-
The system is cooled down and depressurized.
-
dot
Caption: Experimental workflow for the hydration of acrolein.
Quantitative Data: Acrolein Hydration
| Catalyst | Temperature (°C) | Acrolein Conc. (wt%) | WHSV (h⁻¹) | Acrolein Conversion (%) | 3-HPA Selectivity (%) | Reference |
| Acidic Ion-Exchange Resin | 40-55 | 13-17 | 3-5 | > 85 | > 90 | [1] |
| Weakly Acidic Cation Exchange Resin | 50 | 20 | - | - | - | [3] |
| Hydrated, Alumina-bound Zeolite | 50-100 | 5-30 (in water) | - | - | - | US Patent 5,247,13 |
Step 2: Hydrogenation of 3-Hydroxypropionaldehyde to this compound
The second step involves the reduction of the aldehyde group in 3-HPA to a primary alcohol, yielding this compound. This is a catalytic hydrogenation reaction typically performed under hydrogen pressure.
Experimental Protocol: Hydrogenation of 3-HPA in a Stirred Autoclave
This protocol outlines the batch hydrogenation of an aqueous solution of 3-HPA using a Raney nickel catalyst in a high-pressure stirred autoclave.
Materials:
-
Aqueous solution of 3-hydroxypropionaldehyde
-
Raney nickel (activated)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Deionized water
Equipment:
-
High-pressure stirred autoclave (e.g., Parr reactor) with temperature and pressure controls
-
Gas inlet and outlet lines
-
Magnetic stirrer or mechanical agitator
-
Catalyst filtration system
-
Analytical balance
Procedure:
-
Catalyst Preparation (W-6 Raney Nickel):
-
In a fume hood, slowly add 125 g of Raney nickel-aluminum alloy powder to a stirred solution of 160 g of sodium hydroxide in 600 ml of distilled water in an ice bath, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, allow the mixture to digest at 50°C for 50 minutes.
-
Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral to litmus.
-
The activated Raney nickel should be kept under water or a suitable solvent at all times to prevent pyrophoric activity.
-
-
Reactor Charging and Setup:
-
The autoclave is thoroughly cleaned and dried.
-
The aqueous solution of 3-HPA and the activated Raney nickel catalyst (typically 1.5-2% by weight of the reactant solution) are charged into the autoclave[1].
-
The autoclave is sealed, and the system is purged several times with nitrogen followed by hydrogen to remove air.
-
-
Reaction Execution:
-
The stirrer is started (e.g., 500 rpm)[1].
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 6 MPa)[1].
-
The temperature is raised to the desired setpoint. A two-stage temperature profile is often employed: an initial phase at a lower temperature (e.g., 30-50 °C) followed by a higher temperature phase (e.g., 110-130 °C) to ensure complete conversion[1].
-
The reaction progress is monitored by observing the hydrogen uptake from the gas reservoir.
-
-
Product Recovery and Analysis:
-
After the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reactor is purged with nitrogen.
-
The reaction mixture is filtered to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled under a blanket of water or inert gas.
-
The filtrate is analyzed by GC or HPLC to determine the conversion of 3-HPA and the selectivity to this compound.
-
-
Purification:
dot
Caption: Experimental workflow for the hydrogenation of 3-hydroxypropionaldehyde.
Quantitative Data: 3-HPA Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | LHSV (h⁻¹) | 3-HPA Conversion (%) | 1,3-PDO Selectivity (%) | 1,3-PDO Yield (%) | Reference |
| Raney Nickel | 30-50 (Stage 1), 110-130 (Stage 2) | 6 | - | 100 | > 99 | - | [1] |
| Ru-40Ni/SiO₂ | 80 | 2.0 | 0.4 | - | - | > 99.0 | [8] |
| 5Cu–20V/30Ni/SiO₂ | 80 | 2.0 | 0.4 | - | - | > 76.8 | [8] |
| Ni-M/HM | 50-72 | 5.0 | 2.0 | - | - | - | [9] |
| Ni/SiO₂/Al₂O₃ | 45-80 | 2.6-5.15 | - | - | - | - | [10] |
Conclusion
The chemical synthesis of this compound from acrolein via a two-step hydration and hydrogenation process is a well-established and versatile method. The selection of appropriate catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity of the final product. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of chemical synthesis and drug development, enabling further innovation and application of this important diol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Impact of Process Parameters on this compound Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 [mdpi.com]
- 3. US3536763A - Hydration of acrolein to hydracrylaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Purification of this compound by Molecular Distillation [kci.go.kr]
- 6. US20050069997A1 - Purification of biologically-produced this compound - Google Patents [patents.google.com]
- 7. WO2004076392A1 - Purification of this compound by distillation - Google Patents [patents.google.com]
- 8. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
1,3-Propanediol: A Versatile Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanediol (PDO) is a three-carbon diol that has emerged as a crucial building block in the synthesis of a diverse range of polymers.[1] Its unique chemical structure, featuring hydroxyl groups on its terminal carbons, allows for its facile incorporation into various polymer backbones, including polyesters, polyurethanes, and polyethers.[2][3] The growing interest in PDO stems from its availability from both traditional petrochemical routes and sustainable, bio-based fermentation processes, making it an attractive monomer for the development of environmentally friendly and high-performance materials.[1][4] This technical guide provides a comprehensive overview of this compound as a monomer, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymers, with a particular focus on their potential applications in drug development.
Properties of this compound
This compound is a colorless, viscous, and hygroscopic liquid that is miscible with water and many organic solvents.[5][6] Its physical and chemical properties make it a versatile and stable monomer for various polymerization reactions.
| Property | Value | References |
| Chemical Formula | C₃H₈O₂ | [6] |
| Molar Mass | 76.09 g/mol | [5][6] |
| Appearance | Colorless, viscous liquid | [5] |
| Melting Point | -27 °C | [6] |
| Boiling Point | 211-217 °C | [6] |
| Density | 1.0597 g/cm³ at 20 °C | [5][6] |
| Flash Point | 79.4 °C (closed cup) | [6] |
| Autoignition Temperature | 400 °C | [6] |
| Solubility in Water | Miscible | [6] |
| log P (Octanol/Water Partition Coefficient) | -1.093 | [6] |
| Refractive Index (n_D) | 1.440 at 20 °C | [6] |
Polymer Synthesis Utilizing this compound
This compound serves as a key monomer in the synthesis of several important classes of polymers, most notably polyesters and polyurethanes. The polymerization processes can be tailored to yield materials with a wide range of properties suitable for various applications.
Polyesters
Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. The use of this compound as the diol component imparts unique characteristics to the resulting polyester, such as enhanced flexibility and resilience.
The most prominent polyester derived from this compound is poly(trimethylene terephthalate) (PTT), which is produced through the polycondensation of PDO with terephthalic acid (TPA) or dimethyl terephthalate (DMT).[7][8] PTT exhibits a combination of desirable properties, including excellent elastic recovery, good tensile strength, and resistance to stains and chemicals, making it a valuable material for fibers, textiles, carpets, and engineering thermoplastics.[8][9][10]
Properties of Poly(trimethylene terephthalate) (PTT)
| Property | Value | References |
| Melting Point (T_m) | 225 - 228 °C | [8] |
| Glass Transition Temperature (T_g) | 45 - 60 °C | [11] |
| Density | ~1.35 g/cm³ | [11] |
| Tensile Strength | Higher than PBT | [9] |
| Flexural Strength | Higher than PBT | [9] |
| Stiffness | Higher than PBT | [9] |
| Moisture Absorption | ~0.4% | [8] |
Aliphatic polyesters synthesized from this compound and dicarboxylic acids like succinic acid are of significant interest due to their biodegradability.[12][13] Poly(1,3-propylene succinate) (PPS) is a biodegradable polyester that shows promise for applications in packaging, agriculture, and biomedical fields.[13][14]
Properties of Poly(1,3-propylene succinate) (PPS)
| Property | Value | References |
| Melting Point (T_m) | ~48 °C | [15] |
| Molecular Formula (repeating unit) | (C₇H₁₀O₄)n | [16] |
| CAS Number | 28158-21-6 | [16][17] |
Polyurethanes
Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol. This compound can be used as a chain extender in polyurethane synthesis, reacting with a diisocyanate and a prepolymer to form the final polymer.[18][19] The incorporation of PDO can influence the mechanical properties and thermal stability of the resulting polyurethane.[18][20]
Mechanical Properties of Polyurethanes Derived from this compound
The mechanical properties of polyurethanes are highly dependent on the specific diisocyanate and polyol used in the formulation. However, studies have shown that the use of this compound as a chain extender can lead to polyurethanes with a range of tensile strengths and elongations at break. For example, thermoplastic polyurethanes based on bio-poly(1,3-propylene succinate) glycol, 1,4-butanediol, and 4,4′-methylene diphenyl diisocyanate (MDI) have exhibited tensile strengths up to 64.13 MPa.[21]
Experimental Protocols
Synthesis of Poly(trimethylene terephthalate) (PTT) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation process for the synthesis of PTT from this compound and terephthalic acid.
Materials:
-
This compound (PDO)
-
Terephthalic acid (TPA)
-
Titanium-based catalyst (e.g., titanium(IV) isopropoxide)
-
Antimony-based co-catalyst (optional, e.g., antimony trioxide)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
Stage 1: Esterification
-
Charge the reaction vessel with a molar excess of this compound and terephthalic acid (e.g., a molar ratio of PDO:TPA of 1.2:1 to 2.2:1).
-
Add the titanium-based catalyst.
-
Heat the mixture under a nitrogen atmosphere with continuous stirring to a temperature of 245-260 °C.[22]
-
Water will be formed as a byproduct and should be continuously removed from the reaction mixture.
-
Continue the esterification reaction until approximately 97-99% of the TPA is esterified, which can be monitored by the amount of water collected.[22]
Stage 2: Polycondensation
-
Increase the temperature to 250-270 °C.[22]
-
Gradually reduce the pressure to create a vacuum (e.g., down to 1-10 mbar).[22][23]
-
The excess this compound will distill off and be collected.
-
Continue the reaction under high vacuum and elevated temperature until the desired polymer molecular weight is achieved, which can be monitored by the viscosity of the melt.
-
Once the desired viscosity is reached, the molten PTT is extruded, cooled, and pelletized.
Synthesis of Polyurethane via the Prepolymer Method
This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane using this compound as a chain extender.
Materials:
-
Diisocyanate (e.g., 4,4′-Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(propylene glycol) - PPG)
-
This compound (PDO) as the chain extender
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Dimethylformamide - DMF, if solution polymerization is desired)
-
Inert gas (e.g., Nitrogen)
Procedure:
Step 1: Prepolymer Synthesis
-
In a reaction vessel under a nitrogen atmosphere, react the diisocyanate with the polyol at a specific molar ratio (NCO:OH > 1, typically around 2:1) to form an isocyanate-terminated prepolymer.
-
The reaction is typically carried out at a temperature of 70-80 °C with stirring for 1-2 hours.
-
The progress of the reaction can be monitored by titrating the isocyanate content.
Step 2: Chain Extension
-
Cool the prepolymer to around 50-60 °C.
-
Add the this compound (chain extender) to the prepolymer with vigorous stirring. The amount of PDO is calculated to react with the remaining isocyanate groups.
-
Add a few drops of the catalyst to promote the reaction between the isocyanate groups and the hydroxyl groups of the PDO.
-
The reaction mixture will increase in viscosity as the polyurethane forms.
-
The final polymer can be cast into a mold and cured at an elevated temperature to complete the reaction.
Visualization of Synthesis Workflows
Production of Bio-based this compound
Caption: Production pathways for bio-based this compound.
Synthesis of Poly(trimethylene terephthalate) (PTT)
Caption: Two-stage synthesis of Poly(trimethylene terephthalate).
Synthesis of Polyurethane
Caption: Prepolymer method for Polyurethane synthesis.
Applications in Drug Development
The unique properties of polymers derived from this compound, such as biodegradability and biocompatibility, make them promising candidates for applications in the pharmaceutical and biomedical fields, particularly in drug delivery.
Biodegradable Polyesters for Controlled Drug Release
Aliphatic polyesters like poly(1,3-propylene succinate) are biodegradable, breaking down into non-toxic products that can be safely metabolized by the body.[13] This characteristic is highly desirable for creating drug delivery systems that can provide controlled and sustained release of therapeutic agents. For instance, nanoparticles formulated from poly(propylene succinate) have been investigated as carriers for water-soluble drugs, demonstrating that drug release rates can be modulated by altering the molecular weight of the polymer.[13][14] The degradation of the polyester matrix allows for the gradual release of the encapsulated drug over time.
Biocompatibility
The biocompatibility of PDO-based polymers is a critical factor for their use in drug delivery. Studies on poly(propylene succinate) have shown comparable cytocompatibility to poly(DL-lactide), a well-established biodegradable polymer used in biomedical applications.[13][14] This suggests that PDO-based polyesters are well-tolerated by the body, minimizing the risk of adverse immune responses.
Potential for Nanoparticle-based Drug Delivery
The ability to formulate PDO-based polyesters into nanoparticles opens up possibilities for targeted drug delivery.[13] Nanoparticles can be engineered to encapsulate drugs and deliver them to specific sites in the body, potentially increasing therapeutic efficacy while reducing side effects. The drug-loaded nanoparticles can be designed for controlled and continuous release of the therapeutic agent over extended periods.[24][25]
Drug Release Mechanism from Biodegradable Polyesters
Caption: Drug release from a biodegradable polyester nanoparticle.
Conclusion
This compound is a versatile and valuable monomer for the synthesis of a wide array of polymers with tunable properties. The ability to produce PDO from renewable resources further enhances its appeal from a sustainability perspective. Polymers derived from this compound, particularly polyesters like PTT and biodegradable polyesters, exhibit a range of desirable characteristics that make them suitable for applications spanning from textiles and engineering plastics to the sophisticated realm of drug delivery. The biocompatibility and biodegradability of certain PDO-based polyesters, coupled with their ability to be formulated into controlled-release systems such as nanoparticles, underscore their significant potential for advancing pharmaceutical and biomedical technologies. Further research into the development and in vivo evaluation of drug delivery systems based on this compound polymers is warranted to fully realize their clinical and therapeutic promise.
References
- 1. sketchviz.com [sketchviz.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Polytrimethylene Terephthalate (PTT) | RTP Company [rtpcompany.com]
- 10. PTT Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel biodegradable polyester poly(propylene succinate): synthesis and application in the preparation of solid dispersions and nanoparticles of a water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mocedes.org [mocedes.org]
- 16. 28158-21-6 CAS MSDS (POLY(1,3-PROPYLENE SUCCINATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. POLY(1,3-PROPYLENE SUCCINATE) | 28158-21-6 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US6326456B2 - Process of producing polytrimethylene terephthalate (PTT) - Google Patents [patents.google.com]
- 23. d-nb.info [d-nb.info]
- 24. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
Natural occurrence of 1,3-Propanediol in microorganisms
An In-depth Technical Guide on the Natural Occurrence of 1,3-Propanediol in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural biosynthesis of this compound (1,3-PDO) in various microorganisms. 1,3-PDO is a valuable chemical intermediate with applications in the synthesis of polymers, such as polytrimethylene terephthalate (PTT), as well as in cosmetics, resins, and medicine.[1][2][3] While chemical synthesis routes exist, the microbial production of 1,3-PDO from renewable resources like glycerol offers a more environmentally friendly and sustainable alternative.[1][2][3]
Natural Producers of this compound
Several microorganisms have been identified that naturally produce this compound, primarily through the fermentation of glycerol. These microorganisms belong to different genera, with some of the most studied being:
-
Klebsiella : Species such as Klebsiella pneumoniae are among the most efficient natural producers of 1,3-PDO.[3] K. pneumoniae is a facultative anaerobe, which simplifies its cultivation compared to obligate anaerobes.[1][3]
-
Clostridium : Various species of Clostridium, including Clostridium butyricum, Clostridium pasteurianum, and Clostridium bifermentans, are well-known for their ability to produce 1,3-PDO from glycerol under anaerobic conditions.[3][4] C. butyricum is considered one of the best natural producers of this diol.[4]
-
Citrobacter : Species like Citrobacter freundii can also convert glycerol to this compound.[5]
-
Enterobacter : Enterobacter agglomerans is another microorganism capable of synthesizing 1,3-PDO from glycerol.[3][5]
-
Lactobacillus : Certain species of Lactobacillus, such as Lactobacillus reuteri and Lactobacillus diolivorans, can produce 1,3-PDO.[1][3] These are generally recognized as safe (GRAS), which is an advantage for industrial applications.[1][3]
While many microorganisms can produce 1,3-PDO, K. pneumoniae and C. butyricum are often considered the most promising for industrial applications due to their high glycerol utilization and production yields.[1][3]
Metabolic Pathways for this compound Biosynthesis
The primary metabolic pathway for the natural production of this compound from glycerol involves a two-step enzymatic reduction. This pathway is part of the microorganism's strategy to regenerate NAD+ during anaerobic fermentation.
Glycerol to this compound Pathway
The conversion of glycerol to this compound proceeds through the following key steps:
-
Dehydration of Glycerol : Glycerol is first dehydrated to form the intermediate 3-hydroxypropionaldehyde (3-HPA). This reaction is catalyzed by the enzyme glycerol dehydratase (GDHt) .[1][2][3]
-
Reduction of 3-HPA : The 3-HPA is then reduced to this compound by the enzyme This compound oxidoreductase (PDOR) , which is an NADH-dependent enzyme.[1][2][3]
This reductive pathway is coupled with an oxidative pathway where another molecule of glycerol is oxidized to generate the necessary reducing equivalents (NADH) and ATP for cellular processes. The main byproducts of the oxidative pathway can include acetate, butyrate, ethanol, and 2,3-butanediol.[6]
Caption: Metabolic pathway of this compound synthesis from glycerol.
Novel Biosynthetic Pathway from Glucose
While the natural pathway utilizes glycerol, researchers have engineered microorganisms like Escherichia coli to produce this compound from glucose.[5][7] One novel pathway involves the use of L-aspartate as a precursor.[5][7] This engineered pathway is divided into two modules:
-
Module I (Glucose to 3-HP) : Glucose is converted to 3-hydroxypropionic acid (3-HP) via L-aspartate.
-
Module II (3-HP to 1,3-PDO) : 3-HP is then converted to this compound.
This de novo biosynthesis in a non-natural producer like E. coli demonstrates the potential of metabolic engineering to expand the range of substrates for 1,3-PDO production.[5][7]
Caption: Engineered pathway for this compound synthesis from glucose.
Quantitative Data on this compound Production
The production of this compound varies significantly depending on the microorganism, substrate, and fermentation conditions. The following table summarizes some of the reported quantitative data.
| Microorganism | Substrate(s) | Fermentation Mode | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference(s) |
| Lactobacillus diolivorans | Glucose and Glycerol | Batch | >85 | 0.57 | - | [3][8] |
| Clostridium butyricum DSP1 | Glycerol | Batch | 39.1 | - | - | [8] |
| Citrobacter freundii AD119 | Glycerol | Fed-batch | 53.44 | - | - | [9] |
| Engineered Escherichia coli | Glucose | Fed-batch | 11.21 | 0.51 | - | [7] |
| Engineered E. coli | Glycerol and Corn Starch | - | 140.50 (total 3-HP and 1,3-PDO) | 0.85 | - | [1] |
| Co-culture (E. coli and K. pneumoniae) | Glucose | - | - | - | 2.0 | [3] |
| Co-culture (E. coli and C. butyricum) | - | Anaerobic Fermentation | 81.39 | - | - | [3] |
Experimental Protocols
This section outlines general methodologies for key experiments in the study of this compound production.
Microbial Cultivation and Fermentation
A typical workflow for studying this compound production involves inoculum preparation followed by fermentation.
Caption: General experimental workflow for this compound production studies.
Inoculum Preparation:
-
A cryopreserved stock of the microorganism is used to inoculate a pre-culture medium in a shake flask.
-
The pre-culture is incubated under appropriate conditions (e.g., temperature, aeration) to obtain a sufficient cell density.
-
This pre-culture then serves as the inoculum for the main fermentation.
Fermentation:
-
Batch Fermentation: The bioreactor is filled with the production medium containing all necessary nutrients and the initial substrate concentration. The inoculum is added, and the fermentation proceeds without further addition of substrate.
-
Fed-Batch Fermentation: This strategy is often used to avoid substrate inhibition and achieve higher product concentrations. After an initial batch phase, a concentrated feed of the substrate (e.g., glycerol) is added to the bioreactor, either continuously or intermittently.[10]
Key Fermentation Parameters to Control:
-
pH: Maintained at a specific level (e.g., 7.0) using automated addition of acid or base.
-
Temperature: Controlled at the optimal growth temperature for the specific microorganism (e.g., 30°C or 37°C).
-
Agitation and Aeration: Adjusted to ensure proper mixing and to maintain anaerobic or microaerobic conditions, as required.
Quantification of this compound and Metabolites
The concentration of this compound and other metabolites in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).
General HPLC Method:
-
Sample Preparation: Fermentation samples are centrifuged to remove microbial cells. The supernatant is then filtered through a 0.22 µm filter.
-
Chromatographic System: An HPLC system equipped with a refractive index (RI) detector is commonly used.
-
Column: A column suitable for separating organic acids and alcohols, such as an Aminex HPX-87H column.
-
Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄, is typically used as the mobile phase.
-
Analysis: The filtered sample is injected into the HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Genetic Engineering for Strain Improvement
To enhance the production of this compound, genetic engineering techniques are employed to modify the metabolic pathways of the producing microorganisms.
Common Strategies:
-
Overexpression of Key Genes: The genes encoding glycerol dehydratase (dhaB) and this compound oxidoreductase (dhaT) can be overexpressed to increase the carbon flux towards 1,3-PDO.
-
Deletion of Byproduct Pathways: Genes involved in the synthesis of competing byproducts, such as lactate (ldhA) and acetate (poxB), can be knocked out to redirect the metabolic flux towards 1,3-PDO production.[1]
-
Heterologous Expression: The entire this compound synthesis pathway can be introduced into a host organism that does not naturally produce it, such as E. coli.[1][3]
These genetic modifications are typically achieved using standard molecular biology techniques, including PCR, gene cloning, and genome editing tools like CRISPR-Cas9.
Conclusion
The natural occurrence of this compound synthesis in a variety of microorganisms provides a foundation for the development of sustainable and environmentally friendly production processes. Through a deeper understanding of the underlying metabolic pathways and the application of advanced fermentation strategies and genetic engineering, significant improvements in titers, yields, and productivities have been achieved. Continued research in this area holds the promise of making bio-based this compound a competitive alternative to its chemically synthesized counterpart for a wide range of industrial applications.
References
- 1. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 2. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 3. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechnologia-journal.org [biotechnologia-journal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound via a New Pathway from Glucose in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 8. Isolation of New Strains of Bacteria Able to Synthesize this compound from Glycerol [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Thermochemical properties of 1,3-Propanediol
An In-depth Technical Guide to the Thermochemical Properties of 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PDO), with the chemical formula C₃H₈O₂, is a viscous, colorless diol that is miscible with water.[1][2] It serves as a versatile building block in the synthesis of polymers such as polytrimethylene terephthalate (PTT) and is also utilized as a solvent, and antifreeze agent.[1][3] In the pharmaceutical and drug development sectors, understanding the thermochemical properties of PDO is crucial for formulation, stability testing, and process design. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, details the experimental methodologies for their determination, and presents the data in a structured format for ease of reference and comparison.
Data Presentation
The following tables summarize the key thermochemical and physical properties of this compound.
Table 1: Enthalpies of Formation, Combustion, Vaporization, and Fusion of this compound
| Property | State | Value (kJ/mol) | Reference(s) |
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -481.8 ± 2.2 | [4] |
| Gas | -410.6 ± 2.2 | [4] | |
| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -1848.1 to -1837.9 | [2] |
| Enthalpy of Vaporization (ΔvapH°) | Standard | 71.2 ± 0.2 | [4] |
| at 298.15 K | 66.5 to 73.0 | [5] | |
| Enthalpy of Fusion (ΔfusH) | at 249 K | 11.4 | [6][7] |
Table 2: Heat Capacity of this compound
| Property | Temperature (K) | Value (J/mol·K) | Reference(s) |
| Ideal Gas Heat Capacity (Cp,gas) | 298.15 | 135.27 | [8] |
| 300 | 140.55 | [8] | |
| 350 | 145.64 | [8] | |
| Liquid Phase Heat Capacity (Cp,liquid) | 298.15 | Various data available | [8] |
Table 3: Other Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 76.09 g/mol | [8] |
| Boiling Point | 214 °C (487.15 K) | [1] |
| Melting Point | -27 °C (246.15 K) | [1][2] |
| Density | 1.053 g/mL at 25 °C | [1] |
Experimental Protocols
The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for key experiments.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of liquid this compound is determined using combustion calorimetry.[4][9] This method measures the heat released during the complete combustion of the substance in a constant-volume system (a bomb calorimeter).
Methodology:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed into a crucible.[2] For liquid samples, gelatin capsules or a similar container may be used to hold the sample and facilitate complete combustion.[10][11]
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb". A fuse wire (e.g., platinum or iron) is positioned to be in contact with the sample.[9] A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
-
Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[12] The bomb is then placed in a calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision (to at least 0.001 °C) before, during, and after the combustion reaction. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released.
-
Data Analysis: The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[9] The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the calorimeter constant. Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the bomb.[12]
-
Standard State Correction: The experimental heat of combustion at constant volume (ΔcU°) is corrected to the standard enthalpy of combustion at constant pressure (ΔcH°) using thermodynamic equations. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Vaporization via the Transpiration Method
The enthalpy of vaporization of this compound is derived from the temperature dependence of its vapor pressure, which can be measured using the transpiration method.[1][4]
Methodology:
-
Apparatus Setup: A sample of liquid this compound is placed in a thermostatted saturator cell. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a controlled, low flow rate.[5][8]
-
Vapor Transport: As the carrier gas flows over the liquid sample, it becomes saturated with the vapor of this compound. The flow rate is critical; it must be slow enough to ensure saturation but fast enough to prevent back-diffusion of the vapor.[8]
-
Vapor Collection: The mixture of carrier gas and entrained vapor exits the saturator and is passed through a cold trap or a suitable absorbent to collect the condensed this compound.
-
Quantification: The amount of condensed this compound is determined gravimetrically or by other analytical methods. The volume of the carrier gas that has passed through the system is measured using a flowmeter.
-
Vapor Pressure Calculation: The partial pressure of the this compound vapor is calculated from the amount of substance transported and the volume of the carrier gas, assuming ideal gas behavior.[5]
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH) is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.
Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
The enthalpy of fusion of this compound is measured using Differential Scanning Calorimetry (DSC).[6] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. To measure the enthalpy of fusion, the sample is first cooled to a temperature below its freezing point to ensure complete solidification.
-
Heating Scan: The sample and reference are then heated at a constant rate (e.g., 10 °C/min).[6] An inert atmosphere (e.g., nitrogen) is maintained in the cell to prevent oxidation.
-
Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference pans at the same temperature. As the this compound melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the enthalpy of vaporization using the transpiration method.
Caption: Experimental workflow for the transpiration method.
References
- 1. mse.washington.edu [mse.washington.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. education.ti.com [education.ti.com]
- 4. mrgscience.com [mrgscience.com]
- 5. s4science.at [s4science.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. biopchem.education [biopchem.education]
- 9. Measurement of transpiration: [simply.science]
- 10. labcell.com [labcell.com]
- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to the Solubility of 1,3-Propanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-propanediol in various organic solvents. The information contained herein is essential for professionals in research and development, particularly in the pharmaceutical and chemical industries, where this compound is increasingly used as a green solvent, a humectant, and a key intermediate in polymer synthesis. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to facilitate understanding and application in a laboratory setting.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its two hydroxyl (-OH) groups, is a polar protic molecule capable of forming strong hydrogen bonds. This characteristic dictates its solubility profile in different classes of organic solvents.
Quantitative Solubility of this compound
The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents. It is important to note that for many common solvents, this compound is considered "miscible," meaning it can be mixed in any proportion to form a homogeneous solution. In such cases, a specific solubility value is not applicable and is so noted in the tables.
Table 1: Solubility of this compound in Alcohols
| Solvent | Temperature (°C) | Solubility | Units |
| Methanol | Ambient | Miscible | - |
| Ethanol | Ambient | Miscible | - |
| n-Propanol | Ambient | Miscible | - |
| Isopropanol | Ambient | Miscible | - |
| n-Butanol | Ambient | Miscible | - |
Table 2: Solubility of this compound in Ketones
| Solvent | Temperature (°C) | Solubility | Units |
| Acetone | Ambient | Miscible[1][2] | - |
Table 3: Solubility of this compound in Esters
| Solvent | Temperature (°C) | Solubility | Units |
| Ethyl Acetate | 30 | 40[3] | g/L |
Table 4: Solubility of this compound in Ethers and Other Solvents
| Solvent | Temperature (°C) | Solubility | Units |
| Diethyl Ether | Ambient | Soluble[4] | - |
| Chloroform | Ambient | Miscible[1][2] | - |
| Benzene | Ambient | Insoluble[1][2] | - |
| Oil | Ambient | Insoluble[5] | - |
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid like this compound in an organic solvent is crucial for its application. The most common and reliable method is the Static Equilibrium Method , often referred to as the Shake-Flask Method . This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.
Shake-Flask Method for Determining the Solubility of this compound
1. Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RID)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: In a sealed vial or flask, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of this compound is necessary to ensure that the solvent is saturated.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The agitation should be vigorous enough to ensure thorough mixing of the two phases.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the two liquid phases. If separation is slow, the vials can be centrifuged at a constant temperature.
-
Sampling: Carefully extract an aliquot of the solvent phase (the top or bottom layer, depending on the densities of the solvent and this compound) using a syringe. It is critical to avoid disturbing the interface or drawing any of the undissolved this compound phase.
-
Filtration: Immediately filter the collected aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step removes any microscopic droplets of the undissolved phase.
-
Quantification: Determine the concentration of this compound in the filtered solvent phase using a pre-calibrated analytical method such as GC-FID or HPLC-RID.
Analytical Methods for Quantification
a) Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for quantifying volatile organic compounds.
-
Sample Preparation: The filtered saturated solution is typically diluted with a suitable solvent (often the same as the test solvent) to a concentration that falls within the linear range of the calibration curve. An internal standard may be added to improve accuracy.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar PEG-based column) is used.[7]
-
Analysis: A small volume of the prepared sample is injected into the GC. The retention time and peak area of this compound are recorded. The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known this compound concentrations.
b) High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common method for the analysis of compounds that do not have a UV chromophore, such as this compound.
-
Sample Preparation: Similar to GC-FID, the filtered saturated solution is diluted as necessary. The mobile phase of the HPLC system is often a suitable solvent for dilution.
-
Instrumentation: An HPLC system with a refractive index detector and an appropriate column (e.g., an ion-exclusion column for aqueous-based mobile phases or a normal-phase column for organic solvents) is used.[8][9]
-
Analysis: The prepared sample is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time, and its area is integrated. The concentration is calculated from a calibration curve.
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagrams illustrate the key workflows in determining the solubility of this compound.
References
- 1. This compound CAS#: 504-63-2 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ases.in [ases.in]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
1,3-Propanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propanediol (PDO), a versatile three-carbon diol, has garnered significant attention across various scientific and industrial sectors. Its unique properties make it a valuable building block in polymer synthesis, a solvent in formulations, and an ingredient in cosmetic and pharmaceutical products. This technical guide provides an in-depth overview of this compound, encompassing its fundamental chemical and physical properties, production methodologies, and diverse applications, with a particular focus on its relevance to research and drug development. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding for a scientific audience.
Core Chemical and Physical Properties
This compound is a colorless, viscous, and odorless liquid that is miscible with water and many organic solvents.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 504-63-2 | [2] |
| Molecular Formula | C₃H₈O₂ | [2] |
| Molecular Weight | 76.09 g/mol | [1] |
| Density | 1.053 g/mL at 25 °C | [2] |
| Boiling Point | 214 °C at 760 mmHg | [2] |
| Melting Point | -27 °C | [2] |
| Refractive Index | n20/D 1.440 | [2] |
| Solubility | Miscible with water, ethanol, and acetone |
Production of this compound
The production of this compound can be broadly categorized into chemical synthesis and biotechnological routes.
Chemical Synthesis
Traditional chemical synthesis methods for this compound primarily involve two main routes:
-
Hydration of Acrolein: This process involves the hydration of acrolein to form 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield this compound.[3]
-
Hydroformylation of Ethylene Oxide: In this method, ethylene oxide undergoes hydroformylation to produce 3-hydroxypropionaldehyde, followed by hydrogenation to obtain this compound.[3]
While effective, these chemical routes often require high pressure and temperature, as well as the use of catalysts that can have environmental drawbacks.[4]
Biotechnological Production
Biotechnological production of this compound has emerged as a more sustainable alternative, primarily utilizing microbial fermentation.[5] The most common pathway involves the conversion of glycerol, a byproduct of biodiesel production, into this compound by various microorganisms, including genetically engineered strains of Escherichia coli and native producers like Clostridium and Klebsiella species.[5][6]
A newer biosynthetic pathway has also been proposed for the production of this compound from glucose using engineered Escherichia coli.[7] This de novo biosynthesis involves the introduction of a 3-hydroxypropionic acid (3-HP) synthesis module from L-aspartate and a 1,3-PDO synthesis module.[7]
The microbial conversion of glycerol to this compound is a two-step enzymatic process, as illustrated in the following diagram.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. This compound | 504-63-2 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound via a New Pathway from Glucose in Escherichia coli. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Health and Safety of 1,3-Propanediol for Laboratory Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanediol (CAS No. 504-63-2), also known as trimethylene glycol, is a versatile diol increasingly utilized in various scientific and industrial applications, including as a solvent, a component in polymer synthesis, and in the formulation of pharmaceutical and cosmetic products.[1][2] Its growing prevalence in laboratory settings necessitates a comprehensive understanding of its health and safety profile to ensure the well-being of researchers and technicians. This technical guide provides an in-depth overview of the toxicological data, safe handling procedures, and emergency protocols associated with this compound, tailored for a scientific audience.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless, viscous, and odorless liquid.[2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] Key physical and chemical data are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃H₈O₂ | [1][2] |
| Molecular Weight | 76.09 g/mol | [1][2] |
| Appearance | Colorless, viscous liquid | [1] |
| Odor | Odorless to slightly sweet | [2] |
| Boiling Point | 214 °C (417.2 °F) | [1] |
| Melting Point | -27 °C (-16.6 °F) | |
| Density | 1.053 g/mL at 25 °C | |
| Solubility | Miscible with water, ethanol, and acetone | [1][2] |
| Flash Point | 79 °C (174.2 °F) | |
| Autoignition Temperature | 400 °C (752 °F) | [3] |
Toxicological Profile
Extensive toxicological studies have been conducted to characterize the potential hazards of this compound. The collective data indicate a low order of acute toxicity and minimal potential for skin and eye irritation.
Acute Toxicity
Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance. This compound has been shown to have low acute toxicity via oral, dermal, and inhalation routes.
Table 2: Acute Toxicity Data for this compound
| Route | Species | Test | Result | References |
| Oral | Rat | LD50 | 10,500 - 15,789 mg/kg | [4][5] |
| Mouse | LD50 | 4,773 mg/kg | [6] | |
| Dermal | Rabbit | LD50 | >20,000 mg/kg | [6] |
| Rat | LD50 | > 4,200 mg/kg | [4] | |
| Inhalation | Rat | NOEL (9 exposures, 6 hr/day) | 1800 mg/m³ | [7][8][9] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. NOEL: No-Observed-Effect Level. The highest tested dose at which no adverse effects are observed.
Irritation and Sensitization
Studies on skin and eye irritation, as well as skin sensitization, are critical for assessing the risks of direct contact.
Table 3: Irritation and Sensitization Data for this compound
| Test | Species | Result | References |
| Skin Irritation | Rabbit | Mildly irritating | [4][10] |
| Eye Irritation | Rabbit | Not irritating to minimally irritating | [4][10][11] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [4][10][11] |
Human repeat-insult patch test (RIPT) dermal studies have also indicated a low potential for this compound to cause skin irritation or sensitization in humans.[12][13]
Genotoxicity and Carcinogenicity
Genotoxicity assays are performed to determine if a substance can cause genetic mutations. Based on available mutagenicity studies, including the Ames test, this compound is not considered to be genotoxic.[4][11][14] There are no indications of carcinogenicity based on the lack of genotoxicity and the absence of structural alerts.[4][14]
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections provide an overview of the methodologies for key toxicity tests.
Acute Oral Toxicity (OECD 401)
This test is designed to determine the short-term toxicity of a substance when ingested.
-
Test Animals: Typically, young adult rats are used.[15]
-
Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[15] The substance is given in a single dose by gavage.[15]
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.[15] Body weight is recorded weekly. At the end of the study, all surviving animals are euthanized and a necropsy is performed on all animals.[15]
Acute Dermal Irritation/Corrosion (OECD 404)
This method assesses the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: The albino rabbit is the preferred species.[6]
-
Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin.[6] The exposure period is typically 4 hours.[6]
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals over a 14-day observation period.[6]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[16][4][17]
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[16][4][17]
Acute Inhalation Toxicity (OECD 403)
This guideline is used to assess the health hazards of airborne substances.
-
Test Animals: Typically rats are used.
-
Procedure: The test involves either a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[10][11] Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period, usually 4 hours.[10][18]
-
Observations: Animals are observed for at least 14 days for signs of toxicity and mortality.[10]
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.
-
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.[19]
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[19] The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.
Metabolism of this compound
In biological systems, particularly in certain microorganisms, this compound can be synthesized from glycerol. This metabolic pathway involves two key enzymatic steps. Understanding this pathway is relevant for both biotechnological production and for assessing its metabolic fate.
The primary pathway for the microbial conversion of glycerol to this compound involves two main enzymes: glycerol dehydratase (GDHt) and this compound dehydrogenase (PDOR).[9]
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.[20]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][15]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4][6]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or mists, use a NIOSH-approved respirator with an appropriate cartridge.[4]
General Hygiene Practices
-
Wash hands thoroughly after handling.[20]
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid contact with skin, eyes, and clothing.[20]
Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][20]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][21]
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[20]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[20]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[20]
Accidental Release Measures
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[4]
-
Major Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6] Wear appropriate PPE and contain the spill.[22] Prevent the spill from entering drains.[4][22]
Conclusion
This compound exhibits a low toxicity profile, making it a relatively safe solvent and chemical intermediate for laboratory use when handled with appropriate precautions. Its low potential for skin and eye irritation, coupled with a lack of genotoxic or sensitizing properties, underscores its favorable safety characteristics. However, as with any chemical, adherence to standard laboratory safety protocols, including the use of engineering controls and personal protective equipment, is essential to minimize any potential risks. This guide provides the necessary technical information to enable researchers, scientists, and drug development professionals to handle this compound responsibly and safely.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 3. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 4. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 5. Federal Register :: this compound; Exemptions From the Requirement of a Tolerance [federalregister.gov]
- 6. oecd.org [oecd.org]
- 7. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 9. Key enzymes catalyzing glycerol to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. oecd.org [oecd.org]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
The Environmental Footprint of 1,3-Propanediol: A Technical Guide to Production Processes and Life Cycle Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the environmental impact associated with the production of 1,3-propanediol (PDO), a key building block for a variety of polymers and other chemicals. As the chemical industry increasingly shifts towards more sustainable practices, a thorough understanding of the environmental performance of both conventional and emerging production routes for essential chemicals like PDO is paramount. This document details the life cycle assessment (LCA) of petrochemical and bio-based PDO production pathways, presenting quantitative data on key environmental metrics, outlining the experimental protocols for conducting such assessments, and visualizing the production workflows and their comparative environmental impacts.
Introduction
This compound (PDO) is a versatile diol used in the synthesis of polymers such as polytrimethylene terephthalate (PTT), as well as in cosmetics, solvents, and as an intermediate in the production of other chemicals.[1][2] Traditionally, PDO has been produced through petrochemical routes. However, growing environmental concerns and the drive towards a bio-based economy have led to the development and commercialization of bio-based PDO production processes.[1][3] This guide offers a comprehensive comparison of the environmental impacts of these different manufacturing strategies, with a focus on providing researchers and drug development professionals with the data and methodologies necessary to make informed decisions regarding material selection and process design.
Production Pathways for this compound
There are two primary routes for the commercial production of this compound: conventional chemical synthesis from petrochemical feedstocks and bio-based production through microbial fermentation.
Petrochemical Production
The traditional methods for producing PDO involve the chemical conversion of petrochemical feedstocks. The two main petrochemical routes are:
-
From Ethylene Oxide: This process involves the hydroformylation of ethylene oxide to 3-hydroxypropionaldehyde, which is then hydrogenated to yield this compound.[4][5]
-
From Propylene (Acrolein): This route starts with the hydration of acrolein, which is derived from the oxidation of propylene, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde.
These processes are typically energy-intensive and rely on non-renewable fossil fuels.[6]
Bio-based Production
Bio-based PDO is produced via fermentation of renewable feedstocks. The primary feedstocks used are:
-
Corn-derived Glucose: Genetically engineered microorganisms, such as Escherichia coli, are used to convert glucose from corn starch into PDO.[7][8] This is currently the most established bio-based route.
-
Glycerol: A co-product of biodiesel production, crude glycerol can be used as a feedstock for microbial fermentation to produce PDO.[6][9] This pathway is gaining attention as it utilizes a waste stream from another industrial process.
Bio-based production is often cited as a more environmentally friendly alternative due to its use of renewable resources and potential for lower greenhouse gas emissions.[3][7]
Comparative Environmental Impact: A Life Cycle Assessment Perspective
Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 and 14044) used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction ("cradle") to the factory gate ("gate").[3][10][11][12] For PDO, a "cradle-to-gate" analysis is typically performed to compare the environmental performance of different production routes.[6]
Key Environmental Metrics
The most commonly assessed environmental impact categories in the LCA of PDO production are:
-
Greenhouse Gas (GHG) Emissions: Measured in kilograms of carbon dioxide equivalent (kg CO₂ eq) per kilogram of PDO. This metric quantifies the global warming potential of the process.
-
Non-Renewable Energy Use (NREU): Measured in megajoules (MJ) per kilogram of PDO. This indicates the consumption of fossil fuels and other finite energy resources.
-
Other Impact Categories: While GHG emissions and energy use are the most frequently cited, other impact categories such as water consumption, land use, acidification, and eutrophication are also considered in more comprehensive LCAs.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the environmental impact of different this compound production routes, based on a review of published LCA studies. It is important to note that the values can vary depending on the specific technologies, system boundaries, and allocation methods used in each study.
Table 1: Greenhouse Gas (GHG) Emissions for this compound Production
| Production Pathway | Feedstock | GHG Emissions (kg CO₂ eq / kg PDO) |
| Petrochemical | Ethylene Oxide / Propylene | 4.04 - 9.4[9][13] |
| Bio-based | Corn (Glucose) | 2.5 - 6.7[13] |
| Bio-based | Glycerol | Generally lower than petrochemical routes[6][9] |
Table 2: Non-Renewable Energy Use (NREU) for this compound Production
| Production Pathway | Feedstock | Non-Renewable Energy Use (MJ / kg PDO) |
| Petrochemical | Ethylene Oxide / Propylene | ~40% higher than bio-based (corn)[5] |
| Bio-based | Corn (Glucose) | 26[1] |
| Bio-based | Glycerol | Data not consistently reported, but expected to be lower than petrochemical routes |
Experimental Protocols for Life Cycle Assessment of this compound
Conducting a credible LCA requires a systematic and transparent methodology. The following outlines a generalized experimental protocol for a "cradle-to-gate" LCA of this compound production, adhering to the principles of ISO 14040/14044.
Goal and Scope Definition
-
Objective: To quantify and compare the environmental impacts of producing 1 kg of this compound via petrochemical and bio-based routes.
-
Functional Unit: 1 kg of PDO with a purity of >99.5%.[14][15][16][17] The functional unit provides a reference to which all inputs and outputs are normalized.[15][16][17]
-
System Boundaries: The analysis will be "cradle-to-gate," encompassing all processes from the extraction of raw materials (e.g., crude oil, natural gas, corn, or glycerol feedstock) to the final purified PDO product at the factory gate.[6][8] This includes feedstock acquisition, transportation, and the manufacturing process itself.[8][18] The system boundaries for bio-based and petrochemical routes are illustrated below.
Life Cycle Inventory (LCI)
This phase involves the collection of data on all inputs and outputs for each unit process within the system boundaries.
-
Data Collection:
-
Petrochemical Route: Data on the consumption of ethylene oxide or propylene, catalysts, energy (electricity and heat), water, and other process chemicals, as well as emissions to air, water, and soil, are collected.
-
Bio-based Route (Corn): Data includes agricultural inputs for corn cultivation (fertilizers, pesticides, fuel for machinery), energy for corn wet milling and glucose production, nutrients and energy for fermentation, and inputs for separation and purification of PDO.
-
Bio-based Route (Glycerol): Data includes the environmental burdens associated with the production of crude glycerol (often allocated from the biodiesel life cycle), as well as inputs for glycerol purification, fermentation, and PDO recovery.
-
-
Data Sources: Data is typically sourced from a combination of:
-
Primary Data: From specific production facilities.
-
Secondary Data: From life cycle inventory databases such as Ecoinvent and US LCI.[19]
-
Literature: Published scientific papers and technical reports.[2]
-
Process Simulation Software: Tools like Aspen Plus can be used to model the process and estimate material and energy balances.
-
Life Cycle Impact Assessment (LCIA)
The LCI data is translated into potential environmental impacts.
-
Impact Categories: A set of relevant environmental impact categories is selected. Common categories include global warming potential, abiotic resource depletion, acidification potential, and eutrophication potential.
-
Characterization: The inventory data is multiplied by characterization factors to quantify the contribution to each impact category. For example, greenhouse gas emissions are converted to CO₂ equivalents.
-
Software: LCA software such as SimaPro, GaBi, or openLCA is used to perform the impact assessment calculations.
Interpretation
-
Contribution Analysis: Identify the life cycle stages or "hotspots" that contribute most significantly to the overall environmental impact. For bio-based PDO, the purification stage is often a major contributor to energy consumption.[13]
-
Sensitivity Analysis: Assess how the results change with variations in key assumptions, such as allocation methods for co-products or different energy sources.
-
Comparative Analysis: Compare the environmental performance of the different production pathways to identify the more environmentally favorable option.
Visualizations
Production Workflows
Comparative Environmental Impact
Conclusion
The production of this compound from bio-based feedstocks generally offers significant environmental advantages over traditional petrochemical routes, particularly in terms of reduced greenhouse gas emissions and lower consumption of non-renewable energy.[4] However, a comprehensive life cycle assessment is crucial to fully understand the environmental trade-offs, which may include factors such as land and water use for bio-based feedstocks.[4] The purification of bio-based PDO has been identified as a key area for process optimization to further improve its environmental profile. As the demand for sustainable materials grows, the insights from these environmental assessments will be critical in guiding the development of greener chemical production processes. For researchers and professionals in drug development and other fields, selecting materials with a lower environmental footprint, such as bio-based PDO, can contribute to the overall sustainability of their products and processes.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. docs.wbcsd.org [docs.wbcsd.org]
- 3. Life Cycle Analysis ISO 14040: what It Is and how to apply it [dcycle.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding ISO 14040 and 14044 Standards for LCA [root-sustainability.com]
- 11. apec.org [apec.org]
- 12. simapro.com [simapro.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. energy.gov [energy.gov]
- 16. ecochain.com [ecochain.com]
- 17. Functional and Declared Units | One Click LCA [help.oneclicklca.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for 1,3-Propanediol Polymerization Techniques for Polytrimethylene Terephthalate (PTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of polytrimethylene terephthalate (PTT) via two primary polymerization techniques: direct esterification and transesterification.
Introduction
Polytrimethylene terephthalate (PTT) is a thermoplastic polyester known for its excellent physical and mechanical properties, including resilience, stain resistance, and good dyeability.[1] It is synthesized through the condensation polymerization of 1,3-propanediol (PDO) with either terephthalic acid (TPA) in a direct esterification process or with dimethyl terephthalate (DMT) via transesterification.[2] The choice of polymerization technique can influence the reaction kinetics, catalyst systems, and final polymer properties.
Polymerization Techniques
The synthesis of PTT is typically a two-stage process:
-
Esterification or Transesterification: In the first stage, the monomers react to form a low molecular weight prepolymer, bis(3-hydroxypropyl) terephthalate (BHPT), and a byproduct (water in direct esterification, methanol in transesterification).
-
Polycondensation: The second stage involves the polymerization of the prepolymer under high temperature and vacuum to increase the molecular weight to the desired level.
This method involves the direct reaction of TPA and PDO. It is a common route for PTT production.
This technique utilizes DMT as the starting monomer instead of TPA. While it requires the removal of methanol, it can offer advantages in terms of monomer purification.
Data Presentation: Comparative Synthesis Parameters
The following tables summarize key quantitative data for the two primary PTT polymerization techniques.
Table 1: Reaction Conditions for PTT Synthesis
| Parameter | Direct Esterification | Transesterification |
| Monomers | Terephthalic Acid (TPA) & this compound (PDO) | Dimethyl Terephthalate (DMT) & this compound (PDO) |
| Molar Ratio (PDO:TPA/DMT) | 1.15:1 to 2.5:1[3] | 1.5:1 to 2.5:1 |
| Catalyst | Titanium compounds (e.g., Titanium tetrabutoxide) | Organotitanium compounds (e.g., Tetrabutyl titanate) |
| Catalyst Concentration | 15 - 110 ppm Titanium[3] | 0.03 - 0.1% by weight of DMT |
| Esterification/Transesterification Temperature | 240 - 275 °C[3] | 160 - 210 °C |
| Esterification/Transesterification Pressure | 1 - 3.5 bar[3] | Atmospheric (with N2 flow) |
| Polycondensation Temperature | 247 - 260 °C[3] | 235 - 250 °C |
| Polycondensation Pressure | < 1 mbar[3] | < 1 mbar |
| Esterification/Transesterification Time | 160 - 180 minutes | ~ 2 hours |
| Polycondensation Time | ~ 165 minutes | 2 - 3.5 hours |
Table 2: Resulting Polymer Properties
| Property | Direct Esterification | Transesterification |
| Intrinsic Viscosity (IV) | 0.75 - 0.93 dL/g[3] | Up to 1.63 dL/g (with solid-state polymerization)[4] |
| Number Average Molecular Weight (Mn) | Can reach up to 57,600 g/mol (with solid-state polymerization)[5] | Varies with IV |
| Weight Average Molecular Weight (Mw) | Up to 117,000 g/mol (with solid-state polymerization)[4] | Varies with IV |
| Byproduct | Water | Methanol |
Experimental Protocols
Protocol 1: Direct Esterification of TPA and PDO
This protocol describes the laboratory-scale synthesis of PTT from TPA and PDO.
Materials:
-
Terephthalic Acid (TPA)
-
This compound (PDO)
-
Titanium (IV) butoxide (TBT) catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and vacuum connection
-
Heating mantle with a programmable temperature controller
-
Collection flask for water byproduct
-
High-vacuum pump
Procedure:
Stage 1: Esterification
-
Charging Reactants: Charge the reactor with TPA and PDO in a molar ratio between 1.15:1 and 2.5:1.[3]
-
Catalyst Addition: Add the TBT catalyst at a concentration of 15-40 ppm based on the weight of TPA.[3]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 20 minutes to remove any oxygen.
-
Heating and Reaction: Begin stirring and heat the mixture to 240-275°C under a nitrogen atmosphere at a pressure of 1-3.5 bar.[3]
-
Water Removal: Water will be produced as a byproduct and should be collected in the distillation collection flask. The reaction progress can be monitored by the amount of water collected.
-
Completion: The esterification is typically complete after about 160-180 minutes, or when the theoretical amount of water has been collected.
Stage 2: Pre-polycondensation and Polycondensation
-
Catalyst Addition (optional second stage): An additional amount of titanium catalyst (35 to 110 ppm) can be added.[3]
-
Temperature and Vacuum: Increase the temperature to 247-260°C.[3] Gradually reduce the pressure in the reactor to below 1 mbar using a high-vacuum pump.
-
Polymerization: Continue stirring under high vacuum. Excess PDO will be removed and collected in a cold trap. The viscosity of the reaction mixture will increase as polymerization proceeds.
-
Completion: The reaction is typically continued for about 165 minutes, or until the desired melt viscosity is achieved.
-
Product Isolation: Break the vacuum with nitrogen gas. Extrude the molten PTT polymer from the reactor into a water bath to cool and solidify. The resulting polymer strand can be pelletized for further analysis.
Protocol 2: Transesterification of DMT and PDO
This protocol details the laboratory-scale synthesis of PTT from DMT and PDO.
Materials:
-
Dimethyl Terephthalate (DMT)
-
This compound (PDO)
-
Tetrabutyl titanate (TBT) catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and vacuum connection
-
Heating mantle with a programmable temperature controller
-
Graduated cylinder for collecting methanol byproduct
-
High-vacuum pump
Procedure:
Stage 1: Transesterification
-
Charging Reactants: Charge the reactor with DMT and PDO. A typical molar ratio of PDO to DMT is in the range of 1.5:1 to 2.5:1.
-
Catalyst Addition: Add the TBT catalyst, typically at a concentration of 0.03 to 0.1% by weight of DMT.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas.
-
Heating and Reaction: Heat the reaction mixture to 160-180°C with constant stirring under a gentle flow of nitrogen.[6]
-
Methanol Removal: Methanol is generated as a byproduct and will distill off. Collect the methanol in a graduated cylinder to monitor the reaction progress.
-
Completion: The reaction is considered complete when the amount of collected methanol approaches the theoretical yield, which typically takes about 2 hours.[6] After the evolution of methanol ceases, gradually increase the temperature to around 210°C.
Stage 2: Polycondensation
-
Temperature and Vacuum: Increase the temperature of the reaction mixture to 235-250°C. Gradually reduce the pressure inside the reactor to below 1 mbar.
-
Polymerization: During this stage, excess PDO is removed from the reaction mixture and collected in a cold trap. The viscosity of the melt will increase significantly.
-
Completion: Continue the reaction for 2-3.5 hours, or until the desired polymer viscosity is reached.
-
Product Isolation: Break the vacuum by introducing nitrogen gas into the reactor. Extrude the molten PTT polymer into a water bath for cooling and then pelletize.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for PTT synthesis.
Chemical Reaction Pathways
References
- 1. PTT Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 2. Polytrimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. US6326456B2 - Process of producing polytrimethylene terephthalate (PTT) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of poly(ethylene terephthalate- co -1,4-cyclohexanedimethylene terephtlatate)- block -poly(tetramethylene oxide) copoly ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07172H [pubs.rsc.org]
Application Notes & Protocols for Microbial Fermentation of Glycerol to 1,3-Propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The microbial fermentation of glycerol, a major byproduct of the biodiesel industry, into 1,3-propanediol (1,3-PDO) represents a sustainable and economically viable alternative to traditional chemical synthesis methods.[1][2][3] 1,3-PDO is a valuable monomer for the production of polymers such as polytrimethylene terephthalate (PTT), and also finds applications in cosmetics, food, and pharmaceuticals.[4][5] This document provides detailed protocols for the fermentation of glycerol to 1,3-PDO using various microorganisms, including data presentation and visualization of the experimental workflow and metabolic pathways.
Microorganisms and Strain Selection
A variety of microorganisms are capable of converting glycerol to 1,3-PDO. The choice of microorganism is critical and depends on factors such as substrate tolerance, product yield, and biosafety level.[2] Commonly used microorganisms include species from the genera Klebsiella, Clostridium, Citrobacter, and metabolically engineered strains of Escherichia coli and Saccharomyces cerevisiae.[6][7][8]
-
Klebsiella pneumoniae is a well-studied, facultative anaerobe that can rapidly grow on glycerol and produce high titers of 1,3-PDO.[9] It can utilize glycerol under both aerobic and anaerobic conditions and produces the necessary vitamin B12 coenzyme for the glycerol dehydratase enzyme.[9]
-
Clostridium butyricum is a strict anaerobe known for its high tolerance to glycerol and its ability to produce 1,3-PDO with high yields.[10][11] Some strains of Clostridium utilize a vitamin B12-independent glycerol dehydratase.[2]
-
Engineered Microorganisms: Strains of E. coli have been genetically modified to express the necessary genes for 1,3-PDO production, often leading to high yields and productivity.[7]
Metabolic Pathway of Glycerol to this compound
The microbial conversion of glycerol to 1,3-PDO involves two main competing pathways: a reductive pathway leading to 1,3-PDO and an oxidative pathway for cell growth and energy production.[2][9]
-
Reductive Pathway: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase.[2][7] This enzyme can be vitamin B12-dependent (e.g., in Clostridium) or independent.[2] Subsequently, 3-HPA is reduced to this compound by this compound oxidoreductase (NADH-dependent).[7]
-
Oxidative Pathway: Glycerol is oxidized to dihydroxyacetone, which is then phosphorylated and enters glycolysis to generate ATP and reducing equivalents (NADH) necessary for the reductive pathway and other cellular processes.[2]
Caption: Metabolic pathways for glycerol conversion to this compound.
Experimental Protocols
Materials and Equipment
-
Microorganism: Klebsiella pneumoniae or Clostridium butyricum strain.
-
Media Components: Glycerol (pure or crude), yeast extract, peptone, (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, vitamin B₁₂ (if required).
-
Equipment: Autoclave, incubator shaker, bioreactor (fermenter), pH meter, spectrophotometer, centrifuge, HPLC or GC system.
Media Preparation
Seed Culture Medium (per liter):
-
Glycerol: 20 g
-
Yeast Extract: 5 g
-
Peptone: 10 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 2.5 g
-
KH₂PO₄: 1.5 g
-
MgSO₄·7H₂O: 0.2 g
-
Adjust pH to 7.0 with NaOH or HCl.
-
Sterilize by autoclaving at 121°C for 20 minutes.
Fermentation Medium (per liter):
-
Glycerol: 40-60 g (initial concentration)
-
Yeast Extract: 2 g
-
(NH₄)₂SO₄: 4 g
-
K₂HPO₄: 5 g
-
KH₂PO₄: 3 g
-
MgSO₄·7H₂O: 0.4 g
-
Trace element solution: 1 mL
-
Vitamin B₁₂: 0.01 mg (for strains requiring it)
-
Adjust pH to 7.0.
-
Sterilize by autoclaving. Glycerol and phosphate solutions should be autoclaved separately and mixed aseptically to prevent precipitation.
Fermentation Protocol
Caption: General workflow for microbial fermentation of glycerol.
Step-by-Step Procedure:
-
Inoculum Preparation: Inoculate a single colony of the selected microorganism into a flask containing 50 mL of seed culture medium. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.[5]
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the fermentation medium.
-
Inoculation: Aseptically transfer the seed culture to the bioreactor. The inoculum volume is typically 5-10% (v/v) of the fermentation medium.[12]
-
Fermentation:
-
Batch Fermentation: Run the fermentation under controlled conditions. For K. pneumoniae, maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of NaOH).[5] Agitation should be set to 200-300 rpm.[5] For anaerobic fermentation (e.g., with C. butyricum), sparge the medium with nitrogen gas to remove oxygen. Micro-aerobic conditions can sometimes enhance 1,3-PDO production in K. pneumoniae.[13]
-
Fed-batch Fermentation: Start with a lower initial glycerol concentration (e.g., 40 g/L) and feed a concentrated glycerol solution to maintain the glycerol concentration within an optimal range (e.g., 10-20 g/L) to avoid substrate inhibition.[5][14]
-
-
Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) to monitor cell growth (optical density at 600 nm), and concentrations of glycerol and 1,3-PDO.
-
Harvesting: Stop the fermentation when glycerol is depleted or 1,3-PDO production ceases. The fermentation broth can then be processed for product recovery.
Analytical Methods
Quantification of Glycerol and this compound:
The concentrations of glycerol and 1,3-PDO in the fermentation broth are typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][15]
HPLC-RID Method: [4]
-
System: HPLC with a Refractive Index Detector (RID).
-
Column: Aminex HPX-87H or similar column suitable for organic acid and alcohol separation.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Use external standards of known concentrations of glycerol and 1,3-PDO to generate a calibration curve.
GC-FID Method: [16]
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column such as HP-INNOWAX.[4]
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Injector at 250°C, Detector at 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 10°C/min, and hold for 2 minutes.
-
Sample Preparation: Similar to HPLC, with potential for derivatization to improve volatility if needed.[4]
-
Quantification: Based on a calibration curve constructed from standards.
Data Presentation
The following tables summarize typical quantitative data for 1,3-PDO production by different microorganisms under various fermentation conditions.
Table 1: Comparison of 1,3-PDO Production by Different Microorganisms in Fed-Batch Fermentation.
| Microorganism | Substrate | Final 1,3-PDO Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Pure Glycerol | 72.0 - 78.0 | 0.57 - 0.61 | 2.1 - 2.2 | [13] |
| Clostridium butyricum DL07 | Pure Glycerol | 104.8 | 0.52 | 3.38 | [11] |
| Clostridium butyricum DL07 | Crude Glycerol | 94.2 | 0.52 | 3.04 | [11] |
| Engineered E. coli | Pure Glycerol | 104.4 | 0.90 (mol/mol) | 2.61 | [7] |
| Microbial Consortium DL38 | Crude Glycerol | 81.4 | 0.52 | - | [17] |
Table 2: Influence of Fermentation Conditions on 1,3-PDO Production by Klebsiella pneumoniae.
| Fermentation Mode | Aeration | pH | Temperature (°C) | Initial Glycerol (g/L) | Final 1,3-PDO Titer (g/L) | Reference |
| Batch | Anaerobic | 7.0 | 37 | 60 | ~45 | [14] |
| Fed-batch | Micro-aerobic | 7.0 | 37 | 40 | 72.0 | [13] |
| Fed-batch | Anaerobic | 7.0 | 37 | 40 | 75.0 | [13] |
| Batch | Anaerobic | 7.0 | 30 | <40 | Optimized | [14] |
Concluding Remarks
The microbial production of this compound from glycerol is a well-established and efficient process. Optimization of fermentation parameters, including the choice of microorganism, fermentation strategy, and control of process variables like pH and aeration, is crucial for achieving high titers, yields, and productivities. Fed-batch fermentation is often preferred to overcome substrate inhibition and achieve higher product concentrations.[14] The use of crude glycerol from biodiesel production can further enhance the economic feasibility of the process.[5] Continued research, including metabolic engineering of production strains, holds the potential for further improvements in the efficiency and sustainability of bio-based 1,3-PDO production.[3][18]
References
- 1. Microbial Conversion of Glycerol Into this compound by Fermentation: Review of Fundamentals and Operational Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Microbial production of this compound by Klebsiella pneumoniae using crude glycerol from biodiesel preparations - ProQuest [proquest.com]
- 6. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 10. cal-tek.eu [cal-tek.eu]
- 11. Sequential fed-batch fermentation of this compound from glycerol by Clostridium butyricum DL07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Optimization of Culture Conditions for this compound Production from Glycerol Using Klebsiella pneumoniae | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Improvement of this compound production from crude glycerol by co-cultivation of anaerobic and facultative microbes under non-strictly anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-yield production of this compound from glycerol by metabolically engineered Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genetic Engineering of Escherichia coli for 1,3-Propanediol Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanediol (1,3-PDO) is a valuable chemical intermediate used in the synthesis of polymers, such as polytrimethylene terephthalate (PTT), as well as in cosmetics, solvents, and as a component in engine coolants. While traditionally produced through chemical synthesis, biotechnological production using engineered microorganisms offers a more sustainable and environmentally friendly alternative. Escherichia coli, with its well-characterized genetics and rapid growth, has emerged as a promising host for the production of 1,3-PDO from renewable feedstocks like glycerol and glucose.
This document provides detailed application notes and protocols for the genetic engineering of E. coli to produce 1,3-PDO. It covers key metabolic pathways, genetic modifications, experimental procedures, and expected outcomes based on published research.
Metabolic Engineering Strategies for 1,3-PDO Production in E. coli
The native E. coli does not produce 1,3-PDO. Therefore, genetic engineering is required to introduce a functional production pathway. The primary strategies involve the heterologous expression of genes from natural 1,3-PDO producers and the optimization of the host's metabolic network to enhance flux towards the desired product.
Core Biosynthetic Pathway
The most common pathway for 1,3-PDO production from glycerol involves a two-step enzymatic conversion. This pathway is typically engineered into E. coli by introducing genes from organisms like Klebsiella pneumoniae, Citrobacter freundii, or Clostridium butyricum.[1][2][3][4]
-
Glycerol Dehydration: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. This enzyme is often encoded by the dhaB gene and may require a reactivating factor.[1][3]
-
3-HPA Reduction: The intermediate 3-HPA is then reduced to 1,3-PDO by a this compound oxidoreductase, which is commonly encoded by the dhaT gene.[1][2] Alternatively, the native E. coli NADPH-dependent this compound oxidoreductase, encoded by yqhD, can be utilized for this step.[3][5]
References
- 1. This compound production by new recombinant Escherichia coli containing genes from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound production by Escherichia coli expressing genes from the Klebsiella pneumoniae dha regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 5. Engineering Escherichia coli for a high yield of this compound near the theoretical maximum through chromosomal integration and gene deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Propanediol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-propanediol as a sustainable and efficient solvent in various organic reactions. This compound, a biodegradable and non-toxic diol, presents a compelling green alternative to traditional volatile organic solvents.[1][2] Its high boiling point, ability to dissolve a wide range of organic compounds, and miscibility with water make it a versatile medium for diverse chemical transformations.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and downstream processing.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₂ | [1] |
| Molecular Weight | 76.09 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [1] |
| Boiling Point | 214 °C | [1] |
| Melting Point | -27 °C | [3] |
| Density | 1.053 g/mL at 25 °C | [3] |
| Flash Point | >99 °C (closed cup) | [3] |
| Solubility | Miscible with water, alcohols, and ethers | [1] |
| logP | -1.04 | [4] |
Advantages of Using this compound as a Solvent
The use of this compound in organic synthesis aligns with the principles of green chemistry, offering several advantages over conventional solvents:
-
Sustainability: It can be produced from renewable resources, such as corn sugar, through fermentation processes, reducing reliance on petrochemical feedstocks.[5]
-
Low Toxicity and Biodegradability: this compound exhibits low toxicity and is readily biodegradable, minimizing its environmental impact.
-
High Boiling Point: Its high boiling point allows for a wide range of reaction temperatures without the need for pressurized systems, enhancing safety and operational simplicity.
-
Enhanced Reaction Rates: In some cases, the polar, protic nature of this compound can lead to accelerated reaction rates compared to nonpolar solvents.
-
Recyclability: Due to its low volatility, this compound can often be recovered and reused, improving the overall process economy.
Applications in Organic Synthesis
This compound has shown promise as a solvent in a variety of important organic transformations, including palladium-catalyzed cross-coupling reactions, condensation reactions, and the synthesis of nanomaterials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. The use of this compound as a solvent in these reactions is an emerging area of interest.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile reaction for the synthesis of biaryls. While specific protocols using this compound are not widely published, its properties suggest it could be a suitable medium. The following is a general protocol that can be adapted and optimized for use with this compound.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add this compound (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
The Heck reaction couples an unsaturated halide with an alkene. The high boiling point of this compound makes it suitable for this reaction, which often requires elevated temperatures.
Experimental Protocol: General Heck Reaction
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Add this compound (5 mL).
-
Inert Atmosphere: De-gas the mixture by bubbling an inert gas through the solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) until the starting materials are consumed.
-
Workup: After cooling, dilute the mixture with water and extract with a suitable organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by chromatography or recrystallization.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: General Sonogashira Coupling
-
Reaction Setup: To a flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Solvent and Reagents: Add this compound (5 mL), the terminal alkyne (1.2 mmol), and a base (e.g., a primary or secondary amine like diethylamine, 2.0 mmol).
-
Inert Atmosphere: Purge the system with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Workup: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Dry and concentrate the organic phase, followed by purification of the crude product.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The polarity of this compound can facilitate this type of reaction.
Experimental Protocol: General Knoevenagel Condensation
-
Reaction Setup: Combine the aldehyde or ketone (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a basic catalyst (e.g., piperidine or ammonium acetate, 0.1 mmol) in a reaction flask.
-
Solvent Addition: Add this compound (3-5 mL).
-
Reaction: Stir the mixture at room temperature or with heating. The reaction progress can be monitored by the precipitation of the product or by TLC.
-
Workup: If the product precipitates, it can be isolated by filtration and washed. Otherwise, the reaction mixture can be poured into water to induce precipitation, followed by filtration.
-
Purification: The crude product can be purified by recrystallization.
Mechanism of Knoevenagel Condensation
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can serve as a suitable polar medium for this reaction.
Experimental Protocol: General Michael Addition
-
Reaction Setup: In a flask, dissolve the Michael donor (e.g., a β-ketoester or malonate, 1.0 mmol) and a catalytic amount of a base (e.g., sodium ethoxide, 0.1 mmol) in this compound (5 mL).
-
Addition of Acceptor: Slowly add the Michael acceptor (an α,β-unsaturated carbonyl compound, 1.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Workup: Neutralize the reaction with a dilute acid and extract the product with an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography or distillation.
Synthesis of Nanoparticles
The polyol process is a widely used method for the synthesis of metallic nanoparticles, where a polyol acts as both the solvent and the reducing agent. This compound, being a polyol, is a suitable candidate for this process.
General Workflow for Nanoparticle Synthesis in this compound
Synthesis of Gold Nanoparticles (AuNPs)
Experimental Protocol: General Synthesis of AuNPs
-
Preparation: Heat this compound (50 mL) in a flask to a specific temperature (e.g., 120-160 °C) with vigorous stirring.
-
Precursor Injection: In a separate container, dissolve a gold precursor (e.g., HAuCl₄) in a small amount of this compound.
-
Reaction: Rapidly inject the gold precursor solution into the hot this compound. A color change (typically to ruby red) indicates the formation of AuNPs.
-
Stabilization: If required, a stabilizing agent (e.g., polyvinylpyrrolidone, PVP) can be added to the this compound before heating to control particle size and prevent aggregation.
-
Cooling and Isolation: Allow the solution to cool to room temperature. The nanoparticles can be isolated by centrifugation and washed with a suitable solvent (e.g., ethanol) to remove excess reactants.
Synthesis of Silver Nanoparticles (AgNPs)
Experimental Protocol: General Synthesis of AgNPs
-
Preparation: Dissolve a silver precursor (e.g., AgNO₃) in this compound (50 mL) in a reaction flask.
-
Stabilizer Addition: If used, add a stabilizing agent (e.g., PVP) to the solution and stir until fully dissolved.
-
Reaction: Heat the solution to a specific temperature (e.g., 100-150 °C) and maintain it for a certain period until the color of the solution changes (e.g., to yellowish-brown), indicating the formation of AgNPs.[6]
-
Cooling and Isolation: Cool the dispersion to room temperature. Isolate the AgNPs by adding a non-solvent (e.g., acetone) to precipitate the particles, followed by centrifugation and washing.[6]
Biocatalysis
This compound can also be utilized as a co-solvent in biocatalytic reactions, where enzymes are used to catalyze chemical transformations. Its ability to dissolve both enzymes and organic substrates can be advantageous. A key example is the microbial production of this compound itself from glycerol.
Biosynthetic Pathway of this compound from Glycerol
Microorganisms such as Clostridium, Klebsiella, and genetically engineered E. coli can convert glycerol to this compound.[7][8][9] This biotransformation typically occurs in aqueous fermentation media, where this compound is an end product.
Summary and Outlook
This compound is a promising green solvent with a wide range of potential applications in organic synthesis. Its favorable physicochemical properties, coupled with its sustainable production and low environmental impact, make it an attractive alternative to conventional organic solvents. While detailed protocols for its use in many standard organic reactions are still emerging, the general procedures provided here offer a solid foundation for researchers to explore and optimize its use in their specific applications. Further research into the scope and limitations of this compound as a solvent will undoubtedly expand its role in the development of more sustainable chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 9. Recent advances in biological production of this compound: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Polyurethanes Using 1,3-Propanediol as a Chain Extender
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane linkages in their molecular backbone. They are synthesized through the polyaddition reaction of di- or polyisocyanates with polyols.[1] The properties of the final polyurethane material are highly dependent on the specific monomers used, including the polyol, isocyanate, and a low-molecular-weight compound known as a chain extender.[1][2] Chain extenders are crucial in creating the "hard segments" of the polymer, which are responsible for properties like hardness, mechanical strength, and thermal stability.[1]
1,3-Propanediol (1,3-PDO), a three-carbon diol, has gained significant attention as a chain extender, particularly its bio-based variant derived from renewable resources like corn glucose.[3][4] The use of bio-based 1,3-PDO offers a sustainable alternative to traditional petrochemical-based extenders, contributing to the development of "green" polymers.[4] This application note provides detailed protocols for the synthesis of polyurethanes using this compound as a chain extender, summarizes key performance data, and outlines standard characterization techniques.
Synthesis of Polyurethanes: Overview
The synthesis of polyurethanes can be broadly categorized into two main methods: the one-shot method and the two-step prepolymer method.[4][5]
-
One-Shot Method: All reactants (polyol, diisocyanate, and chain extender) are mixed simultaneously. This method is often used for its simplicity.
-
Two-Step (Prepolymer) Method: This is a more controlled process where the polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, the prepolymer is reacted with the chain extender (this compound) to form the final high-molecular-weight polyurethane.[1][3] This method allows for better control over the polymer structure and morphology.
The fundamental reaction involves the formation of a urethane linkage between the isocyanate group (-NCO) of the diisocyanate and the hydroxyl group (-OH) of the polyol and the chain extender.
Caption: General reaction scheme for the two-step synthesis of polyurethane.
Experimental Protocol: Two-Step Prepolymer Method
This protocol details the synthesis of a poly(ester-urethane) using a polyester polyol, an aromatic diisocyanate, and this compound as the chain extender. This method is widely adapted for creating thermoplastic polyurethanes.[1][3]
Materials and Reagents
-
Polyol: e.g., α,ω-dihydroxy(ethylene-butylene adipate) (POLIOS 55/20) or other suitable polyester/polyether polyol. Must be dried under vacuum before use to remove moisture.
-
Diisocyanate: e.g., 4,4′-diphenylmethane diisocyanate (MDI).
-
Chain Extender: this compound (1,3-PDO), bio-based or petrochemical grade.
-
Catalyst (Optional): e.g., Dibutyltin dilaurate (DBTDL).
-
Solvent (Optional): e.g., N,N-Dimethylformamide (DMF), anhydrous.
Procedure
Caption: Experimental workflow for the two-step prepolymer synthesis method.
Step 1: Prepolymer Synthesis
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol.
-
Begin stirring and heat the polyol to the reaction temperature, typically 80-85°C.[1]
-
Add the diisocyanate (e.g., MDI) to the flask. The molar ratio of NCO groups (from diisocyanate) to OH groups (from polyol) should be in excess, typically around 2:1, to ensure the prepolymer is NCO-terminated.
-
Maintain the reaction at 80-85°C under a nitrogen atmosphere and constant stirring for approximately 2 hours.[1]
Step 2: NCO Content Determination
-
After the reaction time, take a sample of the prepolymer to determine the free isocyanate group content (%NCO).
-
This is typically done via a standard titration method (e.g., ASTM D 2572-97), where the prepolymer is reacted with an excess of di-n-butylamine, and the unreacted amine is back-titrated with a standard solution of hydrochloric acid.[1][6]
-
The experimental %NCO value should be close to the theoretical value calculated based on the initial stoichiometry.
Step 3: Chain Extension
-
Based on the determined %NCO of the prepolymer, calculate the required amount of this compound needed for the chain extension step.
-
The molar ratio of remaining NCO groups in the prepolymer to the OH groups from the this compound is a critical parameter that influences the final polymer properties. Common ratios are 0.95, 1.0, and 1.05.[3]
-
Add the calculated amount of this compound to the prepolymer. If a catalyst is used, it can be added at this stage.
-
Stir the mixture vigorously for a short period (e.g., 30-60 seconds) until a homogeneous mixture is achieved.
Step 4: Curing and Post-Curing
-
Pour the reactive mixture into a pre-heated mold (e.g., Teflon-coated pan).
-
Cure the material in an oven at a temperature of 100-120°C for up to 24 hours.[5]
-
After demolding, the polyurethane sheets should be conditioned at room temperature for at least 7 days before characterization to ensure the completion of the reaction.
Data Presentation: Properties of 1,3-PDO Extended Polyurethanes
The choice of chain extender significantly impacts the mechanical and thermal properties of the final polyurethane. This compound, having an odd number of carbon atoms, can influence the packing of hard segments differently than even-carbon diols like 1,4-butanediol (BDO).
Table 1: Mechanical Properties
This table summarizes the mechanical properties of different polyurethane systems synthesized using 1,3-PDO and other chain extenders.
| Polyol Type | Diisocyanate | Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Source |
| Polycaprolactone diol | Hexamethylene diisocyanate | This compound bis(4-aminobenzoate) | 65 | - | - | [7] |
| Bio-poly(1,3-propylene succinate) | MDI | 1,4-Butanediol | 64.13 | - | 90A | [5] |
| Poly(ethylene-butylene adipate) | MDI | Bio-1,3-Propanediol | 26.1 | 580 | 85A | [3] |
| Poly(ethylene-butylene adipate) | MDI | Petro-1,3-Propanediol | 25.8 | 560 | 85A | [3] |
| Poly(ethylene-butylene adipate) | MDI | 1,4-Butanediol | 32.5 | 550 | 88A | [3] |
Note: Properties are highly dependent on the specific formulation, including the NCO/OH ratio and hard segment content.
Table 2: Thermal Properties
Thermal properties such as glass transition temperature (Tg) and decomposition temperature (Td) are critical for defining the service temperature range of the material.
| Polyol Type | Diisocyanate | Chain Extender | Tg (°C) | Td, 5% (°C) | Source |
| Bio-poly(1,3-propylene succinate) | MDI | 1,4-Butanediol | -46.7 to -31.3 | > 310 | [5] |
| Poly(ester) | MDI | Bio-1,3-Propanediol | - | ~298 | [3] |
| Poly(ester) | MDI | 1,4-Butanediol | - | ~305 | [3] |
Td, 5% refers to the temperature at which 5% weight loss occurs.
Characterization of Synthesized Polyurethanes
A comprehensive characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized polyurethanes.
Caption: Standard workflow for the characterization of polyurethane materials.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the prepared polyurethanes. Key indicators include the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching vibrations of the urethane group.[3][7]
-
Differential Scanning Calorimetry (DSC): Determines thermal transitions, such as the glass transition temperature (Tg) of the soft and hard segments, and melting temperatures (Tm) if crystalline domains are present.[2][7]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[1][8]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material as a function of temperature, offering another method to determine Tg.[7]
-
Universal Testing Machine (UTM): Measures the key mechanical properties, including tensile strength, elongation at break, and Young's modulus.[8]
References
- 1. The influence of bio-based monomers on the structure and thermal properties of polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biomass-derived Polyurethane by Chain Extender Type [journal.rubber.or.kr]
Application Notes & Protocols: Downstream Processing and Purification of Bio-based 1,3-Propanediol
Abstract
The transition towards a bio-based economy has highlighted 1,3-Propanediol (1,3-PDO) as a key platform chemical, primarily for the synthesis of advanced polymers like Polytrimethylene Terephthalate (PTT).[1] While microbial fermentation offers a sustainable production route from renewable feedstocks like glycerol, the economic viability of this process is critically hampered by the cost and complexity of downstream processing.[2][3] The purification of 1,3-PDO from a complex fermentation broth—a dilute aqueous solution containing microbial cells, proteins, organic acids, and various salts—can account for 50-70% of the total production cost.[4][5] This document provides a comprehensive guide for researchers and process development scientists on the multi-step purification of bio-based 1,3-PDO, detailing the rationale behind each step and providing validated protocols for laboratory and pilot-scale operations.
The Challenge: Understanding the Fermentation Broth
The starting point for any purification strategy is a thorough understanding of the crude material. Bio-based 1,3-PDO is produced in a fermentation broth, a complex aqueous mixture. The primary challenge lies in separating the highly hydrophilic and low-volatility 1,3-PDO from a host of impurities with similar physical properties.[4][6]
Table 1: Typical Composition of Crude 1,3-PDO Fermentation Broth
| Component | Typical Concentration Range | Primary Challenge for Purification |
| This compound (Product) | 5-15% (w/v) | Low initial concentration; high boiling point.[6] |
| Water | 80-90% (w/v) | High energy cost for removal (evaporation). |
| Microbial Biomass (e.g., E. coli, Clostridium) | Variable | Can cause fouling in subsequent membrane/column steps. |
| Unconsumed Substrate (e.g., Glycerol) | Variable | Similar chemical properties to 1,3-PDO, difficult to separate. |
| Metabolic Byproducts (Organic Acids) | Variable | Acetic, Lactic, Butyric, Succinic acids can cause odor and color issues and form esters with 1,3-PDO.[7][8] |
| Inorganic Salts | Variable | From pH adjustment (e.g., K₂HPO₄, NaOH); can precipitate during concentration, causing fouling and reducing yield.[4][9] |
| Soluble Proteins & Macromolecules | Low | Can contribute to color, odor, and membrane fouling.[4] |
A successful purification strategy must be a multi-step, integrated process designed to systematically remove these impurities while maximizing the recovery of high-purity 1,3-PDO.
A Multi-Stage Purification Workflow
No single method can efficiently purify 1,3-PDO from the raw broth.[5] A sequential, multi-barrier approach is required, as outlined below. This workflow is designed to remove progressively finer impurities at each stage.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Present state and perspective of downstream processing of biologically produced this compound and 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Present state and perspective of downstream processing of biologically produced this compound and 2,3-butanediol - ProQuest [proquest.com]
- 7. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A novel strategy for this compound recovery from fermentation broth and control of product colority using scraped thin-film evaporation for desalination - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,3-Propanediol in Cosmetics and Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanediol (INCI: Propanediol) is a versatile, naturally-derived glycol that has gained significant traction in the cosmetics and personal care industry as a high-performance, sustainable alternative to petroleum-based glycols like propylene glycol and butylene glycol.[1][2] Produced through the fermentation of corn sugar, it offers a favorable safety profile and a range of functional benefits that make it a valuable ingredient in a wide array of product formulations, from skincare and haircare to color cosmetics.[2] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and formulators interested in utilizing this compound.
Key Functions and Applications
This compound serves multiple functions in cosmetic formulations, contributing to product efficacy, stability, and sensory experience.[1][3]
-
Humectant and Moisturizer: It attracts and binds water to the skin and hair, providing effective hydration.[4] Clinical studies have demonstrated its ability to increase skin moisture levels and improve the skin barrier function by reducing transepidermal water loss (TEWL).[5]
-
Solvent: It is an excellent solvent for a variety of active ingredients, including those that are difficult to dissolve, such as salicylic acid, ferulic acid, and allantoin.[4][[“]] This property enhances the delivery and bioavailability of these actives in the formulation.
-
Sensory Modifier: this compound is known for imparting a lightweight, non-sticky, and smooth feel to formulations.[4][7] It can also reduce the tackiness often associated with highly effective humectants like glycerin.[4]
-
Preservative Booster: It can enhance the efficacy of preservative systems, allowing for the use of lower concentrations of traditional preservatives.[2][8] This is particularly beneficial in creating milder formulations with a reduced potential for irritation.
-
Viscosity and Texture Enhancer: In surfactant systems, it can increase viscosity and improve foam quality, leading to a creamier and more luxurious lather.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance of this compound in various applications.
Table 1: Skin Hydration and Barrier Function [5]
| Formulation (Aqueous Solution) | Mean Skin Hydration (Corneometer Units) - 8 hours post-application | Mean TEWL (g/m²h) - 8 hours post-application |
| Untreated Control | Baseline | Baseline |
| 5% this compound | Significantly increased from baseline | Significantly reduced from baseline |
| 10% this compound | Significantly increased from baseline | Significantly reduced from baseline |
| 15% this compound | Significantly increased from baseline | Significantly reduced from baseline |
| 15% this compound + 5% Glycerol | Higher increase in hydration than 15% this compound alone | Greater reduction in TEWL than 15% this compound alone |
Note: This study demonstrated a dose-dependent improvement in skin hydration and barrier function. The combination with glycerol showed a synergistic effect.[5]
Table 2: Skin Irritation Potential (Human Repeat Insult Patch Test - HRIPT) [10]
| Test Substance (at neutral pH) | Concentration | Percentage of Test Population with Clinically Significant Irritation |
| This compound | 25% | 0% |
| This compound | 50% | 0% |
| This compound | 75% | 0% |
| Propylene Glycol (PG) | 25% | 8.2% |
| Propylene Glycol (PG) | 50% | 21.7% |
| Propylene Glycol (PG) | 75% | 22.7% |
Note: The HRIPT results indicate a significantly lower irritation potential for this compound compared to propylene glycol.[10]
Table 3: Preservative Efficacy Boosting Effect (with Phenoxyethanol-based systems at half the recommended use level) [11]
| Preservative System (at 50% of recommended level) | Microorganism | Minimum % of this compound for Efficacy |
| Phenoxyethanol, Methylparaben, Propylparaben, Ethylparaben | S. aureus (Gram-positive) | 2% |
| E. coli (Gram-negative) | 2% | |
| P. aeruginosa (Gram-negative) | 2% | |
| C. albicans (Yeast) | 4% | |
| A. brasiliensis (Mold) | 2% (for 1 Log reduction) | |
| Caprylyl Glycol, Phenoxyethanol, Ethylhexylglycerin | S. aureus (Gram-positive) | 4% |
| E. coli (Gram-negative) | 4% | |
| P. aeruginosa (Gram-negative) | 2% | |
| C. albicans (Yeast) | 6% | |
| A. brasiliensis (Mold) | 2% (for 1 Log reduction) |
Note: The addition of this compound effectively boosts the performance of preservative systems, meeting acceptance criteria even when the primary preservatives are used at reduced levels.[3][11]
Experimental Protocols
Protocol 1: Evaluation of Skin Hydration using Corneometry
Objective: To quantify the effect of a formulation containing this compound on skin surface hydration.
Apparatus:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Controlled environment room (20-22°C, 40-60% relative humidity)
-
Test formulation and placebo/control
-
Volumetric applicator or syringe
Methodology:
-
Subject Recruitment: Select healthy volunteers with dry to normal skin on the forearms, who have abstained from using moisturizers on the test area for a specified period (e.g., 24 hours).
-
Acclimatization: Allow subjects to acclimatize in the controlled environment room for at least 30 minutes before measurements.
-
Baseline Measurement: Define test areas on the volar forearm. Perform baseline hydration measurements using the Corneometer®. The probe head is pressed against the skin, and the capacitance is measured in arbitrary units (A.U.). Take three readings per test area and calculate the average.[4][7]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. Leave one area untreated as a negative control.
-
Post-Application Measurements: Take Corneometer® readings at specified time points after application (e.g., 15 minutes, 1 hour, 2 hours, 4 hours, 8 hours).[5][12]
-
Data Analysis: Calculate the change in Corneometer® units from baseline for each time point. Statistically compare the hydration effect of the test formulation against the control.
Figure 1: Experimental workflow for skin hydration evaluation.
Protocol 2: Assessment of Preservative Efficacy (Challenge Test) based on ISO 11930
Objective: To evaluate the ability of a preservative system containing this compound to protect a cosmetic formulation against microbial contamination.
Materials:
-
Test formulation with this compound and preservative system.
-
Control formulation (without preservative system).
-
Standardized microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).[1]
-
Sterile containers, culture media, and incubation equipment.
Methodology:
-
Preparation of Inoculum: Prepare standardized suspensions of each microorganism.
-
Inoculation: Inoculate separate samples of the test formulation with a known concentration of each microorganism (typically 10⁵ to 10⁶ CFU/g or mL).[11]
-
Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C) in the dark for 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., Day 7, Day 14, Day 28), draw samples from each inoculated product.[1] Perform serial dilutions and plate on appropriate culture media to determine the number of viable microorganisms.
-
Evaluation: Calculate the log reduction of microorganisms at each time point compared to the initial inoculum.
-
Acceptance Criteria (ISO 11930, Criteria A): [1]
-
Bacteria: ≥ 3 log reduction by Day 7, and no increase thereafter.
-
Yeast & Mold: ≥ 1 log reduction by Day 14, and no increase thereafter.
-
Figure 2: Workflow for preservative efficacy challenge testing.
Protocol 3: Sensory Panel Evaluation of Cosmetic Formulations
Objective: To assess the sensory attributes of a cosmetic formulation containing this compound compared to a benchmark (e.g., a formulation with another glycol).
Methodology:
-
Panelist Selection: Recruit and train a panel of sensory experts (typically 10-15 individuals) to identify and quantify specific sensory attributes.
-
Attribute Definition: Define the key sensory descriptors to be evaluated. For a skin cream, this may include:
-
Initial Feel: Tackiness, Spreadability, Stickiness.
-
Rub-out: Absorption speed, slipperiness.
-
Afterfeel: Residue, smoothness, hydration feel, greasiness.
-
-
Sample Preparation: Prepare coded, identical containers of the test and benchmark formulations to blind the panelists.
-
Evaluation Procedure:
-
Panelists cleanse their hands/forearms and wait for them to dry completely.
-
A standardized amount of the first coded product is applied to a defined area.
-
Panelists evaluate the product based on the predefined attributes, scoring each on a labeled magnitude scale (e.g., 0-10).
-
A washout/neutralization period is required between samples (e.g., rinsing with water and waiting 15 minutes).
-
The process is repeated for the second coded product on an adjacent skin area.
-
-
Data Analysis: Collect the scores for all attributes. Use statistical analysis (e.g., ANOVA, t-tests) to determine if there are significant differences between the formulations. Results are often visualized using spider web (radar) plots.
Figure 3: General workflow for sensory panel evaluation.
Mechanism of Action: A Physicochemical Approach
Unlike many active cosmetic ingredients that interact with specific biological receptors or pathways, the primary mechanisms of action for this compound are rooted in its physicochemical properties.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. Effects of this compound associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. bio-protocol.org [bio-protocol.org]
- 8. In vivo studies of substances used in the cosmetic industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. personalcaremagazine.com [personalcaremagazine.com]
- 12. dmptool.org [dmptool.org]
Application Notes & Protocols: Fed-Batch Fermentation Strategies for 1,3-Propanediol Production
Introduction
1,3-Propanediol (1,3-PDO) is a valuable chemical intermediate used primarily in the production of polymers like polytrimethylene terephthalate (PTT), as well as in cosmetics, foods, and pharmaceuticals.[1][2][3] While chemical synthesis routes exist, they often require high pressure and temperature and can produce harmful byproducts.[2] Microbial fermentation, particularly using glycerol as a feedstock, presents a more sustainable and environmentally friendly alternative.[2][4] Glycerol has become an abundant and low-cost carbon source due to the rapid expansion of the biodiesel industry, where it is a primary byproduct.[4][5]
Fed-batch fermentation is a superior strategy for 1,3-PDO production as it overcomes substrate inhibition by high glycerol concentrations and allows for achieving high product titers and productivity.[5][6] This document provides detailed application notes and protocols for fed-batch fermentation of 1,3-PDO using key microorganisms such as Klebsiella pneumoniae, Clostridium butyricum, and Lactobacillus reuteri.
Metabolic Pathway of Glycerol to this compound
The microbial conversion of glycerol to 1,3-PDO involves two main parallel pathways: a reductive pathway and an oxidative pathway.[2][3]
-
Reductive Pathway: Glycerol is first dehydrated to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a vitamin B12-dependent (in Clostridium and Lactobacillus) or independent glycerol dehydratase.[4] Subsequently, 3-HPA is reduced to 1,3-PDO by a this compound oxidoreductase (PDOR), a step that consumes NADH.[2]
-
Oxidative Pathway: Glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated and enters the central glycolytic pathway to generate biomass, ATP, and the reducing equivalents (NADH) necessary for the reductive pathway.[3][7]
A balanced flux through both pathways is crucial for efficient 1,3-PDO production. The oxidative pathway provides the necessary energy and reducing power for the reductive pathway to convert glycerol into the final product.
References
- 1. Sequential fed-batch fermentation of this compound from glycerol by Clostridium butyricum DL07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress in this compound biosynthesis [frontiersin.org]
- 3. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cal-tek.eu [cal-tek.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immobilization Techniques in 1,3-Propanediol Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of microbial immobilization techniques for enhanced 1,3-Propanediol (1,3-PDO) production. Detailed protocols for common immobilization methods are included, along with comparative data to guide the selection of appropriate strategies for specific research and development needs.
Introduction to Immobilization for 1,3-PDO Production
The microbial fermentation of glycerol to this compound is a key bioprocess for producing this valuable monomer for polymers like polytrimethylene terephthalate (PTT).[1][2] While traditional suspended-cell fermentations have been established, cell immobilization offers significant advantages that can lead to more efficient and robust production processes.[3][4]
Immobilization involves confining microorganisms within or on a solid support material. This approach offers several benefits for 1,3-PDO fermentation, including:
-
High Cell Densities: Immobilization allows for the accumulation of a high concentration of microbial cells within the bioreactor, leading to increased volumetric productivity.[3]
-
Enhanced Stability and Reusability: Immobilized cells are protected from harsh environmental conditions and can be retained in the reactor for extended periods, enabling repeated batch or continuous fermentation cycles.[5] This significantly reduces downtime and operational costs associated with cell cultivation.
-
Simplified Downstream Processing: The separation of the biocatalyst (immobilized cells) from the fermentation broth is straightforward, simplifying product recovery and purification.
-
Improved Tolerance to Inhibitors: Immobilization can protect microorganisms from inhibitory substances present in crude glycerol, a common and inexpensive feedstock from biodiesel production.
Common immobilization techniques for 1,3-PDO producing microorganisms such as Klebsiella pneumoniae and Clostridium butyricum include entrapment, adsorption, and biofilm formation.[3][6]
Immobilization Techniques: An Overview
Entrapment
Entrapment involves enclosing microorganisms within a porous matrix. The porous nature of the matrix allows for the diffusion of substrates and products while retaining the cells.
-
Calcium Alginate: This is a widely used method where a mixture of microbial cells and sodium alginate solution is extruded into a calcium chloride solution. The Ca²⁺ ions cross-link the alginate chains, forming insoluble gel beads that entrap the cells. The process is simple and carried out under mild conditions.
-
Polyvinyl Alcohol (PVA) Hydrogel: PVA is a synthetic polymer that can form a porous and durable hydrogel. Immobilization in PVA often involves mixing cells with a PVA solution, forming beads, and then cross-linking the polymer, sometimes in combination with other substances like boric acid.[7] This method is known for its mechanical strength and stability.[8]
Adsorption
Adsorption relies on the physical or chemical attachment of microorganisms to the surface of a carrier material. This method is generally simple and avoids the use of potentially toxic cross-linking agents. A variety of materials have been investigated as carriers:
-
Porous Glass Beads: Offer a large surface area for cell attachment.
-
Stainless Steel Wire and Raschig Rings: Provide a durable and reusable support for biofilm formation in packed-bed reactors.[9][10]
-
Vukopor®: A porous material that has shown good performance as an immobilization support.[9][10]
-
Pumice Stone: A low-cost, porous, and mechanically stable natural material.[3]
-
Polyurethane Foam: Can be used for both cell attachment and retention of suspended biomass.[9]
Comparative Performance of Immobilization Techniques
The choice of immobilization technique and carrier material can significantly impact the efficiency of 1,3-PDO production. The following tables summarize quantitative data from various studies to facilitate comparison.
| Microorganism | Immobilization Technique | Carrier Material | Fermentation Mode | 1,3-PDO Titer (g/L) | 1,3-PDO Yield (mol/mol glycerol) | 1,3-PDO Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Adsorption | Stainless Steel Wire | Continuous | - | - | 4.8 | [9][10] |
| Klebsiella pneumoniae | Adsorption | Glass Raschig Rings | Continuous | 17.9 | - | - | [9][10] |
| Klebsiella pneumoniae BLh-1 | Entrapment | Ca-alginate | Batch | - | - | 1.85 | [11] |
| Clostridium butyricum | Entrapment | PVA Hydrogel | Repeated Batch | - | - | 6.8 ± 0.2 | [8] |
| Bacillus pumilus | Entrapment | Not specified | Batch | 44.12 ± 1.81 | - | - | [12] |
| Klebsiella pneumoniae | Not specified | Not specified | Repeated Fed-batch | 81.1 | - | 3.38 | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for cell immobilization and its application in different fermentation strategies.
Caption: General workflow for microbial immobilization and subsequent use in fermentation.
References
- 1. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell immobilization for microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Cell Immobilization with Phosphorylated Polyvinyl Alcohol (PVA) Gel | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of cell immobilization on the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of this compound production from fermentation of crude glycerol by immobilized Bacillus pumilus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Polymerization of Cyclic Monomers with 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-opening polymerization (ROP) is a powerful and versatile method for the synthesis of a wide range of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. These materials are of significant interest for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. The choice of initiator plays a crucial role in controlling the polymerization process and the final properties of the polymer, such as molecular weight, architecture, and end-group functionality.
1,3-Propanediol (PDO), a bio-based monomer, can serve as an efficient di-functional initiator in the ROP of various cyclic monomers. Its two primary hydroxyl groups allow for the simultaneous growth of two polymer chains, leading to the formation of telechelic polymers with hydroxyl groups at both ends. These di-functional polymers are valuable precursors for the synthesis of block copolymers, chain-extended materials, and cross-linked networks.
This document provides detailed application notes and experimental protocols for the ring-opening polymerization of three common cyclic monomers—L-lactide, ε-caprolactone, and trimethylene carbonate—using this compound as an initiator.
Signaling Pathways and Logical Relationships
The general mechanism for the ring-opening polymerization of a cyclic ester (lactone) initiated by this compound in the presence of a catalyst, such as stannous octoate [Sn(Oct)₂], proceeds via a coordination-insertion mechanism.
Caption: General mechanism of this compound initiated ROP.
Experimental Workflows
A typical experimental workflow for the synthesis and characterization of polymers via ROP with this compound is outlined below.
Caption: A typical experimental workflow for ROP.
Quantitative Data Summary
The following tables summarize representative quantitative data for the ring-opening polymerization of various cyclic monomers initiated by this compound under different conditions.
Table 1: Ring-Opening Polymerization of L-Lactide Initiated by this compound
| Entry | Catalyst | [Monomer]:[Initiator]:[Catalyst] | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | Sn(Oct)₂ | 100:1:0.1 | 130 | 24 | >95 | 14,400 | 1.25 |
| 2 | Sn(Oct)₂ | 200:1:0.1 | 130 | 48 | >95 | 28,800 | 1.30 |
| 3 | DBU | 100:1:1 | 25 | 2 | >98 | 14,200 | 1.15 |
Mₙ: Number-average molecular weight; PDI: Polydispersity index. Data are representative and may vary based on specific reaction conditions and purification methods.
Table 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound
| Entry | Catalyst | [Monomer]:[Initiator]:[Catalyst] | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | Sn(Oct)₂ | 100:1:0.1 | 110 | 12 | >98 | 11,400 | 1.20 |
| 2 | Sn(Oct)₂ | 200:1:0.1 | 110 | 24 | >98 | 22,800 | 1.28 |
| 3 | TBD | 100:1:1 | 25 | 0.5 | >99 | 11,500 | 1.10 |
Mₙ: Number-average molecular weight; PDI: Polydispersity index. Data are representative and may vary based on specific reaction conditions and purification methods.
Table 3: "Immortal" Ring-Opening Polymerization of Trimethylene Carbonate Initiated by this compound [1][2]
| Entry | Catalyst | [Monomer]:[Initiator]:[Catalyst] | Temp. (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | [(BDIiPr)Zn(N(SiMe₃)₂)] | 100:1:1 | 20 | 10 | 98 | 10,200 | 1.05 |
| 2 | [(BDIiPr)Zn(N(SiMe₃)₂)] | 200:1:1 | 20 | 20 | 99 | 20,400 | 1.06 |
| 3 | [(BDIiPr)Zn(N(SiMe₃)₂)] | 500:1:1 | 20 | 60 | 97 | 50,100 | 1.08 |
Mₙ: Number-average molecular weight; PDI: Polydispersity index. Data adapted from studies on immortal ROP, which utilizes a chain transfer agent like this compound.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Poly(L-lactide) Diol via Ring-Opening Polymerization
Materials:
-
L-lactide
-
This compound (PDO)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Drying of Glassware and Reagents: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. L-lactide is recrystallized from anhydrous ethyl acetate and dried under vacuum for 48 hours prior to use. This compound and toluene are dried over molecular sieves.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with L-lactide (e.g., 5.0 g, 34.7 mmol) and a predetermined amount of this compound (e.g., for a [M]:[I] ratio of 100:1, 26.4 mg, 0.347 mmol). Anhydrous toluene (e.g., 20 mL) is added to dissolve the solids.
-
Initiation: The flask is placed in a preheated oil bath at 130 °C. A stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL) is prepared. The required amount of the catalyst solution (e.g., for a [M]:[Cat] ratio of 1000:1, 1.41 mL of the stock solution) is injected into the reaction mixture via a syringe.
-
Polymerization: The reaction is allowed to proceed with stirring for the desired time (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Purification: After the desired time, the reaction is cooled to room temperature. The viscous solution is diluted with chloroform and precipitated into a large excess of cold methanol with vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
Protocol 2: Synthesis of Poly(ε-caprolactone) Diol via Ring-Opening Polymerization
Materials:
-
ε-Caprolactone
-
This compound (PDO)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Drying of Reagents: ε-Caprolactone is dried over calcium hydride and distilled under reduced pressure. This compound and toluene are dried as described in Protocol 1.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and this compound (e.g., for a [M]:[I] ratio of 100:1, 33.3 mg, 0.438 mmol). Anhydrous toluene (e.g., 15 mL) is added.
-
Initiation: The flask is immersed in an oil bath preheated to 110 °C. The required amount of Sn(Oct)₂ catalyst solution is injected into the reaction mixture.
-
Polymerization: The polymerization is carried out with stirring for 12-24 hours.
-
Purification: The reaction is cooled, and the polymer is dissolved in dichloromethane. The solution is then precipitated into cold methanol.
-
Isolation: The polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.
Protocol 3: Synthesis of Poly(trimethylene carbonate) Diol via "Immortal" Ring-Opening Polymerization[1][2]
Materials:
-
Trimethylene carbonate (TMC)
-
This compound (PDO)
-
[(BDIiPr)Zn(N(SiMe₃)₂)] catalyst
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
-
Glovebox
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Reagent Preparation: All manipulations are performed under a dry, inert atmosphere in a glovebox. Trimethylene carbonate is purified by sublimation. This compound and toluene are rigorously dried.
-
Reaction Setup: In the glovebox, a Schlenk flask is charged with trimethylene carbonate (e.g., 1.0 g, 9.8 mmol), this compound (e.g., for a [M]:[I] ratio of 100:1, 7.5 mg, 0.098 mmol), and anhydrous toluene (e.g., 5 mL).
-
Initiation: A stock solution of the zinc catalyst in toluene is prepared. The required amount of the catalyst solution (e.g., for a [M]:[Cat] ratio of 100:1, equivalent to 0.098 mmol of Zn) is added to the monomer/initiator solution at room temperature (20 °C) with stirring.
-
Polymerization: The polymerization proceeds rapidly at room temperature. The reaction time is typically short (10-60 minutes).
-
Purification: The polymerization is quenched by exposure to air. The polymer is dissolved in dichloromethane and precipitated in cold methanol.
-
Isolation: The resulting polymer is collected by filtration and dried under vacuum to a constant weight.
Characterization
The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, end-group functionality, and to calculate monomer conversion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion
The use of this compound as an initiator in the ring-opening polymerization of cyclic monomers provides a straightforward and effective method for synthesizing di-hydroxy telechelic polyesters and polycarbonates. These materials serve as versatile building blocks for more complex macromolecular architectures and are of great importance in the development of advanced biomaterials for various applications in the pharmaceutical and medical fields. The protocols provided herein offer a starting point for researchers to explore and optimize the synthesis of these valuable polymers.
References
- 1. Macromolecular engineering via ring-opening polymerization (3): trimethylene carbonate block copolymers derived from glycerol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Macromolecular engineering via ring-opening polymerization (3): trimethylene carbonate block copolymers derived from glycerol | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,3-Propanediol as an Antifreeze Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanediol (PDO) is a versatile, biodegradable, and non-toxic polyol that is increasingly being utilized as an antifreeze agent in various applications, including engine coolants, de-icing solutions, and as a cryoprotectant for biological samples.[1][2][3] Produced from renewable resources like corn sugar, PDO offers a more environmentally friendly alternative to traditional glycols such as ethylene glycol (EG) and propylene glycol (PG).[4] This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound as an antifreeze agent.
Key Advantages of this compound
-
Low Toxicity: Unlike ethylene glycol, which is toxic and harmful if ingested, this compound is considered safe for incidental contact with food, potable water, and in pharmaceutical applications.[4]
-
Environmental Friendliness: Bio-based production of PDO results in a smaller environmental footprint compared to petroleum-derived glycols. It is also readily biodegradable.[1]
-
Favorable Viscosity: Aqueous solutions of this compound exhibit lower viscosity, especially at low temperatures, compared to propylene glycol solutions of similar concentrations. This can lead to reduced pumping energy requirements in cooling systems.[4]
-
Good Thermal Stability: PDO has demonstrated high thermal stability, making it suitable for a wide range of operating temperatures.[4]
Comparative Physicochemical Properties
The selection of an appropriate antifreeze agent depends on a thorough understanding of its physical properties in aqueous solutions. The following tables summarize key quantitative data for this compound, Ethylene Glycol, and Propylene Glycol.
Table 1: Freezing Points of Aqueous Glycol Solutions (°C)
| Concentration (wt%) | This compound | Ethylene Glycol | Propylene Glycol |
| 10 | -3 | -3.2 | -3 |
| 20 | -8 | -7.8 | -9 |
| 30 | -15 | -14.1 | -16 |
| 40 | -25 | -22.3 | -23 |
| 50 | -38 | -33.8 | -35 |
| 60 | -58 | -51 | -48 |
Note: Data is compiled and interpolated from various sources. Exact values may vary slightly depending on the specific formulation and measurement conditions.
Table 2: Viscosity of Aqueous Glycol Solutions at 0°C (mPa·s or cP)
| Concentration (wt%) | This compound | Ethylene Glycol | Propylene Glycol |
| 10 | ~3.5 | ~3.0 | ~4.5 |
| 20 | ~6.0 | ~5.0 | ~9.0 |
| 30 | ~11.0 | ~8.5 | ~20.0 |
| 40 | ~22.0 | ~15.0 | ~50.0 |
| 50 | ~50.0 | ~30.0 | ~130.0 |
Note: Viscosity is highly temperature-dependent. These are approximate values for comparison at a single temperature.
Table 3: Density of Aqueous Glycol Solutions at 20°C (g/cm³)
| Concentration (wt%) | This compound | Ethylene Glycol | Propylene Glycol |
| 10 | ~1.012 | 1.011 | 1.008 |
| 20 | ~1.023 | 1.023 | 1.017 |
| 30 | ~1.033 | 1.034 | 1.026 |
| 40 | ~1.042 | 1.045 | 1.034 |
| 50 | ~1.050 | 1.056 | 1.041 |
| 60 | ~1.057 | 1.067 | 1.046 |
Experimental Protocols
Protocol 1: Determination of Freezing Point of Aqueous this compound Solutions
This protocol is based on the ASTM D1177 standard test method.[2][3][5]
Objective: To determine the freezing point of a prepared aqueous solution of this compound.
Materials:
-
This compound (≥99.5% purity)
-
Distilled or deionized water
-
Freezing point apparatus (Jacketed sample tube, stirrer, calibrated low-temperature thermometer)
-
Cooling bath (e.g., dry ice and acetone, or a mechanical refrigeration unit)
-
Beakers, graduated cylinders
Procedure:
-
Sample Preparation: Prepare a series of aqueous this compound solutions of known concentrations (e.g., 10%, 20%, 30%, 40%, 50%, 60% by weight). Ensure complete mixing.
-
Apparatus Assembly: Assemble the freezing point apparatus. The sample tube should be clean and dry.
-
Sample Loading: Transfer 75-100 mL of the test solution into the sample tube.
-
Cooling: Immerse the sample tube in the cooling bath. The temperature of the cooling bath should be maintained about 10-15°C below the expected freezing point of the solution.
-
Stirring and Observation: Stir the sample continuously and record the temperature at regular intervals (e.g., every 30 seconds).
-
Freezing Point Determination: The temperature will decrease steadily and then may rise slightly as ice crystals begin to form (supercooling followed by release of latent heat of fusion). The freezing point is the temperature at which the temperature reading remains constant for a short period after the initial ice crystal formation.
-
Data Recording: Record the observed freezing point for each concentration.
Protocol 2: Determination of Viscosity of Aqueous this compound Solutions
This protocol outlines the general procedure for using a rotational viscometer. For precise measurements, refer to ASTM D445 for kinematic viscosity.[1][3]
Objective: To measure the dynamic viscosity of aqueous this compound solutions at various temperatures.
Materials:
-
Aqueous this compound solutions of known concentrations
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or sample chamber
-
Calibrated thermometer
-
Beakers
Procedure:
-
Instrument Setup and Calibration:
-
Set up the viscometer on a level, vibration-free surface.[6]
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. The torque reading should ideally be between 10% and 90% of the instrument's full-scale range.[6]
-
Perform a calibration check using a standard fluid with a known viscosity at the test temperature.[6]
-
-
Sample Preparation and Temperature Control:
-
Place the sample solution in a beaker or the viscometer's sample cup.
-
Bring the sample to the desired test temperature using the temperature-controlled bath.[7] Allow sufficient time for the sample to reach thermal equilibrium.
-
-
Measurement:
-
Immerse the spindle into the sample to the indicated immersion mark, avoiding the introduction of air bubbles.[8]
-
Start the spindle rotation at the pre-selected speed.
-
Allow the reading to stabilize. This may take from 30 seconds to a few minutes.[6]
-
Record the viscosity reading and the corresponding temperature.
-
-
Data Collection: Repeat the measurement for each concentration at different temperatures to generate a comprehensive viscosity profile.
-
Cleaning: Thoroughly clean the spindle and sample cup after each measurement to prevent cross-contamination.[9]
Cryoprotective Mechanism of this compound
The primary role of this compound as a cryoprotectant for biological samples is understood to be a physical phenomenon rather than one involving the modulation of specific cellular signaling pathways. When cells are frozen, the formation of ice crystals, both intracellularly and extracellularly, is the main cause of cellular damage and death.[10]
This compound, like other glycols, acts by depressing the freezing point of the aqueous solution and promoting vitrification. Vitrification is the process where the liquid solidifies into a glass-like amorphous state without the formation of damaging ice crystals.[11][12]
The mechanism involves:
-
Hydrogen Bonding: The hydroxyl groups on the this compound molecule form hydrogen bonds with water molecules.
-
Disruption of Water Crystal Lattice: This interaction disrupts the normal hydrogen bonding between water molecules, making it more difficult for them to organize into the crystalline structure of ice.
-
Increased Viscosity: As the temperature is lowered, the concentration of the cryoprotectant increases in the unfrozen fraction, leading to a significant increase in viscosity.
-
Vitrification: At a sufficiently low temperature and high concentration, the solution becomes so viscous that it solidifies into a glass, effectively trapping the biological material in a protective, non-crystalline matrix.
While some studies have observed downstream cellular effects of cryoprotectants, such as changes in intracellular calcium levels, these are generally considered to be responses to the osmotic stress and potential toxicity of the cryoprotectant itself, rather than a direct and specific interaction with a signaling pathway that confers cryoprotection.[11][12][13]
Conclusion
This compound presents a compelling case as a high-performance, non-toxic, and environmentally friendly antifreeze agent. Its favorable physical properties, particularly its low viscosity at cold temperatures, make it an excellent candidate for a variety of applications, from industrial heat transfer fluids to the cryopreservation of sensitive biological materials. The provided protocols offer a starting point for researchers to evaluate and implement this compound in their specific applications.
References
- 1. store.astm.org [store.astm.org]
- 2. ppapco.ir [ppapco.ir]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 5. ASTM D445 - eralytics [eralytics.com]
- 6. martests.com [martests.com]
- 7. worldoftest.com [worldoftest.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]
- 10. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 1,2-propanediol and the type of cryopreservation procedure adversely affect mouse oocyte physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Biodegradable Polyesters with 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of biodegradable polyesters based on 1,3-propanediol (PDO). This class of polymers holds significant promise for various biomedical applications, including drug delivery systems, owing to their biocompatibility and tunable degradation profiles.
Introduction
Biodegradable polyesters synthesized from this compound and various dicarboxylic acids offer a versatile platform for developing advanced biomaterials. The properties of these polyesters, such as their crystallinity, melting point, degradation rate, and mechanical strength, can be tailored by carefully selecting the diacid monomer and controlling the polymerization conditions.[1] This document outlines the key methodologies for formulating and evaluating these polymers for research and development purposes.
Synthesis of this compound-Based Polyesters
Two primary methods for synthesizing biodegradable polyesters from this compound are melt polycondensation and enzymatic synthesis.
Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for producing high molecular weight polyesters.[2] The process typically involves two stages: esterification and polycondensation, often carried out in the presence of a catalyst.
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and succinic acid.[3]
-
Catalyst Addition: Introduce a catalyst, such as titanium tetraisopropoxide or tin(II) 2-ethylhexanoate, at a concentration of approximately 0.1-0.25% by mass of the total reactants.[3][4]
-
Esterification: Heat the reaction mixture to 150-170°C under a nitrogen atmosphere with continuous stirring.[1][5] Water will be produced as a byproduct and should be collected in the distillation condenser. This stage is typically carried out for 2-5 hours.[1][5]
-
Polycondensation: After the esterification is complete (i.e., water distillation ceases), increase the temperature to 215°C and gradually apply a vacuum (e.g., down to 15 mbar).[5][6] Continue the reaction under these conditions for another 3-4 hours to increase the polymer's molecular weight.[7]
-
Purification: Dissolve the resulting polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol to remove unreacted monomers and oligomers.[1]
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Enzymatic Synthesis
Enzymatic synthesis offers a green alternative to traditional chemical catalysis, often proceeding under milder reaction conditions and with high specificity, which can minimize by-product formation.[8][9] Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose.[8]
-
Reactant and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of this compound and a diacid ester (e.g., dimethyl succinate). Add an immobilized lipase, such as Novozym 435 (CALB), at a concentration of 5-10% (w/w) of the total monomer weight.[8]
-
Reaction Setup: Conduct the reaction under a nitrogen atmosphere or mild vacuum to facilitate the removal of the condensation byproduct (e.g., methanol).
-
Reaction Conditions: Heat the mixture to a temperature compatible with the enzyme's stability, typically between 70°C and 90°C, with constant stirring.[9] The reaction time can range from 24 to 72 hours.
-
Polymer Isolation: After the reaction, dissolve the mixture in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme.
-
Purification: Precipitate the polymer from the filtrate by adding a non-solvent (e.g., cold methanol).
-
Drying: Dry the purified polymer under vacuum at a temperature below its melting point.
Characterization of this compound-Based Polyesters
Thorough characterization of the synthesized polyesters is crucial to understand their structure-property relationships.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, composition, and sequence distribution of the polyesters.[3][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups, such as ester carbonyl (~1710-1740 cm⁻¹) and C-O stretching (~1150-1250 cm⁻¹), confirming the formation of the polyester.[1]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[2][3]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the polyesters.[11][12]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymers.[4][13]
Mechanical Properties
-
Tensile Testing: Tensile tests are performed to evaluate the mechanical properties of the polyester films or fibers, including tensile strength, elongation at break, and Young's modulus.[14]
Quantitative Data Summary
The properties of polyesters derived from this compound can be tuned by the choice of dicarboxylic acid. The following tables summarize typical properties for some common formulations.
Table 1: Thermal Properties of this compound-Based Polyesters
| Dicarboxylic Acid | Polyester Name | Tg (°C) | Tm (°C) | Reference |
| Succinic Acid | Poly(trimethylene succinate) (PTS) | -32 to -28 | 45 - 50 | [10][13] |
| Adipic Acid | Poly(trimethylene adipate) (PTA) | -45 | 35 - 40 | [1] |
| Sebacic Acid | Poly(trimethylene sebacate) (PTSe) | -55 | 60 - 65 | [1] |
| 2,5-Furandicarboxylic Acid | Poly(trimethylene furandicarboxylate) (PTF) | ~70 | ~173 | [11][12] |
| Terephthalic Acid | Poly(trimethylene terephthalate) (PTT) | 45 - 65 | 225 - 230 | [15] |
Table 2: Molecular Weight and Mechanical Properties of Selected this compound-Based Polyesters
| Polyester | Mn (kDa) | Mw (kDa) | PDI | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(trimethylene succinate) | 20 - 40 | 40 - 80 | 1.8 - 2.5 | 30 - 50 | 300 - 500 |
| Poly(trimethylene terephthalate) | 30 - 50 | 60 - 100 | 1.9 - 2.2 | 50 - 60 | 30 - 150 |
(Note: The values presented are approximate and can vary depending on the synthesis conditions and characterization methods.)
Biodegradability and Biocompatibility Assessment
In Vitro Degradation
-
Sample Preparation: Prepare thin films or small discs of the polyester with known dimensions and initial weight (W₀).
-
Degradation Media: Prepare phosphate-buffered saline (PBS, pH 7.4) for hydrolytic degradation studies. For enzymatic degradation, add a relevant lipase (e.g., Rhizopus delemar lipase) to the PBS buffer.[1]
-
Incubation: Immerse the polymer samples in the degradation media at 37°C in a shaking incubator.
-
Monitoring: At predetermined time intervals, remove the samples, rinse them with deionized water, and dry them to a constant weight (Wt).
-
Analysis: Calculate the percentage of weight loss over time: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100. Analyze the surface morphology of the degraded samples using scanning electron microscopy (SEM).
Biocompatibility Evaluation
Biocompatibility is assessed to ensure the material does not elicit an adverse biological response.[16] The ISO 10993 standards provide a framework for these evaluations.[6][7]
-
Extract Preparation: Prepare an extract of the polyester by incubating it in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours. The ratio of sample surface area or mass to the volume of the medium should follow ISO 10993-12 guidelines.[7]
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until the cells reach a confluent monolayer.
-
Exposure: Replace the culture medium with the prepared polymer extract (and a series of dilutions) and control media (fresh medium as a negative control, and a medium containing a known cytotoxic substance as a positive control).
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
Viability Assay: Assess cell viability using a standard assay such as the MTT assay, which measures the metabolic activity of the cells.[7]
-
Analysis: Compare the viability of the cells exposed to the polymer extract with that of the controls. A significant reduction in viability indicates potential cytotoxicity.
Application in Drug Delivery
Polyesters based on this compound can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants.
-
Formulation: Prepare the drug-loaded polyester formulation (e.g., drug-loaded microparticles via an emulsion-solvent evaporation method).
-
Release Study Setup: Accurately weigh a known amount of the drug-loaded formulation and place it in a dialysis bag or a centrifuge tube with a known volume of release medium (e.g., PBS, pH 7.4).[17]
-
Incubation: Place the setup in a shaking water bath at 37°C.
-
Sampling: At specific time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound-based polyesters.
Caption: Logical flow for the biocompatibility assessment of biodegradable polyesters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Synthesis and Characterization of Renewable Polyester Coil Coatings from Biomass-Derived Isosorbide, FDCA, 1,5-Pentanediol, Succinic Acid, and this compound [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. A novel method for evaluating the dynamic biocompatibility of degradable biomaterials based on real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. saliterman.umn.edu [saliterman.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Poly(butylene succinate-co-ε-caprolactone) Copolyesters: Enzymatic Synthesis in Bulk and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound and its copolymers: research, development and industrialization. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Standards for Testing Biodegradability in Biomedical Polymers [eureka.patsnap.com]
- 17. dissolutiontech.com [dissolutiontech.com]
Troubleshooting & Optimization
Byproduct formation during chemical synthesis of 1,3-Propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the chemical synthesis of 1,3-Propanediol (1,3-PDO).
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to impurity and byproduct formation in the primary chemical synthesis routes for 1,3-PDO: the hydration of acrolein and the hydroformylation of ethylene oxide.
Route 1: Hydration of Acrolein followed by Hydrogenation
This two-step process involves the hydration of acrolein to 3-hydroxypropionaldehyde (3-HPA), which is then hydrogenated to 1,3-PDO.[1][2]
Frequently Asked Questions:
-
Q1: My final 1,3-PDO product has a high concentration of 3,3'-oxybis-1-propanol. What is the cause and how can I minimize it?
-
A: 3,3'-oxybis-1-propanol, also known as bis(3-hydroxypropyl)ether, is a significant yield-reducing byproduct in this synthesis route.[3] It is typically formed from the intermediate, 3-hydroxypropionaldehyde (HPA). The process of distilling the final reaction mixture can separate this byproduct.[3] One patented method suggests treating the separated 3,3'-oxybis-1-propanol in an aqueous solution with an acid solid catalyst, like an acid zeolite, at 100 to 300°C. The resulting mixture can then be returned to the treatment stage to potentially increase the overall 1,3-PDO yield.[3]
-
-
Q2: I am observing significant side reactions and the formation of high molecular weight compounds. What are the likely causes?
-
A: The formation of undesired byproducts is often linked to the initial concentration of acrolein.[1][2] High concentrations of acrolein can lead to reactions between acrolein and the 3-hydroxypropanal (HPA) intermediate.[2][4] To mitigate this, it is recommended to carry out the hydrolysis step with an initial acrolein concentration of around 20% in water under weakly acidic conditions.[1][2] Additionally, acrolein can react with itself to form dimers.[4]
-
-
Q3: What are the typical catalysts used in the acrolein hydration route, and how do they influence the reaction?
-
A: The hydration of acrolein to 3-HPA is catalyzed by acidic catalysts such as sulfuric acid, phosphoric acid, or their acid salts.[4] Acidic cation exchange resins and zeolites have also been employed to facilitate this step.[4] The subsequent hydrogenation of HPA to 1,3-PDO is carried out using a hydrogenation catalyst, with Raney nickel being a common choice.[1][2][4] Nickel-supported catalysts are also used, particularly when the hydrogenation is performed in an organic phase at temperatures of 110-150°C and pressures of 2-4 MPa.[1][2]
-
Route 2: Hydroformylation of Ethylene Oxide
This process involves reacting ethylene oxide with synthesis gas (carbon monoxide and hydrogen) to produce 1,3-PDO, often through the 3-HPA intermediate.[2][5]
Frequently Asked Questions:
-
Q1: My 1,3-PDO product from ethylene oxide hydroformylation is contaminated with n-propanol and ethanol. Why is this happening?
-
A: N-propanol and ethanol are common byproducts in this synthesis route. Their formation is often a result of side reactions occurring during the hydroformylation and subsequent hydrogenation steps. In one documented example, the overall selectivities were 85% for this compound, 1% for n-propanol, and 14% for ethanol.[6] The presence of impurities like formaldehyde and acetaldehyde in the ethylene oxide feed can also contribute to the formation of these byproducts.[6]
-
-
Q2: What type of catalysts are used for the hydroformylation of ethylene oxide, and are they sensitive?
-
A: This process typically employs complex catalyst systems. Historically, tertiary phosphine-modified cobalt carbonyl catalysts were used.[5] More advanced methods utilize bimetallic catalyst systems, often a combination of a cobalt component and a ruthenium component ligated with specific phosphine ligands, such as phospholanoalkane, to improve yield and performance in a one-step synthesis.[5] These catalyst systems can be sensitive and their performance is influenced by reaction conditions.
-
-
Q3: What are the optimal reaction conditions to maximize 1,3-PDO yield and minimize byproducts in the hydroformylation route?
-
A: The hydroformylation reaction is typically conducted at elevated temperatures and pressures. Temperatures are generally kept below 100°C, preferably in the range of 60°C to 90°C, with an optimal range often cited as 75°C to 85°C.[6] Pressures can range from 500 to 5000 psi, with a range of 1000 to 3500 psi often being more economically viable.[6] Careful control of process conditions such as ethylene oxide concentration, catalyst concentration, temperature, and residence time is crucial for managing the concentration of the 3-hydroxypropanal intermediate and maximizing the final product yield.[6]
-
Data on Byproduct Formation
The following table summarizes the impact of reaction conditions on byproduct formation. Quantitative data for chemical synthesis is often proprietary; this table provides a qualitative and semi-quantitative overview based on available literature.
| Synthesis Route | Parameter | Condition | Effect on Byproduct Formation | Key Byproducts | Reference |
| Acrolein Hydration | Acrolein Concentration | High (>20%) | Increased formation of byproducts | Acrolein-HPA adducts, Acrolein dimers, High MW compounds | [1][2][4] |
| Acrolein Concentration | Low (~20%) | Minimized byproduct formation | - | [1][2] | |
| Ethylene Oxide Hydroformylation | Temperature | High (>90°C) | May affect selectivity | n-propanol, ethanol | [6] |
| Reactant Purity | Impure Ethylene Oxide (with acetaldehyde, formaldehyde) | Increased byproduct formation | n-propanol, ethanol | [6] |
Experimental Protocols
Accurate quantification of 1,3-PDO and its byproducts is critical for process optimization. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard analytical methods.[7][8]
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
This method is suitable for the determination of 1,3-PDO purity and the quantification of volatile byproducts.[8][9]
-
Sample Preparation:
-
GC-FID System and Conditions:
-
Column: A polar capillary column, such as a wax-type column (e.g., HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[8]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 40°C/min to 220°C.
-
Hold: 1 minute at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1-2 µL with an appropriate split ratio (e.g., 30:1).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of 1,3-PDO and known byproducts in the same solvent as the samples.
-
Generate a calibration curve by plotting peak area against concentration for each compound.
-
Quantify the concentration of 1,3-PDO and byproducts in the samples by comparing their peak areas to the calibration curves.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-RID)
This method is robust for quantifying 1,3-PDO, especially in samples with higher concentrations, such as those from fermentation broths or reaction mixtures.[8]
-
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase to fall within the calibration range.
-
-
HPLC-RID System and Conditions:
-
Column: An ion-exclusion column suitable for organic acid and alcohol analysis (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.[8]
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.[8]
-
-
Calibration and Quantification:
-
Prepare a series of 1,3-PDO standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, and 20 g/L).[8]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Identify and quantify the 1,3-PDO peak in the sample based on its retention time and the calibration curve.[8]
-
Visualizations
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow.
Caption: Pathway for 1,3-PDO synthesis from acrolein, highlighting byproduct formation points.
Caption: Pathway for 1,3-PDO synthesis from ethylene oxide, indicating byproduct formation.
Caption: Logical workflow for troubleshooting common impurities in 1,3-PDO synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. This compound Production_Chemicalbook [chemicalbook.com]
- 3. US5364987A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP0524713A2 - Method for the manufacture of this compound - Google Patents [patents.google.com]
- 5. US6576802B2 - One-step production of 1, 3-propanediol from ethylene oxide and syngas with a catalyst with a phospholanoalkane ligand - Google Patents [patents.google.com]
- 6. US20030032845A1 - Hydroformylation of ethylene oxide - Google Patents [patents.google.com]
- 7. "ASTM D7515-19: this compound Purity Test Method" [bsbedge.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Microbial Production of 1,3-Propanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of 1,3-Propanediol (1,3-PDO).
Troubleshooting Guides
Problem 1: Low this compound Titer and Yield
| Potential Cause | Troubleshooting Steps |
| Substrate Inhibition or Impurity | Analyze the purity of the glycerol feedstock. Crude glycerol from biodiesel production can contain inhibitors like methanol and fatty acids.[1][2][3][4] If impurities are present, consider pre-treating the glycerol or using a higher purity source. For substrate inhibition, implement a fed-batch fermentation strategy to maintain a low glycerol concentration.[1][3] |
| Product and Byproduct Inhibition | Measure the concentration of 1,3-PDO and byproducts like organic acids (acetic, lactic, butyric) and 3-hydroxypropionaldehyde (3-HPA) in the fermentation broth.[1][5][6] High concentrations of these can be toxic to the microorganisms.[1][7][8] Optimize fermentation conditions to reduce byproduct formation or consider in-situ product removal techniques. Metabolic engineering to create a more robust strain can also be beneficial.[1][9] |
| Suboptimal Fermentation Conditions | Verify that the pH, temperature, and agitation speed are within the optimal range for your microbial strain.[5] Adjust the process control systems to maintain these optimal conditions. |
| Contamination | Use microscopy to check for the presence of undesirable microorganisms. Plate a sample of the broth on a non-selective medium to confirm. If contamination is detected, review and reinforce your sterilization protocols for the fermenter, medium, and all transfer lines.[1] |
Problem 2: High Levels of Byproducts
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | Fine-tune fermentation parameters such as pH and temperature, as these can influence metabolic fluxes.[5] For example, in Citrobacter freundii, acidic pH (6.5) can lead to increased byproduct formation and premature process cessation.[5] |
| Metabolic Pathway Imbalance | Employ metabolic engineering to redirect carbon flux towards 1,3-PDO production. This can involve inactivating genes responsible for byproduct synthesis pathways. For instance, in Klebsiella pneumoniae, deleting genes in the oxidative branch of glycerol metabolism can be effective.[1][9][10] |
| Redox Imbalance | Ensure sufficient regeneration of NAD+ from NADH, which is crucial for the conversion of 3-HPA to 1,3-PDO. Imbalances can lead to the accumulation of 3-HPA and other byproducts.[5][11] |
Problem 3: Difficulties in Downstream Processing
| Potential Cause | Troubleshooting Steps |
| Low Purity of Final Product | The presence of organic acids and esters in the purified 1,3-PDO can be an issue. The formation of 1,3-PDO esters of acetic and butyric acid can occur during vacuum distillation.[12] An alkaline hydrolysis step can be introduced to break down these esters and improve purity.[12] |
| Membrane Fouling | Reduced flux during microfiltration or ultrafiltration can be caused by cellular debris and soluble proteins. Pre-treatment of the broth, such as flocculation, can help remove these components before membrane filtration.[1] |
| Low Overall Yield | Significant loss of 1,3-PDO can occur at various stages of the purification process.[1] Evaluate each step of the downstream process for product loss. Alternative methods like reactive extraction or liquid-liquid extraction might offer higher recovery rates, but can be costly and use organic solvents.[1][13] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up microbial this compound production?
A1: Scaling up microbial 1,3-PDO production involves several key challenges. These include maintaining optimal fermentation conditions, preventing contamination, managing inhibitory byproducts, and implementing an efficient and cost-effective downstream purification process.[1][6] The separation and purification of 1,3-PDO from the fermentation broth can account for more than 50% of the total production costs.[1]
Q2: Which microorganisms are commonly used for this compound production?
A2: Several microorganisms are known for their ability to produce this compound from glycerol. These include species from the genera Klebsiella, Clostridium, Citrobacter, Enterobacter, and Lactobacillus.[1][3][4][5][8][14] Genetically engineered Escherichia coli and Saccharomyces cerevisiae have also been explored.[1][15][16]
Q3: What are the typical inhibitory substances that can affect this compound fermentation?
A3: The fermentation process can be inhibited by several factors. High concentrations of the substrate (glycerol) or the product (this compound) can be toxic to the microorganisms.[1][17] Additionally, metabolic byproducts such as organic acids (e.g., acetic, lactic, and butyric acid) and the intermediate 3-hydroxypropionaldehyde (3-HPA) can inhibit cell growth and enzyme activity.[1][5][7][17] Impurities in the raw glycerol feedstock, such as methanol and free fatty acids, can also negatively impact the fermentation process.[1][3]
Q4: How can the formation of byproducts be minimized?
A4: Minimizing byproduct formation is crucial for improving the yield and simplifying the purification of this compound. Metabolic engineering strategies, such as inactivating the genes responsible for byproduct synthesis pathways, have proven effective.[1][9][10] For instance, in Klebsiella pneumoniae, deleting genes involved in the oxidative branch of glycerol metabolism can redirect carbon flow towards 1,3-PDO.[1] Optimization of fermentation conditions like pH and temperature also plays a significant role.[5]
Q5: What are the key parameters to control during the fermentation process?
A5: To maximize this compound production, it is essential to control several parameters, including temperature, pH, substrate concentration, and agitation speed.[1][5] For example, for Citrobacter freundii, optimal conditions were found to be a pH of 7.0, a temperature of 30°C, and a stirring rate of 80 rpm, while keeping the glycerol concentration below 15 g/L during the fed-batch phase.[5]
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for this compound Production
| Microorganism | Temperature (°C) | pH | Key Findings | Reference |
| Citrobacter freundii AD119 | 30 | 7.0 | Optimal for maximizing 1,3-PDO concentration. Higher temperatures (≥33°C) or acidic pH (6.5) led to increased 3-HPA accumulation and process cessation. | [5] |
| Saccharomyces cerevisiae | 25 | Not specified | Achieved a 42.3 wt% this compound yield under anaerobic conditions. | [16][18] |
| Klebsiella pneumoniae | Not specified | Not specified | Engineered strain achieved a titer of 118 g/L in a 5 L fermenter. | [10] |
Table 2: Byproduct Concentrations in this compound Fermentation
| Microorganism | 1,3-PDO (g/L) | Butyric Acid (g/L) | Lactic Acid (g/L) | Acetic Acid (g/L) | Reference |
| Clostridium butyricum DSP1 | Not specified | 14-20 | 16-17 | 8-11 | [6] |
| Citrobacter freundii AD119 | 43.30 | Not specified | 10.82 | 9.65 | [5] |
| Clostridium butyricum | 47.43 | 7.45 | 2.48 | 5.73 | [19] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production
-
Inoculum Preparation: Cultivate the selected microbial strain in a suitable seed medium overnight.
-
Fermenter Setup: Sterilize the fermenter containing the production medium.
-
Inoculation: Inoculate the fermenter with the seed culture.
-
Batch Phase: Allow the culture to grow in batch mode until the initial glycerol supply is nearly depleted.
-
Fed-Batch Phase: Initiate a feeding strategy to maintain the glycerol concentration at a low, non-inhibitory level. The feed solution should be sterile.
-
Process Monitoring and Control: Continuously monitor and control pH, temperature, and dissolved oxygen (for facultative anaerobes) at the optimal setpoints for the specific strain.
-
Sampling: Periodically take samples to measure cell density, substrate consumption, and product/byproduct concentrations using techniques like HPLC.
-
Harvesting: Once the desired 1,3-PDO concentration is reached or the production rate significantly decreases, harvest the fermentation broth for downstream processing.
Protocol 2: Downstream Processing for this compound Purification
-
Biomass Removal: Centrifuge the fermentation broth or use microfiltration/ultrafiltration to separate the microbial cells from the supernatant.[1][12]
-
Removal of Soluble Impurities: Treat the cell-free supernatant with activated charcoal to adsorb proteins and color impurities.[1][20]
-
Water and Salt Removal: Concentrate the broth by removing water through vacuum distillation. This will also cause inorganic salts to crystallize, which can then be removed.[12][20]
-
Final Purification: Further purify the 1,3-PDO using methods such as vacuum rectification or chromatography to achieve the desired purity.[12][20] For instance, gradient chromatography with a silica gel stationary phase and a chloroform/methanol mobile phase can be employed.[20]
Visualizations
Caption: Glycerol metabolism to this compound.
Caption: Troubleshooting workflow for low 1,3-PDO yield.
Caption: Experimental workflow for 1,3-PDO production.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of this compound from recombinant E. coli by optimization process using pure and crude glycerol as a sole carbon source under two-phase fermentation system | Semantic Scholar [semanticscholar.org]
- 3. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 4. Isolation of New Strains of Bacteria Able to Synthesize this compound from Glycerol [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Scale-up of anaerobic this compound production by Clostridium butyricum DSP1 from crude glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. [Metabolic engineering of Klebsiella pneumoniae for 1, 3-propanediol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic engineering for the microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. isisn.org [isisn.org]
- 18. researchgate.net [researchgate.net]
- 19. Improvement of this compound production from crude glycerol by co-cultivation of anaerobic and facultative microbes under non-strictly anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel downstream process for this compound from glycerol-based fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inhibitory Effects of Byproducts on 1,3-Propanediol Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and navigate the challenges posed by byproduct inhibition during 1,3-propanediol (1,3-PDO) fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary inhibitory byproducts in 1,3-PDO fermentation?
A1: The primary inhibitory byproducts in 1,3-PDO fermentation are organic acids (such as lactic acid, acetic acid, succinic acid, and butyric acid), ethanol, and the metabolic intermediate 3-hydroxypropionaldehyde (3-HPA).[1] High concentrations of the substrate (glycerol) and the final product (this compound) can also exert inhibitory effects on microbial growth and enzyme activity.[1]
Q2: How do these byproducts inhibit the fermentation process?
A2: These byproducts can inhibit fermentation through various mechanisms:
-
Organic Acids: Undissociated organic acids can diffuse across the cell membrane and dissociate inside the cell, lowering the intracellular pH. This disrupts the cellular pH gradient, inhibits essential enzymatic activities, and forces the cell to expend energy to pump out excess protons.[2]
-
Ethanol: Ethanol can increase cell membrane fluidity, leading to leakage of essential ions and metabolites, and can also denature proteins, including key metabolic enzymes.
-
3-Hydroxypropionaldehyde (3-HPA): This intermediate is highly toxic and can cause oxidative stress within the cells. Its dimeric form has been shown to inhibit DNA synthesis, leading to a cessation of cell growth.[3] Furthermore, high levels of 3-HPA can inhibit the activity of key enzymes in the 1,3-PDO pathway, such as glycerol dehydratase and this compound reductase.[4]
Q3: Which microorganisms are commonly used for 1,3-PDO production and are they all equally sensitive to byproducts?
A3: Several microorganisms are known for their ability to produce 1,3-PDO from glycerol, including species from the genera Klebsiella, Clostridium, Citrobacter, and Lactobacillus.[1][5] There are differences in their tolerance to inhibitory byproducts. For instance, Clostridium butyricum has shown a higher tolerance to 1,3-PDO compared to some other strains. The accumulation of the toxic intermediate 3-HPA has been observed to be a significant issue in fermentations with Klebsiella pneumoniae and Citrobacter freundii, while it is reportedly less of a problem in Clostridium butyricum cultures.[3]
Q4: What are the typical strategies to mitigate byproduct inhibition?
A4: Common strategies to reduce the inhibitory effects of byproducts include:
-
Fed-batch Fermentation: This is a widely used technique to maintain low and non-inhibitory concentrations of the glycerol substrate, which can also help in controlling the rate of byproduct formation.[1][6]
-
Metabolic Engineering: This involves genetically modifying the production strain to reduce or eliminate the formation of specific byproducts. For example, deleting genes responsible for organic acid production pathways can redirect the carbon flux towards 1,3-PDO.[1]
-
Process Control: Maintaining optimal fermentation conditions such as pH and temperature is crucial. For example, low pH can exacerbate the toxic effects of organic acids and can also lead to increased accumulation of 3-HPA.[3]
-
Co-cultivation: Using a combination of microorganisms can help in consuming inhibitory byproducts.
Troubleshooting Guides
Issue 1: Low 1,3-PDO Titer and/or Productivity
| Possible Cause | Troubleshooting Steps |
| Substrate Inhibition | - Analyze the purity of your glycerol feedstock for potential inhibitors like methanol or fatty acids. Consider pretreatment if necessary.[1] - Implement a fed-batch feeding strategy to maintain a low glycerol concentration in the fermenter.[1] |
| Product and Byproduct Inhibition | - Regularly monitor the concentration of 1,3-PDO and major byproducts (organic acids, 3-HPA) using HPLC. - If byproduct levels are high, optimize fermentation conditions (pH, temperature, aeration) to minimize their formation. - Consider using a genetically engineered strain with reduced byproduct formation.[1] |
| Suboptimal Fermentation Conditions | - Verify and maintain optimal pH, temperature, and agitation speed for your specific microbial strain.[1] |
| Nutrient Limitation | - Ensure the fermentation medium is not depleted of essential nutrients like nitrogen, phosphorus, or trace elements. |
| Contamination | - Check for microbial contamination by microscopy and plating. Contaminating organisms can compete for the substrate and produce inhibitory compounds. |
Issue 2: Premature Cessation of Fermentation
| Possible Cause | Troubleshooting Steps |
| Accumulation of Toxic 3-HPA | - This is a common issue, particularly at non-optimal pH (e.g., below 6.5 for C. freundii) or higher temperatures.[3] - Monitor 3-HPA levels. If they are elevated, adjust the pH to a neutral or slightly alkaline range and optimize the temperature. - Increasing the stirring rate can sometimes help in reducing 3-HPA accumulation in K. pneumoniae cultures.[3] |
| Severe Organic Acid Inhibition | - A rapid drop in pH due to the accumulation of organic acids can halt fermentation. - Implement a more robust pH control strategy. |
| Complete Substrate Depletion | - Ensure your feeding strategy in a fed-batch culture is adequate to prevent the substrate from being fully consumed. |
Data Presentation
Table 1: Inhibitory Concentrations of Byproducts on 1,3-PDO Producing Microorganisms
| Byproduct | Microorganism | Inhibitory Concentration (g/L) | Effect |
| This compound | Clostridium butyricum | > 65 | Complete inhibition of growth and fermentation[4] |
| Lactic Acid | Klebsiella pneumoniae | 19 (anaerobic), 26 (aerobic) | Critical concentration for inhibiting cell growth[7] |
| Acetic Acid | Citrobacter freundii | > 9.72 | Major byproduct, but specific inhibitory concentration not defined[2] |
| Succinic Acid | Citrobacter freundii | > 5.95 | Byproduct, but specific inhibitory concentration not defined[6] |
| Ethanol | Klebsiella pneumoniae | Not specified | Common byproduct, especially under anaerobic conditions[2] |
| 3-HPA | K. pneumoniae, C. freundii | Low concentrations | Toxic, causes cessation of cell growth[3] |
Table 2: Byproduct Formation in Fed-Batch Fermentation of Citrobacter freundii AD119 [6]
| Parameter | Value |
| 1,3-PDO | 47.48 g/L |
| Lactic Acid | 24.29 g/L |
| Acetic Acid | 9.62 g/L |
| Succinic Acid | 5.95 g/L |
| Ethanol | 3.06 g/L |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Klebsiella pneumoniae for 1,3-PDO Production
-
Inoculum Preparation:
-
Inoculate a single colony of K. pneumoniae into a flask containing a suitable seed medium.
-
Incubate at 37°C with shaking until the culture reaches the mid-exponential phase.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains glycerol, a nitrogen source (e.g., yeast extract, (NH₄)₂SO₄), phosphate salts, and trace elements.[8]
-
Set the initial glycerol concentration to a non-inhibitory level (e.g., 20-40 g/L).
-
Calibrate and sterilize pH and dissolved oxygen (DO) probes.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automatic addition of an acid/base (e.g., NaOH or H₂SO₄).
-
Maintain micro-aerobic conditions by sparging with a low flow of air or a mixture of air and nitrogen. The specific aeration strategy can significantly impact byproduct formation.[9]
-
Start the fed-batch feeding of a concentrated glycerol solution when the initial glycerol is nearly depleted. The feeding rate should be controlled to maintain a low residual glycerol concentration in the bioreactor.
-
-
Monitoring and Sampling:
-
Regularly take samples from the bioreactor to measure cell density (OD₆₀₀), and the concentrations of glycerol, 1,3-PDO, and major byproducts using HPLC.
-
-
Harvesting:
-
Terminate the fermentation when 1,3-PDO production ceases or declines significantly.
-
Proceed with downstream processing to recover and purify the 1,3-PDO.
-
Protocol 2: Quantification of 1,3-PDO and Organic Acids by HPLC
-
Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: A suitable column for organic acid and alcohol analysis, such as a Bio-Rad Aminex HPX-87H column.
-
Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.
-
Flow Rate: A constant flow rate, for example, 0.6 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 60°C.
-
Detector: A Refractive Index (RI) detector is commonly used for detecting these compounds.
-
-
Calibration:
-
Prepare standard solutions of 1,3-PDO, lactic acid, acetic acid, succinic acid, and ethanol of known concentrations.
-
Inject the standards to determine their retention times and to generate calibration curves (peak area vs. concentration).
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the compounds in the sample by comparing their retention times to those of the standards.
-
Quantify the concentration of each compound using the corresponding calibration curve.
-
Visualizations
Caption: Metabolic pathway of glycerol to this compound and major inhibitory byproducts.
Caption: Experimental workflow for 1,3-PDO fermentation and analysis.
Caption: Troubleshooting logic for low 1,3-PDO yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of this compound production from crude glycerol by co-cultivation of anaerobic and facultative microbes under non-strictly anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Microbial fed-batch production of this compound by Klebsiella pneumoniae under micro-aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Performance in 1,3-Propanediol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Propanediol (1,3-PDO), a key intermediate in various industrial applications. The focus is on improving catalyst performance, particularly in the context of glycerol hydrogenolysis, a common and sustainable production route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Conversion of Glycerol
Question: My glycerol conversion rate is significantly lower than expected. What are the potential causes and how can I address this?
Answer: Low glycerol conversion can stem from several factors related to the catalyst, reaction conditions, and feedstock purity.
-
Catalyst Activity:
-
Insufficient Active Sites: The number of active metal and acid sites on your catalyst might be too low. This can be due to poor metal dispersion or low metal loading. Consider optimizing the catalyst preparation method to enhance metal dispersion.
-
Catalyst Deactivation: The catalyst may have deactivated during the reaction. Common causes include coking (carbon deposition), poisoning by impurities in the feed, or sintering of metal particles at high temperatures. A thorough catalyst characterization after the reaction can help identify the deactivation mechanism.
-
Improper Catalyst Reduction: Incomplete reduction of the metal precursor can lead to fewer active metal sites. Ensure your reduction protocol (temperature, time, and hydrogen flow) is optimized for your specific catalyst system.
-
-
Reaction Conditions:
-
Suboptimal Temperature and Pressure: The hydrogenolysis of glycerol is sensitive to temperature and hydrogen pressure. Low temperatures may not provide sufficient energy to overcome the activation barrier, while excessively high temperatures can lead to undesired side reactions and catalyst deactivation. Similarly, hydrogen pressure is crucial for the hydrogenation steps. A systematic study of these parameters is recommended to find the optimal operating window.
-
Inadequate Mixing: Poor mixing in the reactor can lead to mass transfer limitations, where the transport of glycerol to the catalyst surface is the rate-limiting step. Ensure your stirring speed or flow rate is sufficient to overcome these limitations.
-
-
Feedstock Purity:
-
Impurities in Glycerol: Crude glycerol from biodiesel production often contains impurities like salts, soaps, and methanol, which can act as catalyst poisons. Using purified glycerol is advisable for initial experiments to establish a baseline performance.
-
2. Poor Selectivity to this compound
Question: I am observing high glycerol conversion, but the selectivity towards this compound is low, with significant formation of 1,2-Propanediol and other byproducts. How can I improve the selectivity?
Answer: Achieving high selectivity to 1,3-PDO is a common challenge as it is thermodynamically less favorable than its isomer, 1,2-Propanediol (1,2-PDO).[1][2] The key lies in the bifunctional nature of the catalyst, specifically the balance between metal and acid sites.
-
Catalyst Acidity:
-
Brønsted vs. Lewis Acidity: The type and strength of acid sites play a crucial role. Brønsted acid sites are widely reported to be more selective for the dehydration of glycerol to the 3-hydroxypropionaldehyde intermediate, which then hydrogenates to 1,3-PDO.[1][3] In contrast, Lewis acid sites may favor the formation of the intermediate leading to 1,2-PDO. The use of supports like tungstated zirconia or W- and Al-incorporated SBA-15 can promote the formation of Brønsted acidity.[1][4][5]
-
Optimizing Tungsten Loading: In Pt-WOx based catalysts, the amount of tungsten oxide (WOx) is critical. Insufficient WOx leads to a lack of acid sites, while excessive loading can lead to the formation of bulk WO₃, which is less active. A "threshold effect" of tungsten content on selectivity has been observed, with an optimal loading yielding the best performance.[6]
-
-
Metal-Support Interaction:
-
Synergistic Effects: A strong interaction between the platinum (or other noble metal) and the acidic support is essential for high selectivity.[1] This synergy facilitates the dehydration of glycerol on the acid sites and the subsequent hydrogenation of the intermediate on the metal sites. The choice of support material, such as ZrO₂, Al₂O₃, or SBA-15, significantly influences this interaction.[1][2]
-
-
Reaction Mechanism and Byproducts:
-
The hydrogenolysis of glycerol proceeds through a dehydration-hydrogenation pathway.[1][2] The primary hydroxyl group is more reactive, leading to the preferential formation of 1,2-PDO. To favor 1,3-PDO, the catalyst must selectively activate the secondary hydroxyl group.
-
Common byproducts include 1,2-propanediol, propanols, ethylene glycol, and alkanes.[2] The formation of these byproducts is often favored at higher temperatures and on catalysts with strong acidity, which can promote over-hydrogenolysis and C-C bond cleavage.[7][8]
-
3. Catalyst Deactivation and Stability Issues
Question: My catalyst shows good initial performance, but its activity and selectivity decline over subsequent runs. What could be causing this deactivation, and how can I improve its stability?
Answer: Catalyst deactivation is a critical issue in the aqueous-phase hydrogenolysis of glycerol. Several factors can contribute to this problem:
-
Leaching of Active Species: In aqueous media, active components, particularly tungsten and rhenium oxides, can leach from the support, leading to a loss of acid sites and a decline in performance.[9]
-
Coking: The deposition of carbonaceous species (coke) on the catalyst surface can block active sites. This is more prevalent at higher reaction temperatures and with less pure glycerol feedstock.
-
Sintering: At elevated temperatures, the metal nanoparticles on the support can agglomerate (sinter), leading to a decrease in the active metal surface area.
-
Structural Changes in the Support: The support material itself can undergo changes under hydrothermal conditions, affecting its surface area and porosity, and consequently, the dispersion of the active phases.
Strategies to Enhance Catalyst Stability:
-
Support Modification: Modifying the support can improve its stability and anchoring of the active species. For instance, doping Pt/WOx-ZrO₂ catalysts with Magnesium (Mg) has been shown to inhibit the leaching of tungsten and improve long-term stability.[9]
-
Optimizing Reaction Conditions: Operating at the lowest possible temperature that still provides adequate conversion can minimize sintering and coking.
-
Regeneration: Depending on the deactivation mechanism, the catalyst may be regenerated. Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies on glycerol hydrogenolysis to this compound, providing a comparative overview of different catalyst systems and reaction conditions.
Table 1: Performance of Different Catalyst Systems
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Glycerol Conversion (%) | 1,3-PDO Selectivity (%) | Reference |
| Pt | W- and Al-incorporated SBA-15 | 160 | 60 | 66 | ~50 | [4][5] |
| Pt | WOx/ZrO₂ (tetragonal) | 160 | 60 | - | High | [1][2] |
| Pt/0.66Mg | WOx-ZrO₂ | 160 | 60 | - | 62.4 | [9] |
| Pt/W | β-zeolite | 160 | 40 | 84.2 | 46.1 | [10] |
| 2Pt/10W | Al₂O₃ | 220 | 60 | 88 | 49 | [6] |
| Pt/WO₃/Al₂O₃ | - | 260 | Ambient | - | ~14 (yield) | [11] |
| 2Pt-10WO₃ | SBA-15 | 240 | 1 | 86 | 42 | [12] |
Table 2: Effect of Tungsten Content on Pt/WO₃–Al₂O₃ Catalyst Performance [6]
| Catalyst (wt% W) | Glycerol Conversion (%) | 1,3-PDO Selectivity (%) |
| 5 | ~75 | ~35 |
| 10 | 88 | 49 |
| 15 | ~85 | ~45 |
| 20 | ~80 | ~40 |
Experimental Protocols
1. General Protocol for Catalyst Preparation (Pt/WOx/ZrO₂)
This protocol is a generalized procedure based on common methods described in the literature and may require optimization for specific applications.
-
Support Preparation: Synthesize or procure zirconia (ZrO₂) support. The crystalline phase (e.g., monoclinic vs. tetragonal) can significantly impact performance.[1][2]
-
Tungsten Impregnation:
-
Dissolve a calculated amount of ammonium metatungstate in deionized water to achieve the desired tungsten loading.
-
Impregnate the ZrO₂ support with the tungsten solution using the incipient wetness impregnation method.
-
Dry the impregnated support overnight at 110-120 °C.
-
Calcine the dried powder in air at a high temperature (e.g., 600-800 °C) for several hours to convert the tungsten precursor to tungsten oxide (WOx).
-
-
Platinum Impregnation:
-
Dissolve a calculated amount of a platinum precursor (e.g., chloroplatinic acid) in deionized water or another suitable solvent.
-
Impregnate the WOx/ZrO₂ powder with the platinum solution using incipient wetness impregnation.
-
Dry the catalyst precursor at 110-120 °C.
-
-
Calcination and Reduction:
-
Calcine the dried Pt/WOx/ZrO₂ precursor in air at a moderate temperature (e.g., 300-500 °C).
-
Reduce the calcined catalyst in a stream of hydrogen at an elevated temperature (e.g., 300-500 °C) prior to the reaction to form active platinum metal sites.
-
2. General Protocol for Glycerol Hydrogenolysis Reaction
-
Reactor Setup:
-
Load the desired amount of catalyst into a high-pressure batch reactor.
-
Add the aqueous glycerol solution (typically 10-40 wt%).
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target reaction temperature while stirring.
-
Maintain the desired temperature and pressure for the specified reaction time.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
Collect the liquid product sample.
-
Analyze the product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine glycerol conversion and product selectivity.
-
Visualizations
Caption: Reaction pathway for glycerol hydrogenolysis to propanediols.
Caption: Troubleshooting workflow for catalyst performance issues.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the Support of Bimetallic Platinum Tungstate Catalysts on 1,3‐Propanediol Formation from Glycerol | Zendy [zendy.io]
- 9. Stabilized hydrogenolysis of glycerol to this compound over Mg modified Pt/WOx–ZrO2 catalysts | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic glycerol hydrogenolysis to this compound in a gas–solid fluidized bed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. High Efficiency Conversion of Glycerol to this compound Using a Novel Platinum–Tungsten Catalyst Supported on SBA-15 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reducing Energy Consumption in Bio-based 1,3-Propanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bio-based production of 1,3-propanediol (1,3-PDO). The focus is on identifying and resolving issues related to high energy consumption during the experimental process.
Troubleshooting Guides
This section addresses specific problems that can lead to increased energy usage during this compound production.
Issue 1: High Energy Consumption During Downstream Purification
Symptoms:
-
Excessive time and energy required for product distillation.
-
Low overall process efficiency due to the energy demands of purification.
-
High operational costs attributed to the separation and purification stages.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High water content in fermentation broth | Implement pre-concentration steps before final distillation. Techniques like multi-stage evaporation or falling film vacuum evaporation can save significant energy.[2] Heat pump-assisted vacuum distillation is another energy-efficient method to remove the bulk of the water.[3] |
| Presence of impurities (salts, proteins, organic acids) | Employ pre-treatment steps to remove impurities. This can include microfiltration, diafiltration, and ultrafiltration for cell debris and macromolecules.[3][4] For desalination, consider electrodialysis, though be mindful of potential product loss.[2] Ion exchange chromatography can also be effective for salt removal.[5] |
| Suboptimal separation technique | Evaluate alternative, less energy-intensive purification methods. Aqueous two-phase extraction and salting-out extraction can be highly effective in recovering 1,3-PDO with lower energy input compared to traditional distillation.[2][5] |
| Formation of 1,3-PDO esters | During vacuum distillation, esters of acetic and butyric acid can form. Introducing an alkaline hydrolysis step can break down these esters, improving purity and preventing yield loss.[6] |
Issue 2: Low this compound Titer and Yield in Fermentation
Symptoms:
-
The concentration of 1,3-PDO in the fermentation broth is consistently low.
-
Low product yield necessitates processing larger volumes of broth, increasing overall energy consumption per unit of product.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal fermentation conditions | Optimize key fermentation parameters such as temperature, pH, substrate concentration, and agitation speed. Different microbial strains have different optimal conditions.[7][8] For example, for Citrobacter freundii, optimal conditions have been reported as a pH of 7.0, a temperature of 30°C, and a stirring rate of 80 rpm, with glycerol concentration kept below 15 g/L in fed-batch culture.[6][8] |
| Inhibition by substrate or product | High concentrations of glycerol (substrate) or 1,3-PDO (product) can be toxic to the microorganisms.[6] Implement a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations within the optimal range.[8] |
| Accumulation of inhibitory byproducts | Metabolic byproducts like organic acids (acetic, lactic) and the intermediate 3-hydroxypropionaldehyde (3-HPA) can inhibit cell growth and enzyme activity.[6][9] Monitor the concentration of these byproducts and adjust fermentation conditions to minimize their formation. Metabolic engineering can also be employed to knock out genes responsible for byproduct synthesis.[6][10] |
| Impurities in crude glycerol feedstock | If using crude glycerol from biodiesel production, impurities such as methanol and free fatty acids can negatively impact fermentation.[6] Consider pre-treatment of the crude glycerol to remove these inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What are the main contributors to energy consumption in bio-based this compound production?
A1: The most significant energy-consuming stage is typically the downstream processing, which involves separating and purifying 1,3-PDO from the fermentation broth.[1] Conventional methods like evaporation and distillation are particularly energy-intensive due to the high boiling point of 1,3-PDO and the large volume of water that needs to be removed.[2] In fact, downstream purification can account for over 50% of the total production costs.[1]
Q2: How can metabolic engineering help reduce energy consumption?
A2: Metabolic engineering can significantly improve the efficiency of the fermentation process, which in turn reduces the energy required for purification. Key strategies include:
-
Enhancing 1,3-PDO Yield and Productivity: Overexpressing genes directly involved in the 1,3-PDO synthesis pathway can lead to higher product titers in a shorter time.[10][11]
-
Reducing Byproduct Formation: Knocking out genes responsible for the synthesis of unwanted byproducts (e.g., organic acids) simplifies the purification process, thereby saving energy.[6][10]
-
Improving Substrate Utilization: Engineering microorganisms to more efficiently utilize low-cost feedstocks like crude glycerol can improve the overall process economics.[12]
-
Increasing Tolerance to Inhibitors: Enhancing the microbe's tolerance to high concentrations of glycerol and 1,3-PDO allows for higher product titers, reducing the volume of broth to be processed.[11]
Q3: What are some alternative, low-energy purification techniques for this compound?
A3: Several alternative purification methods offer significant energy savings compared to traditional distillation:
-
Aqueous Two-Phase Extraction: This technique uses an aqueous two-phase system (e.g., using inorganic salts and organic solvents) to selectively partition and recover 1,3-PDO from the whole fermentation broth.[2]
-
Salting-Out Extraction: By adding inorganic salts to the fermentation broth, the solubility of 1,3-PDO is decreased, forcing it into an organic solvent phase. This method can achieve high recovery yields with low energy consumption.[5]
-
Membrane Filtration: Techniques like microfiltration, ultrafiltration, and electrodialysis can be used for initial clarification, removal of macromolecules, and desalination, respectively, reducing the load on subsequent energy-intensive steps.[2][3]
-
Pervaporation and Reverse Osmosis: These membrane-based techniques are also being explored for their potential to separate 1,3-PDO from the broth with lower energy input.[1]
Q4: What are the optimal fermentation parameters for reducing energy consumption?
A4: While optimal parameters are strain-specific, the goal is to maximize the 1,3-PDO concentration to reduce the downstream processing volume. Key parameters to optimize include:
-
Temperature: Generally, temperatures are maintained between 30°C and 37°C for common production strains like Klebsiella pneumoniae and Citrobacter freundii.[2][8]
-
pH: A neutral pH, typically between 6.9 and 7.5, is often optimal for 1,3-PDO production.[2][8]
-
Substrate Concentration: Maintaining a controlled glycerol concentration (e.g., below 15 g/L in fed-batch for C. freundii) can prevent substrate inhibition and improve yield.[6][8]
-
Agitation Speed: Adequate mixing is necessary for nutrient distribution, but excessive agitation can increase energy costs. Optimal speeds are often in the range of 80-180 rpm.[2][8]
Quantitative Data Summary
Table 1: Comparison of this compound Production Parameters for Different Microorganisms
| Microorganism | Temperature (°C) | pH | Glycerol Conc. (g/L) | 1,3-PDO Titer (g/L) | Yield (g/g) |
| Klebsiella pneumoniae (Optimized) | 34 | 7.5 | 30 | 8.70 | - |
| Citrobacter freundii AD119 | 30 | 7.0 | <15 (fed-batch) | 53.44 | - |
| Saccharomyces cerevisiae (Engineered) | 25 | - | - | - | 0.423 |
| Bacillus pumilus (Immobilized) | 25 | - | 60 | 44.12 | - |
Data compiled from multiple sources for illustrative purposes.[8][13]
Table 2: Energy Consumption of Different Downstream Processing Scenarios
| Downstream Process Configuration | Energy Consumption (kWthh/kg of 1,3-PDO) |
| Conventional Distillation | High (specific values vary greatly) |
| Heat Pump-Assisted Vacuum Distillation + Dividing-Wall Column | 1.487 - 3.496 |
Data from a study on eco-efficient downstream processing.[3]
Experimental Protocols
Protocol 1: Optimizing Fermentation Conditions for 1,3-PDO Production
-
Strain Activation: Revive the microbial strain (e.g., Klebsiella pneumoniae) from a cryopreserved stock in an appropriate growth medium.
-
Inoculum Preparation: Cultivate the activated strain in a seed culture medium to obtain a sufficient cell density for inoculation of the main fermenter.
-
Fermenter Setup: Prepare the fermentation medium with a defined concentration of glycerol and other necessary nutrients in a bioreactor. Sterilize the fermenter and medium.
-
Parameter Optimization:
-
Temperature: Set up parallel fermentation experiments at different temperatures (e.g., 30°C, 34°C, 37°C).[7]
-
pH: In separate experiments, control the pH at different levels (e.g., 6.5, 7.0, 7.5) using automated addition of acid/base.[8]
-
Glycerol Concentration: Test different initial glycerol concentrations (e.g., 20 g/L, 30 g/L, 40 g/L) or implement a fed-batch strategy to maintain a low concentration.[7][8]
-
-
Fermentation: Inoculate the fermenter and run the fermentation for a specified period (e.g., 48 hours).
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600), glycerol consumption, and 1,3-PDO and byproduct concentrations using HPLC.
-
Evaluation: Determine the conditions that result in the highest 1,3-PDO titer, yield, and productivity.
Protocol 2: Aqueous Two-Phase Extraction of 1,3-PDO
-
Broth Preparation: Start with the fermentation broth containing 1,3-PDO. A pre-treatment step like centrifugation or microfiltration to remove cells is recommended.
-
System Components: Prepare solutions of the phase-forming components (e.g., a polymer like polyethylene glycol and a salt like ammonium sulfate, or an alcohol and a salt).[2]
-
Phase Formation: In a separation funnel or a suitable vessel, mix the fermentation broth with the prepared phase-forming solutions in specific ratios.
-
Mixing and Settling: Agitate the mixture thoroughly to ensure mass transfer of 1,3-PDO. Allow the mixture to stand until two distinct aqueous phases are formed.
-
Phase Separation: Carefully separate the top and bottom phases.
-
Analysis: Analyze the concentration of 1,3-PDO in both phases using HPLC to determine the partition coefficient and recovery yield.
-
Optimization: Repeat the process with varying concentrations of phase-forming components, different pH values, and temperatures to find the optimal conditions for selective 1,3-PDO recovery.
Visualizations
Caption: Troubleshooting workflow for low this compound titer.
Caption: Energy-saving strategies in downstream processing.
Caption: Simplified metabolic pathways for 1,3-PDO production.
References
- 1. Present state and perspective of downstream processing of biologically produced this compound and 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jairjp.com [jairjp.com]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. researchgate.net [researchgate.net]
- 5. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. isisn.org [isisn.org]
- 10. Debottlenecking the this compound pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Enzyme Stability in 1,3-Propanediol Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of enzymes involved in the 1,3-Propanediol (1,3-PDO) biosynthesis pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low this compound (1,3-PDO) Titer and Yield
-
Question: My fermentation is resulting in a low titer and yield of 1,3-PDO. What are the potential causes and how can I troubleshoot this?
-
Answer: Low 1,3-PDO production can stem from several factors related to enzyme stability and overall process conditions. Here's a systematic approach to identify and resolve the issue:
-
Enzyme Inactivation: The key enzymes, glycerol dehydratase (GDHt) and this compound oxidoreductase (PDOR), can lose activity under suboptimal conditions.
-
Glycerol Dehydratase (GDHt) Instability: GDHt is particularly sensitive to inactivation by its substrate, glycerol, especially at high concentrations.[1] This is a common rate-limiting step in the pathway.
-
Action: Consider implementing a fed-batch fermentation strategy to maintain a low and stable glycerol concentration in the bioreactor.[1][2]
-
-
Suboptimal Fermentation Conditions: The pH, temperature, and aeration of your culture can significantly impact enzyme activity and stability.
-
Action: Verify that the pH and temperature are within the optimal range for your specific microbial strain. For instance, for many Klebsiella pneumoniae strains, a pH of around 7.0-7.5 and a temperature of 34-37°C are often optimal.[3][4] Adjust your process control systems to maintain these conditions.
-
-
Byproduct Inhibition: The accumulation of metabolic byproducts such as organic acids (e.g., lactate, acetate) and the intermediate 3-hydroxypropionaldehyde (3-HPA) can inhibit enzyme activity and overall cell growth.[2][5]
-
Action:
-
Analyze the concentration of major byproducts in your fermentation broth.
-
Metabolic engineering, such as deleting genes responsible for byproduct formation (e.g., lactate dehydrogenase), can redirect metabolic flux towards 1,3-PDO production.[6]
-
Optimize fermentation conditions to minimize the accumulation of inhibitory compounds.
-
-
-
Crude Glycerol Impurities: If using crude glycerol from biodiesel production, impurities like methanol, salts, and free fatty acids can be toxic to the microorganisms and inhibit enzymes.[1]
-
Action:
-
Analyze the purity of your glycerol feedstock.
-
Consider pre-treating the crude glycerol to remove impurities or using a higher purity source for initial experiments.
-
Adapt your microbial strain to tolerate inhibitors through methods like adaptive laboratory evolution.
-
-
dot graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Troubleshooting workflow for low 1,3-PDO yield. -
Issue 2: Poor Enzyme Stability During and After Purification
-
Question: My purified enzymes, particularly Glycerol Dehydratase, are losing activity rapidly. How can I improve their stability?
-
Answer: Maintaining the stability of purified enzymes is crucial for in vitro studies and cell-free applications. Here are several strategies to enhance their stability:
-
Buffer Optimization: The composition of your purification and storage buffers is critical.
-
Action:
-
Ensure the buffer pH is optimal for the enzyme's stability, which may differ from its optimal pH for activity.
-
Increase the salt concentration (e.g., 150-300 mM NaCl) to reduce non-specific interactions and aggregation.[7]
-
Consider adding stabilizing agents to your buffers, such as glycerol (10-20%), which can help maintain protein hydration and prevent denaturation.[7][8]
-
For sulfhydryl-containing enzymes, the addition of reducing agents like DTT or β-mercaptoethanol can prevent oxidation.
-
-
-
Protein Aggregation: Purified enzymes at high concentrations can be prone to aggregation, leading to precipitation and loss of activity.
-
Action:
-
Work with diluted protein solutions when possible.
-
Include additives in your buffer that reduce aggregation, such as non-detergent sulfobetaines or small amounts of mild detergents.
-
Optimize the expression conditions (e.g., lower temperature, reduced induction time) to prevent the formation of inclusion bodies, which are aggregates of misfolded protein.[9]
-
-
-
Protein Engineering: Modifying the amino acid sequence of the enzyme can intrinsically improve its stability.
-
Action:
-
Utilize site-directed mutagenesis to introduce mutations that enhance thermal or pH stability. For example, specific mutations in Klebsiella pneumoniae GDHt have been shown to increase its pH stability by 1.25 to 2 times.
-
Computational tools can help predict mutations that are likely to improve stability.
-
-
-
Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability and allow for reuse.
-
Action: Immobilize the purified enzyme on a suitable carrier, such as calcium alginate beads or other matrices. Immobilized enzymes often exhibit greater resistance to changes in temperature and pH.
-
dot graph Enzyme_Stability_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for improving purified enzyme stability. -
Frequently Asked Questions (FAQs)
1. Enzyme Stability and Activity
-
Q1: What is the primary cause of glycerol dehydratase (GDHt) inactivation in the 1,3-PDO pathway?
-
A1: The primary cause is mechanism-based inactivation by its own substrate, glycerol. High concentrations of glycerol can lead to the irreversible inactivation of the enzyme.[1] This is a significant factor limiting the efficiency of 1,3-PDO production.
-
-
Q2: How can I measure the stability of my enzymes?
-
A2: Enzyme stability can be assessed using several methods:
-
Thermal Stability: Determine the enzyme's half-life at a specific temperature by measuring its residual activity over time.
-
pH Stability: Incubate the enzyme at different pH values for a set period and then measure the remaining activity at its optimal pH.
-
Operational Stability: For immobilized enzymes, measure the retention of activity over multiple reaction cycles.[10]
-
Calorimetric Methods: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the thermal stability of the enzyme's structure.[11]
-
-
2. Protein Engineering for Enhanced Stability
-
Q3: What are some successful examples of protein engineering to improve the stability of enzymes in the 1,3-PDO pathway?
-
A3: Site-directed mutagenesis has been effectively used to enhance the stability and activity of both GDHt and PDOR. For instance, rational design and site-directed mutagenesis of Klebsiella pneumoniae GDHt resulted in mutants with 1.25 to 2 times higher pH stability. In another study, a mutant of Klebsiella pneumoniae PDOR (A199S) showed a 4.9-fold increase in activity compared to the wild-type enzyme.[12]
-
-
Q4: I want to perform site-directed mutagenesis on my glycerol dehydratase. Where should I start?
-
A4: A good starting point is to use computational tools to predict mutations that may enhance stability. These programs analyze the protein's 3D structure to identify regions that can be rigidified or where interactions can be improved. Once potential mutation sites are identified, you can proceed with a standard site-directed mutagenesis protocol.
-
3. Enzyme Immobilization
-
Q5: What are the main advantages of immobilizing the enzymes of the 1,3-PDO pathway?
-
A5: Immobilization offers several key benefits:
-
Enhanced Stability: Immobilized enzymes are generally more resistant to changes in temperature, pH, and the presence of inhibitors.[13]
-
Reusability: The enzyme can be easily recovered and reused for multiple fermentation batches, which can significantly reduce costs.
-
Process Control: Immobilization allows for better control over the reaction and can simplify downstream processing by preventing enzyme contamination of the final product.
-
Higher Cell Density: When whole cells are immobilized, it allows for a high concentration of the biocatalyst in the reactor.[14]
-
-
-
Q6: What is a common and relatively simple method for enzyme immobilization?
-
A6: Entrapment in calcium alginate beads is a widely used and straightforward method. This involves mixing the enzyme or whole cells with a sodium alginate solution and then extruding this mixture into a calcium chloride solution. The calcium ions cause the alginate to crosslink, forming porous beads that entrap the enzyme.
-
Data Presentation
Table 1: Comparison of Wild-Type vs. Engineered Enzyme Properties
| Enzyme | Organism | Modification | Improvement | Reference |
| Glycerol Dehydratase (GDHt) | Klebsiella pneumoniae | Site-directed mutagenesis (KpG60, KpG525) | 1.25-2 times higher pH stability | |
| This compound Oxidoreductase (PDOR) | Klebsiella pneumoniae | Site-directed mutagenesis (A199S) | 4.9-fold increase in specific activity | [12] |
Table 2: Effect of Fermentation Conditions on 1,3-PDO Production by Citrobacter freundii
| pH | Temperature (°C) | Final 1,3-PDO Concentration (g/L) | Reference |
| 7.0 | 30 | 53.44 | [15] |
| 6.5 | 30 | ~17 | [15] |
| 7.5 | 30 | ~40 | [15] |
| 7.0 | 33 | Lower than at 30°C (process halted prematurely) | [15] |
Experimental Protocols
Protocol 1: Enzyme Immobilization in Calcium Alginate Beads
This protocol describes a general method for entrapping enzymes or whole cells in calcium alginate beads.
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Purified enzyme solution or cell suspension
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Syringe with a needle
Procedure:
-
Prepare the Sodium Alginate Solution:
-
Slowly add 2g of sodium alginate powder to 100 mL of distilled water while stirring continuously to prepare a 2% (w/v) solution.
-
Continue stirring until the sodium alginate is completely dissolved. It is advisable to let the solution stand for about 30 minutes to remove any air bubbles.
-
-
Mix Enzyme/Cells with Alginate:
-
Add your purified enzyme solution or cell suspension to the sodium alginate solution. The ratio will depend on the desired enzyme loading. A common starting point is a 1:2 ratio of enzyme/cell solution to alginate solution. Mix gently to ensure homogeneity.
-
-
Form the Beads:
-
Prepare a 0.2 M CaCl₂ solution in a beaker and place it on a magnetic stirrer with gentle stirring.
-
Draw the enzyme-alginate mixture into a syringe.
-
Position the syringe above the CaCl₂ solution and slowly extrude the mixture drop by drop. Beads will form as the droplets come into contact with the calcium chloride. The size of the beads can be controlled by the needle gauge and the dropping height.
-
-
Harden the Beads:
-
Allow the beads to remain in the CaCl₂ solution with gentle stirring for at least 30 minutes to ensure complete cross-linking and hardening.
-
-
Wash the Beads:
-
Carefully decant the CaCl₂ solution.
-
Wash the beads several times with distilled water or a suitable buffer to remove excess calcium chloride and any un-entrapped enzyme/cells.
-
-
Storage:
-
The immobilized enzyme beads can be stored in a buffer at 4°C until use.
-
dot graph Immobilization_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Protocol 2: Site-Directed Mutagenesis of Glycerol Dehydratase (dhaB) from Klebsiella pneumoniae
This protocol provides a general framework for introducing a point mutation into the dhaB gene using overlap extension PCR.
Materials:
-
Plasmid DNA containing the wild-type dhaB gene
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
Two outer primers (Forward and Reverse) flanking the dhaB gene
-
Two internal mutagenic primers (Forward and Reverse) containing the desired mutation
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design two outer primers that anneal to the regions upstream and downstream of the dhaB gene in your plasmid.
-
Design two internal, complementary primers that contain the desired mutation. These primers should have an overlapping region of at least 15-20 base pairs and a melting temperature (Tm) of around 60-65°C.
-
-
First Round of PCR:
-
Set up two separate PCR reactions:
-
Reaction A: Outer Forward Primer + Internal Reverse Mutagenic Primer, using the plasmid as a template.
-
Reaction B: Internal Forward Mutagenic Primer + Outer Reverse Primer, using the plasmid as a template.
-
-
Perform PCR to amplify the two fragments of the dhaB gene.
-
Run the PCR products on an agarose gel and purify the DNA fragments of the correct size.
-
-
Second Round of PCR (Overlap Extension):
-
Combine the purified fragments from Reaction A and Reaction B in a new PCR tube. These fragments will serve as the template.
-
Add the Outer Forward and Outer Reverse primers, high-fidelity DNA polymerase, and dNTPs.
-
During the initial denaturation and annealing steps, the overlapping ends of the two fragments will anneal. The polymerase will then extend these fragments to create the full-length, mutated dhaB gene.
-
Amplify the full-length mutated gene using the outer primers.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the final PCR product. DpnI specifically digests methylated DNA (the original template plasmid), leaving the newly synthesized, unmethylated (mutated) DNA intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
dot graph SDM_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
References
- 1. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 2. benchchem.com [benchchem.com]
- 3. isisn.org [isisn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. physics.byu.edu [physics.byu.edu]
- 12. Optimization of this compound production from fermentation of crude glycerol by immobilized Bacillus pumilus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. distantreader.org [distantreader.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Gas Chromatography (GC) Analysis of 1,3-Propanediol
Welcome to the Technical Support Center for the gas chromatography (GC) analysis of 1,3-Propanediol. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering detailed troubleshooting steps.
Issue 1: Peak Tailing
Q1: What are the primary causes of peak tailing for this compound in my GC analysis?
Peak tailing for this compound, a polar compound, is most often caused by secondary interactions between the analyte's hydroxyl (-OH) groups and active sites within the chromatographic system.[1] These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool, and the column itself.[1] This unwanted interaction slows down a portion of the this compound molecules, leading to an asymmetrical peak shape.[1]
Other significant causes include:
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites.[1]
-
Improper Column Installation: A poorly cut column or incorrect installation can create dead volumes and turbulence, distorting the peak shape.[1][2]
-
Inappropriate Column Choice: Using a column with a stationary phase not suited for polar analytes can increase tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3]
-
Solvent Mismatch: A significant difference in polarity between the injection solvent and the stationary phase can cause poor peak shape.[1][4]
Q2: How can I differentiate between chemical and physical causes of peak tailing?
A simple diagnostic approach is to observe which peaks in your chromatogram are tailing:[1]
-
Chemical Causes: If only the this compound peak and other polar analytes are tailing, the issue is likely due to chemical interactions with active sites in the system.[1]
-
Physical Causes: If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing, the problem is likely physical.[1][2] This could be related to improper column installation, a void in the column, or extra-column dead volume.[1]
Troubleshooting Workflow for Peak Tailing
References
Optimizing reaction conditions for the polymerization of 1,3-Propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3-propanediol, primarily focusing on its reaction with terephthalic acid (TPA) or dimethyl terephthalate (DMT) to synthesize poly(trimethylene terephthalate) (PTT).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PTT, offering potential causes and corrective actions.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Polymer Molecular Weight / Intrinsic Viscosity | - Incomplete reaction. - Suboptimal catalyst concentration or activity. - Inefficient removal of reaction byproducts (water or methanol). - Impurities in monomers. - Incorrect monomer stoichiometry. | - Extend Reaction Time: Particularly in the polycondensation stage, allow more time for chain growth. - Optimize Catalyst: Verify the concentration and activity of the catalyst. Titanium-based catalysts are commonly used. Consider a combination of catalysts, such as titanium and tin compounds, to improve polycondensation. - Improve Vacuum: Ensure a high vacuum is applied during polycondensation to effectively remove volatile byproducts, driving the equilibrium towards polymer formation. - Monomer Purity: Use high-purity this compound and terephthalic acid/DMT. Impurities can act as chain terminators. - Solid-State Polymerization (SSP): For achieving very high molecular weight, consider a post-polymerization step where the PTT chips are heated in an inert atmosphere at a temperature between their glass transition and melting point (e.g., 190-220°C).[1] |
| Polymer Discoloration (Yellowing) | - Thermal degradation at high temperatures. - Oxidation due to the presence of air. - Catalyst residues promoting side reactions. - Impurities in the monomers. | - Optimize Temperature Profile: Avoid excessively high temperatures during polymerization. The polycondensation stage is typically conducted between 247-260°C. - Maintain Inert Atmosphere: Ensure the reaction is carried out under a continuous flow of an inert gas like nitrogen to prevent oxidation. - Catalyst Selection and Concentration: Certain catalyst residues, like antimony or even titanium, can contribute to discoloration.[2][3] Use the minimum effective catalyst concentration. Phosphorous compounds can be added to stabilize the polymer color. - Monomer Quality: Use purified monomers to avoid chromophoric impurities. |
| Poor Reaction Rate | - Low reaction temperature. - Inactive or insufficient catalyst. - Poor mixing. | - Adjust Temperature: Gradually increase the temperature within the optimal range for each stage (esterification and polycondensation). - Catalyst Evaluation: Check the catalyst's specifications and consider increasing the loading or using a more active catalyst system. Sulfonic acids, in combination with titanium catalysts, have been shown to be highly active.[4] - Ensure Adequate Agitation: Proper mixing is crucial for heat and mass transfer, especially as the viscosity of the reaction mixture increases. |
| Formation of Ether Linkages | - Dehydration of this compound at high temperatures, especially in the presence of acidic catalysts. | - Control Reaction Temperature: Avoid excessive temperatures that can promote the dehydration of this compound to form dipropylene glycol, which can be incorporated into the polymer chain. - Catalyst Choice: Be mindful that acidic catalysts, while effective, can also promote this side reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-stage process for synthesizing PTT from this compound and terephthalic acid?
A1: The synthesis of PTT is generally a two-stage melt polycondensation process.[5][6]
-
Esterification: this compound and terephthalic acid are reacted at elevated temperatures (around 240-275°C) and pressures (1-3.5 bar) to form a low molecular weight prepolymer, bis-(3-hydroxypropyl terephthalate) (BHPT), and water.
-
Polycondensation: The temperature is raised further (around 247-260°C), and a high vacuum is applied to facilitate the removal of excess this compound and the water of condensation. This step promotes the linking of the prepolymer chains to form high molecular weight PTT.
Q2: What are the most common catalysts used for PTT synthesis?
A2: Titanium-based catalysts, such as titanium isopropoxide (TPT) and tetrabutyl titanate, are widely used due to their high activity in both esterification and polycondensation stages.[4] Tin-based catalysts can also be used, sometimes in combination with titanium catalysts, to improve the polycondensation rate and the final polymer's color.
Q3: How can I achieve a high molecular weight PTT?
A3: Achieving a high molecular weight PTT typically requires meticulous control over the reaction conditions. Key factors include using a highly active catalyst, ensuring the stoichiometric balance of monomers, and efficiently removing the reaction byproducts under a high vacuum. For applications demanding very high molecular weights, a subsequent solid-state polymerization (SSP) step is often employed.[1] In SSP, the semi-crystalline PTT prepolymer is heated to a temperature below its melting point but above its glass transition temperature under an inert gas flow or vacuum. This allows for further chain extension without melting the polymer.
Q4: My final polymer is brittle. What could be the cause?
A4: Brittleness in the final polymer is often a sign of low molecular weight.[7] If the polymer chains are not long enough, the entanglement and intermolecular forces required for good mechanical properties will be insufficient. Refer to the troubleshooting guide for strategies to increase the molecular weight.
Q5: What are the key differences between using terephthalic acid (TPA) and dimethyl terephthalate (DMT) as the monomer?
A5: The choice between TPA and DMT affects the first stage of the reaction and the byproduct generated.
-
With TPA (Direct Esterification): The reaction with this compound produces water as a byproduct. This is the more modern and atom-economical route.[5]
-
With DMT (Transesterification): The reaction with this compound produces methanol as a byproduct. This process was more common historically.[5] Both routes lead to the same prepolymer before the polycondensation stage.
Data Presentation
Table 1: Effect of Solid-State Polymerization (SSP) on the Intrinsic Viscosity of PTT
| SSP Temperature (°C) | SSP Time (hours) | Initial Intrinsic Viscosity (dl/g) | Final Intrinsic Viscosity (dl/g) |
| 190 | 6 | 0.68 | 0.95 |
| 200 | 6 | 0.68 | 1.25 |
| 210 | 6 | 0.68 | 1.52 |
| 220 | 6 | 0.68 | 1.63 |
Data adapted from studies on solid-state polymerization of commercial PTT chips.[1]
Table 2: Typical Reaction Conditions for PTT Synthesis
| Stage | Parameter | Value Range | Reference |
| Esterification | Temperature | 240 - 275 °C | |
| Pressure | 1 - 3.5 bar | ||
| TMG:TPA Molar Ratio | 1.15 - 2.5 | ||
| Polycondensation | Temperature | 247 - 260 °C | |
| Pressure | High Vacuum (<1 mbar) |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of this compound and Terephthalic Acid
Materials:
-
This compound (PDO)
-
Terephthalic Acid (TPA)
-
Titanium(IV) isopropoxide (TPT) catalyst
-
Phosphoric acid (stabilizer, optional)
Procedure:
-
Charging the Reactor: Charge the reactor with TPA and PDO in a molar ratio of 1:1.5.
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Esterification:
-
Heat the mixture under a slow stream of nitrogen with continuous stirring.
-
Once the temperature reaches approximately 245°C, add the TPT catalyst (e.g., 50-100 ppm based on the final polymer weight).
-
Maintain the temperature between 240-255°C. Water will begin to distill from the reactor.
-
Continue this stage until the theoretical amount of water has been collected (typically 2-3 hours).
-
-
Polycondensation:
-
(Optional) Add a stabilizer like phosphoric acid to deactivate the catalyst partially and improve thermal stability.
-
Gradually increase the temperature to 250-260°C.
-
Slowly reduce the pressure to below 1 mbar to initiate polycondensation and remove excess PDO and any remaining water.
-
A significant increase in the viscosity of the melt will be observed, indicated by an increase in the stirrer torque.
-
Continue the reaction under high vacuum for 2-4 hours, or until the desired stirrer torque (and thus, molecular weight) is achieved.
-
-
Extrusion and Quenching:
-
Once the reaction is complete, pressurize the reactor with nitrogen.
-
Extrude the molten polymer as a strand into a cold water bath to quench it.
-
-
Pelletizing: Dry the polymer strand and cut it into pellets for analysis.
Mandatory Visualizations
Caption: Workflow for the synthesis of PTT.
Caption: Troubleshooting logic for polymer discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and this compound with sulfonic acids as catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polytrimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 6. anrvrar.in [anrvrar.in]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Foam Formation in 1,3-Propanediol Fermenters
Welcome to the Technical Support Center for 1,3-Propanediol (1,3-PDO) Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes by effectively managing foam formation.
Troubleshooting Guides
This section provides solutions to common foaming issues encountered during this compound fermentation in a question-and-answer format.
Issue 1: Excessive and rapid foaming at the beginning of the fermentation.
-
Question: Why is there a sudden and large amount of foam forming shortly after inoculation?
-
Answer: This is often due to a combination of factors including a rich media composition and high initial agitation and aeration rates. High concentrations of proteins, peptides, and other surface-active agents in the media can lead to excessive foaming when subjected to vigorous mixing and sparging.
Solutions:
-
Optimize Media Composition: If possible, test reducing the initial concentrations of complex nitrogen sources like yeast extract or peptones.
-
Gradual Increase of Agitation and Aeration: Begin the fermentation with lower agitation and aeration rates. As the microbial culture enters the exponential growth phase and the demand for oxygen increases, gradually ramp up these parameters. For instance, with Citrobacter freundii, an optimal stirring rate of 80 rpm has been shown to prevent excessive foaming.[1]
-
Initial Antifoam Dose: Consider adding a small, sterile initial dose of a suitable antifoam agent to the medium before inoculation.
-
Issue 2: Persistent and dense foam throughout the fermentation.
-
Question: What causes the formation of a stable, thick foam that is difficult to break down?
-
Answer: This can be caused by several factors, including the production of biosurfactants by the microorganisms, cell lysis which releases intracellular proteins, or the depletion of the initially added antifoam.
Solutions:
-
Antifoam Feeding Strategy: Implement a controlled feeding strategy for the antifoam agent. Instead of a single initial dose, continuous or intermittent dosing can maintain an effective concentration throughout the fermentation. Automated foam detection systems can be used to trigger antifoam addition only when necessary, which can also prevent overdosing.[2]
-
Monitor Cell Viability: High shear stress from excessive agitation or nutrient limitation can lead to cell lysis. Regularly monitor cell viability. If significant cell death is observed, consider optimizing agitation speed and nutrient feeding strategies.
-
Strain Considerations: Some microbial strains naturally produce more surface-active compounds. If this is a known characteristic of your production strain, proactive and robust foam control strategies are essential from the outset.
-
Issue 3: Antifoam agent appears to be ineffective or inhibits cell growth.
-
Question: My antifoam agent is not controlling the foam, or it is negatively impacting my this compound yield. What should I do?
-
Answer: The selected antifoam may not be suitable for your specific fermentation conditions, or the concentration used may be suboptimal. Some antifoams can interfere with oxygen transfer or be toxic to the microorganisms at higher concentrations.[3]
Solutions:
-
Antifoam Screening: Conduct a screening study with different types of antifoam agents (e.g., silicone-based, polyglycol-based) at various concentrations to identify the most effective one with the least impact on cell growth and 1,3-PDO production. (See Experimental Protocols section for a detailed guide).
-
Optimize Concentration: Determine the minimum effective concentration of the chosen antifoam. Overdosing can lead to the issues mentioned above.
-
Consider Mechanical Foam Control: If chemical antifoams prove consistently problematic, explore mechanical foam control methods such as a mechanical foam breaker, which uses rotating blades to physically disrupt the foam.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foam formation in this compound fermenters?
A1: Foam formation is primarily caused by the stabilization of gas bubbles by surface-active molecules present in the fermentation broth.[1] Key contributors in this compound fermentation include:
-
Proteins and Polysaccharides: These are often components of the fermentation medium (e.g., from yeast extract, corn steep liquor) and are also produced by the microorganisms.
-
Cell Lysis: The release of intracellular components from dead cells can significantly contribute to foam stabilization.
-
High Agitation and Aeration Rates: Vigorous mixing and gas sparging introduce a large volume of gas into the broth, creating the bubbles that form foam.[4]
-
Crude Glycerol Impurities: When using crude glycerol as a feedstock, impurities such as residual fatty acids can act as surfactants and promote foaming.
Q2: What are the negative consequences of uncontrolled foaming?
A2: Uncontrolled foaming can lead to several problems:
-
Reduced Working Volume: Foam can occupy a significant portion of the fermenter headspace, limiting the available volume for the culture.
-
Contamination Risk: Foam can reach and wet the exhaust filters, creating a pathway for external contaminants to enter the sterile environment.[5]
-
Loss of Product and Biomass: Foam can carry cells and product out of the fermenter through the exhaust line.[5]
-
Inaccurate Sensor Readings: Foam can coat and interfere with the proper functioning of pH and dissolved oxygen probes, leading to poor process control.[5]
Q3: What are the main strategies to control foam?
A3: There are three primary strategies for foam control:
-
Mechanical Control: This involves the use of devices like mechanical foam breakers that physically destroy the foam.[3]
-
Chemical Control: This is the most common method and involves the addition of antifoam agents that reduce the surface tension of the liquid and destabilize the foam.[3]
-
Process Optimization: This involves adjusting fermentation parameters such as agitation speed, aeration rate, and media composition to minimize foam formation from the outset.[4]
Q4: Can the design of the fermenter influence foam formation?
A4: Yes, the fermenter design can play a role. A fermenter with a larger headspace can accommodate more foam before it becomes a problem. Additionally, the type and position of impellers can influence the degree of gas dispersion and, consequently, foam formation.
Data Presentation
Table 1: Illustrative example of the effect of different antifoam agents on this compound Fermentation.
| Antifoam Agent | Concentration (% v/v) | Final 1,3-PDO Titer (g/L) | Final Biomass (OD600) | Foam Level (Subjective) |
| Control (No Antifoam) | 0 | 55 | 12 | Severe |
| Silicone-based A | 0.05 | 53 | 11.5 | Low |
| Silicone-based A | 0.1 | 50 | 10 | Very Low |
| Polyglycol-based B | 0.05 | 54 | 11.8 | Moderate |
| Polyglycol-based B | 0.1 | 52 | 11.2 | Low |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific microbial strain, media composition, and process conditions.
Table 2: Impact of Process Parameters on this compound Production by Citrobacter freundii AD119.
| Parameter | Value | Final 1,3-PDO Titer (g/L) |
| Temperature | 30°C | 43.30 |
| pH | 7.0 | ~40 |
| Stirring Rate | 80 rpm | (Optimized to prevent foaming) |
Data sourced from a study on the impact of process parameters on this compound production.[1]
Experimental Protocols
Protocol 1: Screening of Antifoam Agents for this compound Fermentation
Objective: To identify the most effective antifoam agent that minimizes foam while having the least negative impact on cell growth and this compound production.
Materials:
-
Production microorganism for this compound.
-
Standard fermentation medium for this compound production.
-
A selection of antifoam agents for testing (e.g., silicone-based, polyglycol-based).
-
Shake flasks or small-scale bioreactors.
-
Sterile syringes and filters for antifoam addition.
-
Analytical equipment for measuring cell density (spectrophotometer) and this compound concentration (HPLC).
Methodology:
-
Preparation: Prepare the fermentation medium and dispense equal volumes into a series of shake flasks or small-scale bioreactors.
-
Antifoam Addition: Prepare sterile stock solutions of each antifoam agent. Add different concentrations of each antifoam to the respective flasks. Include a control flask with no antifoam.
-
Inoculation: Inoculate all flasks with the same volume of a healthy seed culture of the production microorganism.
-
Incubation: Incubate the flasks under standard fermentation conditions (temperature, agitation).
-
Monitoring:
-
At regular intervals, visually inspect and record the foam level in each flask.
-
Take sterile samples to measure cell density (OD600) and this compound concentration.
-
-
Data Analysis:
-
Plot cell growth curves and this compound production profiles for each antifoam and concentration.
-
Compare the final this compound titers and biomass concentrations across all conditions.
-
Evaluate the effectiveness of foam control for each antifoam.
-
-
Selection: Select the antifoam agent and concentration that provides the best balance of effective foam control and minimal impact on fermentation performance.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing foam formation issues in this compound fermenters.
Caption: An experimental workflow for screening and selecting the optimal antifoam agent.
References
- 1. The Impact of Process Parameters on this compound Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 [mdpi.com]
- 2. southforkinst.com [southforkinst.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrte.org [ijrte.org]
- 5. amergingtech.com [amergingtech.com]
Technical Support Center: Fed-Batch Feeding Strategies for 1,3-Propanediol (1,3-PDO) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 1,3-propanediol (1,3-PDO) production using fed-batch fermentation. The focus is on strategies to avoid substrate inhibition and maximize product yield.
Troubleshooting Guides
This section addresses specific issues that may arise during fed-batch fermentation for 1,3-PDO production.
Issue 1: Decreased or Stalled 1,3-PDO Productivity
-
Question: My 1,3-PDO production rate has significantly slowed down or stopped, even though there is still glycerol in the medium. What could be the cause?
-
Answer: This is a common issue often linked to substrate or product inhibition. Here’s how to troubleshoot:
-
Check Glycerol Concentration: High concentrations of glycerol can be inhibitory to the microbial culture.[1][2] For many strains, it is crucial to maintain the glycerol concentration within an optimal range. For example, for Citrobacter freundii, keeping the glycerol concentration below 15 g/L during the fed-batch phase has been shown to be effective.[1]
-
Analyze for Inhibitory Byproducts: The accumulation of metabolic byproducts, particularly 3-hydroxypropionaldehyde (3-HPA), can severely inhibit cell growth and enzyme activity.[1][3] Elevated levels of 3-HPA have been observed to cause premature termination of fermentation.[4] Organic acids such as acetic, lactic, and butyric acid can also be inhibitory.[1]
-
Review Feeding Strategy: An inappropriate feeding strategy can lead to fluctuations in substrate concentration, causing either starvation or inhibition. A well-controlled feeding strategy, such as a pH-stat or a constant concentration feed, is essential.[4]
-
Verify Process Parameters: Ensure that other critical parameters like pH, temperature, and agitation are within the optimal range for your specific microbial strain.[1]
-
Issue 2: High Accumulation of Undesired Byproducts
-
Question: I am observing high concentrations of byproducts like 2,3-butanediol (2,3-BDO), lactate, and acetate, which is reducing my 1,3-PDO yield and complicating downstream processing. How can I minimize these?
-
Answer: Minimizing byproduct formation is key to improving the efficiency of 1,3-PDO production.[1] Consider the following:
-
Metabolic Engineering: Using genetically modified strains can be highly effective. For instance, deleting genes responsible for byproduct synthesis, such as those in the oxidative branch of glycerol metabolism in Klebsiella pneumoniae, can redirect the carbon flux towards 1,3-PDO production.[1]
-
Optimize Fermentation Conditions: Process parameters can influence metabolic pathways. For example, adjusting the pH and temperature can help favor the pathway leading to 1,3-PDO over byproduct formation.[1] Micro-aerobic conditions have been shown to reduce ethanol production in Klebsiella pneumoniae compared to anaerobic conditions.[5]
-
Choice of Nitrogen Source: The type and concentration of the nitrogen source can impact byproduct formation. For example, corn steep liquor has been investigated as a cost-effective alternative to yeast extract.[6]
-
Issue 3: Poor Cell Growth in the Bioreactor
-
Question: My microbial culture is not reaching the desired cell density in the fed-batch phase. What are the potential reasons?
-
Answer: Poor cell growth can be attributed to several factors:
-
Inhibitory Substances in Feedstock: If you are using crude glycerol from biodiesel production, it may contain inhibitors like methanol and free fatty acids that can negatively impact cell growth.[1][2] Pre-treatment of the crude glycerol may be necessary.[2]
-
Nutrient Limitation: While glycerol is the primary carbon source, other essential nutrients like nitrogen, phosphorus, and trace elements might become limiting as the cell density increases. Ensure your feeding medium is adequately supplemented.
-
Suboptimal Environmental Conditions: As with productivity issues, suboptimal pH, temperature, or dissolved oxygen levels can hinder cell growth.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is substrate inhibition in the context of 1,3-PDO production? Substrate inhibition occurs when the concentration of the substrate, in this case, glycerol, becomes too high, leading to a decrease in the metabolic rate and productivity of the microorganisms.[1] This is a crucial factor to manage in 1,3-PDO fermentation.[2]
-
Why is a fed-batch strategy preferred over a batch process for 1,3-PDO production? A fed-batch strategy allows for the intermittent or continuous feeding of the substrate, which helps in maintaining a low and non-inhibitory concentration of glycerol in the fermentation broth.[4] This approach can lead to higher cell densities and, consequently, higher product titers compared to a batch process where the entire substrate is added at the beginning.[6]
-
What are the most common microorganisms used for 1,3-PDO production? Several microorganisms are known to produce 1,3-PDO from glycerol, including species from the genera Klebsiella, Clostridium, Citrobacter, Enterobacter, and Lactobacillus.[1][2] Genetically engineered Escherichia coli and Saccharomyces cerevisiae are also being explored.[1]
Technical Questions
-
What are the key process parameters to control in a fed-batch fermentation for 1,3-PDO production? To maximize 1,3-PDO production, it is essential to tightly control several parameters, including:
-
pH: Typically maintained around 7.0 for strains like Citrobacter freundii.[1]
-
Temperature: Often controlled around 30°C.[1]
-
Substrate Concentration: Keeping the glycerol concentration within a specific range (e.g., below 15 g/L) is critical to avoid inhibition.[1]
-
Agitation and Aeration: To ensure proper mixing and, in the case of micro-aerobic processes, to maintain the desired dissolved oxygen level.[1]
-
-
How can I monitor and control the glycerol concentration during the fermentation? Regular sampling and analysis of the fermentation broth using techniques like HPLC are necessary to monitor the glycerol concentration. Based on these measurements, the feed rate of the glycerol solution can be adjusted manually or automatically using a control system to maintain the desired concentration.
-
What is 3-HPA, and why is it problematic? 3-Hydroxypropionaldehyde (3-HPA) is a key intermediate in the microbial conversion of glycerol to 1,3-PDO.[3][6] However, it is also highly toxic to microbial cells and can inhibit crucial enzymes in the metabolic pathway, thereby reducing the overall efficiency of the process.[3]
Data Presentation
Table 1: Comparison of Fed-Batch Strategies for 1,3-PDO Production
| Microorganism | Feeding Strategy | Substrate | Max. 1,3-PDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae ΔldhA | Repeated Fed-Batch | Crude Glycerol | 81.1 | - | 3.38 | [6] |
| Klebsiella pneumoniae DSM 2026 | Fed-Batch (Micro-aerobic) | Pure Glycerol | 59.50 | 0.5175 (mol/mol) | 1.57 | [5] |
| Citrobacter freundii AD119 | pH-stat Fed-Batch | Waste Glycerol | 53.44 | - | 0.44 | [4] |
| Co-culture (CB:KP:EC) | Fed-Batch | Crude Glycerol | 77.68 | 0.51 | - | [7] |
| Clostridium butyricum | Fed-Batch | Crude Glycerol | 71 | - | - | [8] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for 1,3-PDO Production
This protocol provides a general framework. Specific parameters should be optimized for the particular microbial strain and bioreactor system being used.
-
Media Preparation:
-
Prepare the fermentation medium containing all necessary nutrients except for the bulk of the glycerol. A typical medium might include a nitrogen source (e.g., yeast extract, corn steep liquor), phosphate source, and various mineral salts.[6][9]
-
Sterilize the medium in the bioreactor.
-
Prepare a highly concentrated and sterile glycerol feed solution.
-
-
Inoculum Development:
-
Inoculate a pre-culture from a stock culture and grow it to the mid-exponential phase.
-
Use this pre-culture to inoculate a seed culture in a shake flask or a smaller bioreactor.
-
Grow the seed culture until it reaches a suitable cell density for inoculating the main bioreactor.
-
-
Bioreactor Operation (Batch Phase):
-
Inoculate the main bioreactor with the seed culture.
-
Start the batch phase with an initial, non-inhibitory concentration of glycerol (e.g., 20-40 g/L).
-
Maintain the desired temperature, pH, and agitation. The pH is typically controlled by the automated addition of an acid or base.
-
-
Fed-Batch Phase:
-
Once the initial glycerol is nearly consumed (as determined by offline or online monitoring), start the fed-batch feeding.
-
The feeding can be controlled to maintain the glycerol concentration at a constant, low level (e.g., 5-15 g/L or 25-35 g/L).[10]
-
Alternatively, a pre-determined feeding profile (e.g., exponential feeding) can be used to support exponential cell growth.
-
Continue the fed-batch process until the desired 1,3-PDO concentration is reached or productivity declines.
-
-
Sampling and Analysis:
-
Take samples aseptically from the bioreactor at regular intervals.
-
Analyze the samples for cell density (OD600), concentrations of glycerol, 1,3-PDO, and major byproducts using HPLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound productivity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Microbial fed-batch production of this compound by Klebsiella pneumoniae under micro-aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient production of this compound from crude glycerol by repeated fed-batch fermentation strategy of a lactate and 2,3-butanediol deficient mutant of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of this compound production from crude glycerol by co-cultivation of anaerobic and facultative microbes under non-strictly anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Bio-Based vs. Petroleum-Based 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bio-Based and Petroleum-Based 1,3-Propanediol Properties and Performance.
The increasing demand for sustainable chemical feedstocks has brought bio-based this compound (PDO) to the forefront as a viable alternative to its traditional petroleum-derived counterpart. Both forms of PDO are chemically identical (CAS Number: 504-63-2) and serve as crucial monomers in the production of polymers like polytrimethylene terephthalate (PTT), as well as finding applications in cosmetics, pharmaceuticals, and industrial fluids.[1][2] This guide provides a detailed comparison of their properties, performance in polymer applications, and the experimental protocols used for their evaluation, enabling informed decisions in research, development, and manufacturing.
Production Pathways: A Tale of Two Origins
The fundamental difference between the two types of PDO lies in their synthesis routes. Petroleum-based PDO is traditionally produced through chemical processes, while bio-based PDO is derived from renewable resources via fermentation.
Petroleum-Based this compound Synthesis: Two primary chemical routes are employed for the production of petroleum-based PDO:
-
Hydration of Acrolein: This process involves the hydration of acrolein, a derivative of propylene, to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield this compound.[3][4]
-
Hydroformylation of Ethylene Oxide: This alternative method involves the reaction of ethylene oxide with carbon monoxide and hydrogen (syngas) to produce 3-hydroxypropionaldehyde, followed by hydrogenation to obtain this compound.[5][6]
Bio-Based this compound Synthesis: Bio-based PDO is produced through the fermentation of renewable feedstocks, most commonly corn glucose.[7] Genetically engineered microorganisms, such as strains of E. coli, are utilized to convert these sugars into this compound.[6] This biotechnological approach offers a more sustainable manufacturing process with a reduced environmental footprint.[7]
References
1,3-Propanediol vs. 1,2-Propanediol: A Comparative Guide to Physical Properties
For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and solvents is a critical decision. Propanediol, with its two common isomers, 1,3-Propanediol and 1,2-Propanediol (propylene glycol), presents a choice that hinges on their distinct physical characteristics. While chemically similar, the positional difference of their hydroxyl groups leads to significant variations in their physical properties, impacting their application in formulations and syntheses. This guide provides an objective comparison of these two isomers, supported by experimental data and methodologies.
Comparative Analysis of Physical Properties
The structural variance between this compound and 1,2-Propanediol directly influences their intermolecular forces, resulting in different physical attributes. The following table summarizes these key differences.
| Physical Property | This compound | 1,2-Propanediol |
| CAS Number | 504-63-2[1] | 57-55-6[2] |
| Molar Mass | 76.09 g/mol [3][4] | 76.09 g/mol [2][5] |
| Appearance | Colorless, viscous liquid[6][7] | Colorless, viscous liquid[5][8] |
| Boiling Point | 214 °C[1][6] | 187 °C[5] |
| Melting Point | -27 °C[3][6] | -60 °C[5] |
| Density | 1.053 g/mL at 25 °C[3] | 1.036 g/mL at 25 °C[5] |
| Viscosity (at 25 °C) | ~53 mPa·s | 40.4 mPa·s[2] |
| Refractive Index (at 20 °C) | 1.440[3] | 1.432[5][9] |
| Flash Point | 137 °C | 99 °C |
| Solubility in Water | Miscible[6][7] | Miscible[5] |
Experimental Protocols for Property Determination
The accurate determination of the physical properties listed above is essential for their application in research and development. Standardized experimental protocols, such as those outlined by ASTM E202 for glycols, provide a framework for obtaining reliable data.[4][6]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point involves the following steps:
-
Apparatus Setup: A small quantity of the liquid is placed in a test tube or a specialized boiling point tube, along with a capillary tube sealed at one end and placed inverted in the liquid. This setup is then attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner, often using a Thiele tube or a melting point apparatus, to ensure uniform heat distribution.
-
Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Measurement: The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Melting Point Determination
For substances that are solid at or near room temperature, or for determining the freezing point of liquids, the following procedure is used:
-
Sample Preparation: A small, dry sample of the substance is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For liquids, the sample is first frozen and the same principle is applied to observe the transition from solid to liquid upon warming.
Density Measurement
The density of a liquid can be determined using several methods, with the pycnometer method being a precise option:
-
Initial Measurement: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately.
-
Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Final Measurement: The filled pycnometer is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.
Viscosity Measurement
Viscosity, a measure of a fluid's resistance to flow, can be determined using a viscometer. The Ostwald viscometer is a common type used for this purpose:
-
Apparatus and Sample: A specific volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature bath to ensure thermal equilibrium.
-
Measurement of Flow Time: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid to flow between two marked points on the capillary is measured accurately.
-
Calculation: The kinematic viscosity is calculated using the flow time and the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid.
Logical Workflow for Isomer Selection
The choice between this compound and 1,2-Propanediol in a research or development context is often dictated by the specific physical properties required for an application. The following diagram illustrates a logical workflow for this selection process.
Caption: A logical workflow for selecting between this compound and 1,2-Propanediol based on physical property requirements.
References
- 1. store.astm.org [store.astm.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. mt.com [mt.com]
- 4. matestlabs.com [matestlabs.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. store.astm.org [store.astm.org]
- 7. phillysim.org [phillysim.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
Purity Analysis of 1,3-Propanediol: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials like 1,3-propanediol is a critical step in guaranteeing the quality, safety, and efficacy of the final product. Gas chromatography-mass spectrometry (GC-MS) stands out as a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of GC-MS with other analytical methods for the purity assessment of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of this compound and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the expected concentration of impurities, the complexity of the sample matrix, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier method for separating and identifying volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape.[1][2] GC-MS provides high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive technique suitable for quantifying this compound, especially in less complex matrices like bacterial culture supernatants.[1] While it offers good sensitivity, it lacks the definitive identification capabilities of mass spectrometry.[3]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is widely used for quantifying this compound, particularly in high-concentration samples such as fermentation broths.[1] HPLC-RID is a relatively simple and robust technique but is generally less sensitive than GC-based methods and is not suitable for identifying unknown impurities.[1][3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For the analysis of this compound in complex biological fluids and at very low concentrations, UPLC-MS/MS offers exceptional sensitivity and selectivity.[1]
Quantitative Data Comparison
The following table summarizes the performance characteristics of different analytical methods for the analysis of this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| GC-MS (with derivatization) | 0.11 mg/kg (in cheese)[4] | Not explicitly stated | >0.9991[4] | High selectivity and sensitivity, definitive identification of impurities.[1] | Derivatization step can be time-consuming.[2] |
| GC-FID | Calculated as 3x signal-to-noise ratio[5] | Calculated as 10x signal-to-noise ratio[5] | >0.99[5] | Good sensitivity, robust for routine analysis.[1] | Lacks definitive identification capabilities. |
| HPLC-RID | Not explicitly stated | Not explicitly stated | Not explicitly stated | Simple, robust for high-concentration samples.[1] | Lower sensitivity, not suitable for trace analysis or impurity identification.[1] |
| UPLC-MS/MS | High sensitivity for low levels[1] | High sensitivity for low levels[1] | Not explicitly stated | Very high sensitivity and selectivity.[1] | More complex instrumentation and method development. |
Experimental Protocol: GC-MS for this compound Purity Analysis
This protocol outlines a typical GC-MS method for the purity analysis of this compound, including a derivatization step to improve volatility.
1. Sample Preparation (Derivatization)
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1 mL of a suitable solvent, such as pyridine or acetonitrile.
-
Add 200 µL of a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A polar stationary phase column is often recommended for diols, such as a DB-WAX or a similar polyethylene glycol (PEG)-based column.[3] A common alternative for derivatized samples is a 5% Phenyl Polysilphenylene-siloxane column (e.g., BPX5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250°C.[6]
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.[6]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.[6]
-
Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Mass Range: m/z 35-500.
3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify the purity of this compound and the concentration of impurities using an internal standard method or by area percent normalization, assuming all components have a similar response factor. For accurate quantification, a calibration curve should be prepared for each identified impurity.
GC-MS Workflow for this compound Purity Analysis
Caption: Workflow for the purity analysis of this compound using GC-MS.
Conclusion
GC-MS is a highly effective and versatile technique for the purity analysis of this compound, providing both quantitative results and definitive identification of impurities. While other methods like GC-FID and HPLC-RID have their merits for specific applications, the comprehensive information provided by GC-MS makes it the preferred method for rigorous quality control in research and pharmaceutical development. The choice of the most suitable analytical method will ultimately depend on the specific analytical needs, sample matrix, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 1,3-Propanediol Quantification
The accurate quantification of 1,3-Propanediol (1,3-PDO), a valuable chemical intermediate in various industries, is crucial for process monitoring, quality control, and research and development. High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for this purpose, offering several detection methods. This guide provides a detailed comparison of three common HPLC detector types for 1,3-PDO quantification: Refractive Index (RI), Evaporative Light Scattering (ELS), and Mass Spectrometry (MS), complete with experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Performance Data
The selection of an appropriate HPLC method hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC methods with RI, ELS, and MS detection for the quantification of this compound and other similar small molecules.
| Parameter | HPLC-RID | HPLC-ELSD | LC-MS/MS (with Derivatization) |
| Linearity Range | 0.1 - 20 g/L[1] | 5.0 - 2000.0 µg/mL (for polyols) | 0.4 - 2.3 mg/L (as quantification limits)[2] |
| Limit of Detection (LOD) | 0.017 - 0.038 g/L[3] | 5.0 - 8.0 ng (on column for polyols)[1] | 0.18 - 1.1 mg/L[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD | 13.0 - 18.0 ng (on column for polyols)[1] | 0.4 - 2.3 mg/L[2] |
| Precision (RSD) | 0.42 - 0.63%[3] | Intra- and inter-assay precision < 3.9% (for polyols)[1] | Repeatability and intermediate precision available[2] |
| Accuracy (Recovery) | 96.7 - 103.1%[3] | 94.6 - 101.7% (for polyols)[1] | Data available[2] |
| Gradient Elution | Not compatible | Compatible | Compatible |
| Selectivity | Lower, based on refractive index differences | Moderate, universal for non-volatile analytes | High, based on mass-to-charge ratio |
| Sensitivity | Lower | Moderate to High | Very High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: HPLC with Refractive Index Detection (HPLC-RID)
This method is robust and widely used for quantifying this compound in samples with relatively high concentrations, such as fermentation broths.[1]
Sample Preparation:
-
Withdraw a sample from the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and other solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration curve range.[1]
HPLC System and Conditions:
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm).[1]
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 60 °C.[1]
-
Detector: Refractive Index Detector (RID).[1]
-
Injection Volume: 20 µL.[1]
Calibration:
-
Prepare a series of this compound standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, and 20 g/L).[1]
-
Inject each standard and record the corresponding peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.[1]
Data Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the concentration of this compound in the sample using the established calibration curve.[1]
Protocol 2: UPLC with Evaporative Light Scattering Detection (UPLC-ELSD)
This method offers higher sensitivity than HPLC-RID and is suitable for a broader range of concentrations. The following protocol is adapted from a validated method for other polyols and is applicable to this compound.[1]
Sample Preparation:
-
Prepare samples by dissolving them in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
UPLC System and Conditions:
-
Column: Hydrophilic Interaction Chromatography (HILIC) column.[1]
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: As optimized for the specific HILIC column.
-
Column Temperature: As optimized for separation.
-
Detector: Evaporative Light Scattering Detector (ELSD).[1]
-
ELSD Settings:
-
Nebulizer Temperature: Optimized for mobile phase composition.
-
Evaporator Temperature: Optimized for mobile phase composition.
-
Gas Flow Rate: Optimized for nebulization.
-
-
Injection Volume: 5-10 µL.
Calibration:
-
Prepare a series of this compound standards in the mobile phase covering the expected sample concentration range (e.g., 5.0 to 2000.0 µg/mL).[1]
-
Inject each standard and record the peak area.
-
Construct a calibration curve using a log-log function due to the non-linear response of the ELSD.[1]
Data Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the this compound peak based on its retention time.
-
Quantify the concentration using the log-log calibration curve.[1]
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For highly sensitive and selective quantification of this compound in complex biological matrices like serum, a derivatization step followed by LC-MS/MS analysis is effective.[2]
Sample Preparation and Derivatization:
-
To a serum sample, add an internal standard (e.g., deuterated this compound).
-
Perform a protein precipitation step.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue and add a derivatizing agent (e.g., benzoyl chloride) to form a derivative that is more amenable to LC-MS analysis.[2]
LC-MS/MS System and Conditions:
-
Column: A suitable reversed-phase column for separating the derivatized analytes.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Flow Rate: As optimized for the column dimensions.
-
Mass Spectrometer: A tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[2]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.[2]
Calibration:
-
Prepare calibration standards in a matrix that matches the samples.
-
Process the standards using the same derivatization and extraction procedure as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Data Analysis:
-
Inject the prepared sample and acquire data in SRM/MRM mode.
-
Identify and quantify the derivatized this compound using the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
References
- 1. Development and validation of a HILIC-UPLC-ELSD method based on optimized chromatographic and detection parameters for the quantification of polyols from bioconversion processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 1,3-Propanediol for Pharmaceutical Applications: Purity, Performance, and Analytical Validation
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that directly impacts the stability, efficacy, and safety of pharmaceutical formulations. This guide provides a comprehensive comparison of 1,3-Propanediol (PDO) with its common alternative, Propylene Glycol (PG), focusing on purity validation for pharmaceutical applications, performance characteristics, and detailed analytical methodologies.
This compound, a three-carbon diol, is gaining prominence as a versatile excipient in the pharmaceutical industry. Its favorable safety profile and performance benefits, such as its humectant and solvent properties, make it a compelling alternative to traditionally used glycols like Propylene Glycol (1,2-Propanediol). This guide delves into the critical aspects of validating the purity of this compound and compares its performance with Propylene Glycol, supported by experimental data and detailed analytical protocols.
Pharmacopoeial Standards for Purity
The purity of excipients is paramount in pharmaceutical manufacturing to ensure the safety and consistency of the final drug product. The United States Pharmacopeia-National Formulary (USP-NF) has an established monograph for Propanediol, which specifies that it must contain not less than 99.7% of this compound.[1] While specific monographs for this compound in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) are not as readily available, the standards for the closely related Propylene Glycol provide a strong indication of the expected quality and impurity limits for pharmaceutical-grade glycols.
Below is a comparative summary of the key specifications for this compound and Propylene Glycol based on available pharmacopoeial monographs.
| Test | This compound (USP-NF) | Propylene Glycol (USP) | Propylene Glycol (BP/EP) |
| Assay | ≥ 99.7% | ≥ 99.5% | ≥ 99.5% |
| Water | Not specified in abstract | ≤ 0.2% | ≤ 0.2% |
| Residue on Ignition | Not specified in abstract | ≤ 0.007% (as sulfate) | ≤ 0.01% |
| Heavy Metals | Not specified in abstract | ≤ 5 ppm | ≤ 5 ppm |
| Acidity | Not specified in abstract | Passes test | Passes test |
| Chloride | Not specified in abstract | ≤ 0.007% | Not specified |
| Sulfate | Not specified in abstract | ≤ 0.006% | Not specified |
| Oxidizing Substances | Not specified in abstract | Not specified | Passes test |
| Reducing Substances | Not specified in abstract | Not specified | Passes test |
Note: The specifications for this compound from the EP and BP are not detailed in the readily available literature. The data for Propylene Glycol is provided as a reference for typical glycol specifications in these pharmacopoeias.
Performance Comparison: this compound vs. Propylene Glycol
Beyond meeting purity standards, the performance of an excipient in a formulation is a key consideration. This compound offers several advantages over Propylene Glycol in various pharmaceutical applications.
Skin Irritation and Sensitization
Multiple studies have indicated that this compound has a lower potential for skin irritation and sensitization compared to Propylene Glycol. This makes it a preferred choice for topical and transdermal formulations, particularly for patients with sensitive skin.
Antimicrobial Activity
Research has shown that this compound can exhibit greater antimicrobial activity than Propylene Glycol. In a preservative effectiveness test (PET), this compound was found to be more effective against Escherichia coli and Pseudomonas aeruginosa.[2] Scanning electron microscopy revealed that this compound caused more significant damage to the bacterial cell membrane.[2] This enhanced antimicrobial property can be beneficial in preserving formulations.
Formulation Stability and API Solubility
This compound has been shown to offer improved thermal stability in formulations compared to Propylene Glycol.[3][4][5] Studies on e-liquid formulations, for instance, demonstrated that this compound produced fewer thermal decomposition by-products.[3][4][5] Furthermore, it can create a more basic environment in a solution, which can be advantageous for the stability of certain active pharmaceutical ingredients (APIs).[3][4][5]
While comprehensive quantitative data on the comparative solubility of a wide range of APIs in this compound versus Propylene Glycol is not extensively published, the structural differences suggest potential variations in their solvent capacities. As a polar solvent, this compound is effective in dissolving substances that are difficult to dissolve, such as salicylic acid and ferulic acid.[6] Its ability to enhance the solubility and efficacy of active ingredients is a key benefit in cosmetic and pharmaceutical formulations.[6]
Experimental Protocols for Purity Validation
Accurate and reliable analytical methods are essential for validating the purity of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography (GC) for Purity and Impurity Profiling
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential impurities.
Experimental Workflow for GC Purity Analysis
Caption: Workflow for GC-based purity analysis of this compound.
Detailed GC-FID Protocol:
-
Column: HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase column.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Detailed GC-MS Protocol for Impurity Identification:
For the identification of unknown impurities, a Mass Spectrometry (MS) detector is invaluable.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar to mid-polar column.[7]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 10 minutes.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC with a Refractive Index Detector (RID) is a common method for the analysis of non-chromophoric compounds like this compound.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity analysis of this compound.
Detailed HPLC-RID Protocol:
-
Column: Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm) or a suitable C18 column.[8]
-
Mobile Phase: 5 mM Sulfuric Acid in water for an ion-exclusion column, or a mixture of water and a suitable organic solvent like acetonitrile for a C18 column.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
Logical Relationship of Purity Validation and Formulation Performance
The rigorous validation of this compound purity has a direct and critical impact on its performance in pharmaceutical formulations. The following diagram illustrates this logical relationship.
Caption: Relationship between this compound purity and formulation performance.
References
- 1. Propanediol [doi.usp.org]
- 2. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. clinikally.com [clinikally.com]
- 7. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]
- 8. benchchem.com [benchchem.com]
A Comparative Life Cycle Assessment of 1,3-Propanediol Production Methods
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The industrial production of 1,3-Propanediol (PDO), a versatile chemical building block with applications ranging from polymers to pharmaceuticals, is undergoing a significant transformation. As industries increasingly prioritize sustainability, the environmental performance of different manufacturing routes has come under intense scrutiny. This guide provides a comparative life cycle assessment (LCA) of the predominant methods for producing this compound: traditional petrochemical synthesis and emerging bio-based fermentation routes. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the environmental impact of their material choices.
Production Routes at a Glance
There are currently three main pathways for the commercial production of this compound:
-
Petrochemical Route (from Ethylene Oxide): This conventional method involves the hydroformylation of ethylene oxide followed by hydrogenation.[1] It relies on fossil fuel feedstocks.
-
Bio-based Route (from Corn): This method utilizes a fermentation process where genetically engineered microorganisms convert glucose derived from corn starch into this compound.[2][3]
-
Bio-based Route (from Glycerol): A byproduct of the burgeoning biodiesel industry, crude glycerol can be used as a feedstock for microbial fermentation to produce this compound.[4][5] This route is gaining attention as a value-added application for a waste stream.
Quantitative Comparison of Environmental Impacts
The following table summarizes the key environmental performance indicators for the different this compound production methods based on cradle-to-gate LCA studies. The functional unit for this comparison is 1 kg of this compound.
| Environmental Impact Category | Petrochemical Route (from Ethylene Oxide) | Bio-based Route (from Corn) | Bio-based Route (from Glycerol - Fed-Batch) |
| Global Warming Potential (kg CO₂ eq.) | 4.04 - 9.4[5] | 2.5 - 6.7[5] | Lower than batch fermentation and hydrogenolysis[4] |
| Non-Renewable Energy Use (MJ) | Higher than bio-based routes | Approx. 40% less than petrochemical route[6] | Data not consistently available |
| Water Consumption (L) | Data not consistently available | Higher reliance on water for corn cultivation[1] | Cooling water is a significant contributor (18–35.5% of impact)[4][5] |
| Key Environmental Hotspots | Reliance on fossil fuels | Corn cultivation (land use, water, fertilizers), energy for purification[1][2] | Steam and cooling water for distillation, glycerol sourcing[4][5] |
Experimental Protocols: A Look into the Methodology of Life Cycle Assessment
The data presented in this guide is derived from comprehensive Life Cycle Assessment (LCA) studies. A standardized LCA methodology, as outlined by the International Organization for Standardization (ISO 14040 and 14044), is typically followed.
1. Goal and Scope Definition: The primary goal of these LCAs is to compare the environmental performance of different this compound production routes. The system boundaries are typically "cradle-to-gate," encompassing all processes from raw material extraction (crude oil, corn, or glycerol) to the final purified this compound product at the factory gate.[2][4] The functional unit is consistently defined as 1 kg of purified this compound.[6]
2. Life Cycle Inventory (LCI): This phase involves the meticulous collection of data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each stage of the production process. For the petrochemical route, data is often sourced from industry databases and process simulations.[1] For the bio-based routes, the LCI includes agricultural data for corn cultivation (fertilizer use, water for irrigation, land use change) or data on biodiesel production for the glycerol route.[2] Process simulation software such as Aspen Plus and CHEMCAD is frequently used to model the manufacturing processes and estimate material and energy balances.[4][6]
3. Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is achieved using characterization models and factors from established LCIA methodologies like TRACI (Tool for the Reduction and Assessment of Chemical and other Environmental Impacts) and ReCiPe.[7][8] These methods categorize and quantify the potential impacts, including:
-
Global Warming Potential (GWP): The potential contribution to climate change, measured in kg of CO₂ equivalents.
-
Acidification Potential: The potential to cause acid rain, measured in kg of SO₂ equivalents.
-
Eutrophication Potential: The potential to cause excessive nutrient enrichment in water bodies, measured in kg of N equivalents.
-
Cumulative Energy Demand (CED): The total primary energy extracted from the earth to produce a product.
4. Interpretation: The final phase involves analyzing the results of the LCIA to identify the key environmental hotspots for each production route and to draw conclusions about their comparative environmental performance. For instance, a common finding is that the purification (distillation) stage is a significant energy consumer across all routes, particularly for the bio-based methods.[2][4] For the glycerol route, the environmental impact is also highly dependent on the allocation method used to distribute the environmental burdens of biodiesel production between the main product and the glycerol co-product.
Visualizing the Process: Workflows and Pathways
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in a comparative LCA of this compound production.
Caption: Comparative production routes for this compound.
Caption: Workflow of a comparative Life Cycle Assessment.
Conclusion
The life cycle assessment of this compound production methods reveals a clear trade-off between conventional and emerging technologies. While the petrochemical route is mature and well-established, it is intrinsically linked to fossil fuel consumption and higher greenhouse gas emissions. Bio-based routes, particularly those utilizing waste streams like crude glycerol, offer a promising path towards a more sustainable chemical industry. However, challenges related to land and water use for corn-based production and the energy-intensive nature of purification for all bio-based methods must be addressed through ongoing research and process optimization. For researchers and professionals in drug development and other high-value sectors, understanding the environmental credentials of platform chemicals like this compound is becoming increasingly integral to the overall sustainability profile of their end products. This guide serves as a foundational resource for navigating these complex considerations.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. epa.gov [epa.gov]
- 8. LCIA Methods: A Guide to Measuring Impact [carbonbright.co]
A Comparative Guide to Microbial 1,3-Propanediol Production: Benchmarking Key Strains
For researchers, scientists, and drug development professionals, the microbial production of 1,3-propanediol (1,3-PDO) offers a promising and sustainable alternative to traditional chemical synthesis. This guide provides an objective comparison of the performance of several key microbial strains, supported by experimental data, to aid in the selection of the most suitable biocatalyst for your research and development needs.
The bioproduction of 1,3-PDO, a valuable monomer for polymers like polytrimethylene terephthalate (PTT), primarily utilizes glycerol as a feedstock. A range of microorganisms, both native producers and genetically engineered strains, have been explored for this conversion. This guide focuses on a comparative analysis of four prominent microbial platforms: Escherichia coli, Klebsiella pneumoniae, Clostridium butyricum, and Saccharomyces cerevisiae.
Performance Benchmarking of Microbial Strains
The efficiency of 1,3-PDO production is typically evaluated based on three key metrics: titer (the final concentration of the product), yield (the amount of product generated per unit of substrate consumed), and productivity (the rate of product formation). The following table summarizes these quantitative parameters for the selected microbial strains under various fermentation conditions.
| Microbial Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference |
| Engineered Escherichia coli | Glucose & Glycerol | Fed-Batch | 36.8 | 0.99 (mol/mol) | Not Reported | [1] |
| Engineered Escherichia coli | Glycerol | Not Specified | 13.47 | 0.64 (mol/mol) | Not Reported | [2] |
| Klebsiella pneumoniae | Glycerol | Fed-Batch (Micro-aerobic) | 59.5 | 0.52 | 1.57 | [3] |
| Klebsiella pneumoniae | Glycerol | Fed-Batch | 71.6 | Not Reported | 2.04 | [4] |
| Klebsiella pneumoniae (mutant) | Glycerol | Fed-Batch | 102.06 | 0.52 (mol/mol) | 2.13 | [5] |
| Klebsiella pneumoniae | Crude Glycerol | Repeated Fed-Batch | ~80 | Not Reported | ~3.3 | [6] |
| Clostridium butyricum | Crude Glycerol | Fed-Batch | 67.9 | 0.55 | Not Reported | [7] |
| Clostridium butyricum | Glycerol | Fed-Batch | 104.8 | Not Reported | 3.38 | [7] |
| Clostridium butyricum | Crude Glycerol | Continuous | 30.1 | 0.52 | Not Reported | [7] |
| Engineered Saccharomyces cerevisiae | D-Glucose | Batch | Not specified, but production confirmed | Not Reported | Not Reported | [8][9] |
| Saccharomyces cerevisiae | Glycerol | Batch (Anaerobic) | Not specified, but 42.3 wt% yield achieved | 0.423 | Not Reported | [10] |
Metabolic Pathway and Experimental Workflow
To understand the biological basis of 1,3-PDO production and the typical experimental procedures for strain evaluation, the following diagrams illustrate the core metabolic pathway and a standard experimental workflow.
Caption: Generalized metabolic pathway for this compound production from glycerol.
Caption: A typical experimental workflow for benchmarking microbial 1,3-PDO production.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for key experiments.
Fed-Batch Fermentation of Klebsiella pneumoniae
-
Inoculum Preparation: A single colony of K. pneumoniae is inoculated into a seed medium and incubated overnight at 37°C with shaking.
-
Bioreactor Setup: A 5 L bioreactor containing 2 L of fermentation medium is typically used. The medium generally consists of glycerol as the carbon source, a nitrogen source (e.g., yeast extract, peptone), and various mineral salts.[4]
-
Fermentation Conditions: The fermentation is carried out at 37°C and a controlled pH of 7.0, maintained by the automatic addition of a base like NaOH.[4] To establish anaerobic or micro-aerobic conditions, the bioreactor is sparged with nitrogen before inoculation.[3][4]
-
Feeding Strategy: The glycerol concentration in the fermenter is maintained within a specific range (e.g., 15-20 g/L) by feeding a concentrated glycerol solution.[4]
-
Sampling and Analysis: Samples are withdrawn at regular intervals to measure cell density (OD600) and the concentrations of glycerol, 1,3-PDO, and major byproducts using HPLC.
Fermentation with Clostridium butyricum
-
Medium Composition: A typical medium for C. butyricum includes crude glycerol as the primary carbon source, a nitrogen source, and mineral salts. Some studies have successfully used a simplified, low-cost medium.
-
Fermentation Conditions: As C. butyricum is a strict anaerobe, maintaining anaerobic conditions is critical. This is achieved by sparging the medium with an inert gas like nitrogen. The temperature is generally maintained at 37°C and the pH is controlled around 7.0.
-
Fermentation Modes: Both batch and fed-batch strategies have been successfully employed. In fed-batch fermentation, a concentrated solution of crude glycerol is added to maintain the substrate concentration and avoid inhibition.[7] Continuous culture has also been shown to be effective.[7]
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): The concentrations of this compound, glycerol, and organic acid byproducts in the fermentation broth are most commonly determined using HPLC. A system equipped with a suitable column (e.g., a Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector is typically employed.[6]
-
Gas Chromatography (GC): Gas chromatography with a flame ionization detector (GC-FID) can also be used for the quantification of 1,3-PDO and other volatile compounds.[6]
-
Cell Growth Measurement: Microbial growth is monitored by measuring the optical density of the culture broth at a wavelength of 600 nm (OD600) using a spectrophotometer.
Concluding Remarks
The choice of microbial strain for this compound production depends on various factors, including the desired production scale, the available feedstock, and the specific process requirements. Klebsiella pneumoniae and Clostridium butyricum are robust natural producers capable of achieving high titers and productivities, particularly with crude glycerol. Engineered Escherichia coli offers the advantage of a well-established genetic toolkit, enabling the achievement of near-theoretical yields. While still in earlier stages of development for high-level 1,3-PDO production, engineered Saccharomyces cerevisiae presents a safe and industrially relevant chassis for future advancements. This guide provides a foundation for researchers to compare these leading microbial platforms and select the most appropriate strain for their 1,3-PDO production endeavors.
References
- 1. [PDF] Metabolic engineering for the microbial production of this compound. | Semantic Scholar [semanticscholar.org]
- 2. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial fed-batch production of this compound by Klebsiella pneumoniae under micro-aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-production of this compound and phage phiKpS2 from the glycerol fermentation by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism in this compound fed-batch fermentation by a D-lactate deficient mutant of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Clostridium butyricum growing on biodiesel-derived crude glycerol through a non-sterilized fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Performance comparison of PTT synthesized from bio-based vs. chemical 1,3-Propanediol
A comparative analysis of Polytrimethylene Terephthalate (PTT) derived from renewable and conventional sources reveals nearly identical performance characteristics, underscoring the viability of bio-based alternatives in reducing the environmental footprint of polyester production. This guide provides a detailed comparison of PTT synthesized from bio-based 1,3-propanediol (PDO) and its chemically derived counterpart, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.
Polytrimethylene Terephthalate (PTT) is a versatile thermoplastic polymer prized for its excellent resiliency, inherent stain resistance, and durability. Traditionally, the production of PTT has relied on this compound (PDO) synthesized from petroleum-based feedstocks. However, with the increasing demand for sustainable materials, bio-based PDO, produced through the fermentation of renewable resources like glucose, has emerged as a green alternative.[1][2][3] This guide delves into a head-to-head comparison of the performance of PTT derived from these two distinct sources.
Data Presentation: A Side-by-Side Comparison
The performance of PTT is largely independent of the origin of the PDO monomer, provided the monomer meets the required purity standards. The following table summarizes the typical physical, mechanical, and thermal properties of PTT synthesized from bio-based PDO and chemical PDO. The data indicates that the performance characteristics of both types of PTT are virtually indistinguishable.
| Property | Bio-PTT | Chemical-PTT | Test Method |
| Physical Properties | |||
| Density (g/cm³) | 1.35 | 1.35 | ASTM D792 |
| Melt Flow Index (g/10 min) | 20-40 | 20-40 | ASTM D1238 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 50-60 | 50-60 | ASTM D638 |
| Elongation at Break (%) | 30-60 | 30-60 | ASTM D638 |
| Flexural Modulus (GPa) | 2.5-3.0 | 2.5-3.0 | ASTM D790 |
| Notched Izod Impact (J/m) | 30-50 | 30-50 | ASTM D256 |
| Thermal Properties | |||
| Melting Temperature (°C) | 225-230 | 225-230 | ASTM D3418 |
| Glass Transition Temp (°C) | 45-65 | 45-65 | ASTM D3418 |
| Heat Deflection Temp (°C) | 60-80 | 60-80 | ASTM E2092 |
Table 1: Comparison of typical properties of PTT synthesized from bio-based versus chemical this compound. Data compiled from industry specifications and research articles.[4]
Experimental Protocols
The synthesis and characterization of PTT, regardless of the PDO source, follow standardized procedures. Below are detailed methodologies for the key experiments involved in producing and evaluating PTT.
1. PTT Synthesis via Melt Polycondensation
This two-stage process is the industrial standard for producing PTT.
-
Stage 1: Esterification
-
Charge a high-pressure reactor with purified terephthalic acid (PTA) and either bio-based or chemical this compound (PDO) in a molar ratio of approximately 1:1.8.
-
Add a suitable esterification catalyst, such as a tin-based compound (e.g., C4H10O22Sn), at a concentration of about 0.2 mg/g of PTA.
-
Heat the mixture to a temperature of 180-190°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed as a byproduct and removed.
-
Continue the reaction until the formation of water ceases, indicating the completion of the esterification stage and the formation of bis(3-hydroxypropyl) terephthalate (BHPT) oligomers.
-
-
Stage 2: Polycondensation
-
Transfer the BHPT oligomers to a vacuum reactor.
-
Increase the temperature to 225-230°C and gradually reduce the pressure to below 1 torr.
-
Maintain these conditions for 1-1.5 hours to facilitate the polycondensation reaction, where excess PDO is removed under vacuum, leading to an increase in the polymer's molecular weight.
-
Once the desired intrinsic viscosity (typically around 0.650 dL/g) is achieved, the molten PTT is extruded, cooled, and pelletized.
-
2. Characterization of PTT Properties
The following standard test methods are employed to evaluate the performance of the synthesized PTT.
-
Mechanical Properties:
-
Tensile Strength and Elongation: ASTM D638 is used to determine the tensile properties of the plastic.[5][6][7] Dumbbell-shaped specimens are pulled at a constant rate of speed until they fracture. The force required to break the specimen and the extent of its elongation are measured.
-
Flexural Modulus: ASTM D790 is employed to measure the flexural stiffness of the material. A rectangular specimen is supported at both ends and a load is applied to the center.
-
Impact Resistance: ASTM D256 (Izod Pendulum Impact Resistance) is used to assess the material's ability to withstand a sudden impact. A notched specimen is struck by a swinging pendulum, and the energy absorbed to break the specimen is measured.
-
-
Thermal Properties:
-
Melting and Glass Transition Temperatures: ASTM D3418, using Differential Scanning Calorimetry (DSC), is utilized to determine the melting point and glass transition temperature. The material is heated at a controlled rate, and the heat flow is monitored to identify thermal transitions.
-
Heat Deflection Temperature: ASTM E2092 is used to measure the temperature at which a polymer sample deforms under a specified load. This indicates the material's ability to retain its stiffness at elevated temperatures.
-
Mandatory Visualizations
Biosynthesis of this compound from Glucose
The production of bio-based this compound typically involves the metabolic conversion of glucose by genetically engineered microorganisms, such as Escherichia coli.[1][2][3] The following diagram illustrates a simplified pathway.
Caption: Simplified metabolic pathway for the biosynthesis of this compound from glucose.
Experimental Workflow for PTT Synthesis and Characterization
The overall process from monomer selection to final material characterization follows a structured workflow.
Caption: Workflow from PTT synthesis to performance characterization and comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of this compound via a New Pathway from Glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound via a New Pathway from Glucose in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
Economic analysis of different 1,3-Propanediol production technologies
An Economic Analysis of 1,3-Propanediol Production Technologies: A Comparative Guide
The production of this compound (PDO), a valuable monomer for polymers like polytrimethylene terephthalate (PTT), is achieved through various technological routes, broadly categorized into chemical synthesis and biological production. This guide provides a detailed economic and technical comparison of these methods, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work. The analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams of the production pathways.
Overview of Production Technologies
This compound can be synthesized through two primary chemical routes and a more recently developed biological approach.
-
Chemical Synthesis:
-
Acrolein Hydration: This process involves the hydration of acrolein to 3-hydroxypropionaldehyde (3-HPA), which is subsequently hydrogenated to yield 1,3-PDO.[1][2][3][4]
-
Ethylene Oxide Hydroformylation: In this method, ethylene oxide is hydroformylated to produce 3-HPA, followed by hydrogenation to 1,3-PDO.[1][2][4]
-
-
Biological Production (Fermentation):
-
From Glycerol: This is the most common biological route, utilizing crude glycerol, a byproduct of biodiesel production, as a feedstock. Various microorganisms, including Klebsiella pneumoniae, Clostridium butyricum, and genetically engineered Escherichia coli, are used to ferment glycerol into 1,3-PDO.[5][6][7][8]
-
From Glucose: This method uses glucose (e.g., from corn) as the initial substrate. The microorganism, typically a genetically engineered strain, first converts glucose to glycerol, which is then metabolized to 1,3-PDO.[7][9]
-
Comparative Performance Data
The following table summarizes key performance indicators for different 1,3-PDO production technologies, providing a basis for economic and technical evaluation.
| Production Technology | Feedstock | Microorganism/Catalyst | Titer (g/L) | Productivity (g/L·h) | Yield (g/g or mol/mol) | Reference |
| Chemical Synthesis | ||||||
| Acrolein Hydration | Acrolein | Acid catalyst (e.g., ion exchange resin), Hydrogenation catalyst (e.g., Raney nickel) | High (process dependent) | High (process dependent) | High selectivity reported | [2][10] |
| Ethylene Oxide Hydroformylation | Ethylene Oxide | Hydroformylation and hydrogenation catalysts | High (process dependent) | High (process dependent) | Economically advantageous due to cheaper feedstock | [1] |
| Biological Production | ||||||
| Fermentation | Glycerol | Klebsiella pneumoniae GLC29 | 20.4 | 2.92 | 0.51 g/g | [11][12] |
| Fermentation | Glycerol | Clostridium butyricum | 70.4 | - | - | [13] |
| Fermentation | Glycerol | Engineered Escherichia coli | 104.4 | 2.61 | 0.902 g/g | [13] |
| Fermentation | Glycerol | Citrobacter freundii AD119 | 53.44 | 0.44 | - | [14] |
| Fermentation | Glycerol | Klebsiella sp. & Shewanella oneidensis (co-culture) | 62.90 | - | 0.44 g/g | [15] |
| Fermentation | Glucose | Engineered Saccharomyces cerevisiae & Clostridium acetobutylicum (two-step) | 25.5 | 0.16 | 0.24 g/g sugar | [14] |
Economic Analysis
The economic viability of 1,3-PDO production is heavily influenced by feedstock cost, process efficiency (yield, titer, productivity), and downstream processing costs.
-
Chemical Synthesis: While offering high productivity and yields, chemical routes are dependent on petroleum-based feedstocks (propylene for acrolein, ethylene for ethylene oxide), making them susceptible to price volatility.[4] The processes also require high pressure and temperature, contributing to higher energy costs.[1]
-
Biological Production: The use of crude glycerol, a low-cost byproduct of the burgeoning biodiesel industry, makes this route economically attractive.[5][7][16] However, biological processes often have lower titers and productivities compared to chemical methods, leading to higher downstream processing costs for product purification.[5] The cost of biocatalysts can also be a significant factor.[5] Fed-batch fermentation has been shown to be more economically viable than batch fermentation, with a significantly lower unitary production cost.[17]
A techno-economic analysis comparing chemical and biological routes from crude glycerol suggests that while the biological method has sustainability advantages, it faces challenges such as byproduct formation and lower efficacy at high glycerol concentrations.[5]
Experimental Protocols
Microbial Production of this compound from Glycerol (General Protocol)
This protocol outlines a typical fed-batch fermentation process for 1,3-PDO production using a microbial catalyst.
1. Microorganism and Inoculum Preparation:
-
A suitable microbial strain (e.g., Klebsiella pneumoniae, Clostridium butyricum, or a genetically engineered strain) is selected.
-
The strain is cultured in a seed medium to prepare the inoculum.
2. Fermentation Medium:
-
The fermentation medium is prepared containing a carbon source (crude or pure glycerol), nitrogen source, phosphate, and various mineral salts.
-
The medium is sterilized before inoculation.
3. Bioreactor Setup and Fermentation Conditions:
-
The fermentation is carried out in a sterilized bioreactor.
-
Key parameters are controlled:
4. Fed-Batch Strategy:
-
An initial batch phase is conducted with a specific glycerol concentration (e.g., 40 g/L).[11][14]
-
During the fed-batch phase, a concentrated glycerol solution is fed into the bioreactor to maintain the substrate concentration at a desired level and avoid substrate inhibition.
5. Downstream Processing:
-
After fermentation, the biomass is separated from the broth.
-
1,3-PDO is recovered and purified from the fermentation broth through a series of steps, which may include evaporation, extraction, and distillation.
Chemical Synthesis of this compound from Acrolein
This protocol describes the two-step chemical synthesis of 1,3-PDO starting from acrolein.
1. Hydration of Acrolein:
-
Acrolein is reacted with water in the presence of a mildly acidic catalyst (e.g., a weak acidic ion exchange resin) to form 3-hydroxypropionaldehyde (3-HPA).[3]
-
The reaction is typically carried out at a controlled temperature (e.g., 45°C).[10]
2. Hydrogenation of 3-HPA:
-
The aqueous solution of 3-HPA, after removal of unreacted acrolein, is subjected to catalytic hydrogenation.
-
A hydrogenation catalyst, such as Raney nickel, is used.[2]
-
The hydrogenation is performed under controlled temperature and pressure to convert 3-HPA to this compound.[1]
-
The reaction is typically conducted at a pH between 2.5 and 6.[10]
3. Purification:
-
The final product, this compound, is purified from the reaction mixture, which may contain byproducts like 3,3'-oxybis-1-propanol, through distillation.[10]
Production Pathway Diagrams
The following diagrams illustrate the key production pathways for this compound.
Caption: Chemical synthesis routes to this compound.
Caption: Biological production pathways for this compound.
Conclusion
The choice of production technology for this compound depends on a variety of factors, including feedstock availability and cost, desired production scale, and sustainability considerations. While chemical synthesis routes offer high efficiency, the biological production of 1,3-PDO from renewable resources like crude glycerol presents a more environmentally friendly and potentially cost-effective alternative.[5][7] Ongoing research in metabolic engineering and process optimization continues to improve the competitiveness of bio-based 1,3-PDO, making it a key component in the transition towards a more sustainable chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openpr.com [openpr.com]
- 4. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Design and economic analysis of the technological scheme for this compound production from raw glycerol | Semantic Scholar [semanticscholar.org]
- 7. chemmethod.com [chemmethod.com]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
- 9. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5364987A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. jairjp.com [jairjp.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. journals.asm.org [journals.asm.org]
- 14. The Impact of Process Parameters on this compound Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 | MDPI [mdpi.com]
- 15. Enhanced this compound production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis of 1,3-Propanediol
For researchers, scientists, and professionals in drug development, ensuring the purity of 1,3-Propanediol (1,3-PDO) is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a comparative overview of the ASTM standard test method and other analytical techniques for determining the purity of this compound, supported by available experimental data.
Standard Test Method: ASTM D7515
The recognized standard for determining the purity of this compound is ASTM D7515.[1] This method employs gas chromatography (GC) to ascertain the purity of 1,3-PDO and was initially developed for its application as a base fluid in engine coolants.[1][2] While the full standard contains detailed procedures, the fundamental principles of the gas chromatographic approach are well-established.
Alternative Analytical Methods
Beyond the ASTM standard, several other analytical techniques can be employed to assess the purity of this compound. These methods offer varying degrees of sensitivity, selectivity, and complexity, making them suitable for different applications, from routine quality control to in-depth research. The most common alternatives include High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Quantitative Performance Comparison
The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The following table summarizes available data for the analysis of this compound by various techniques. It is important to note that much of the publicly available data pertains to the analysis of 1,3-PDO in complex biological matrices, such as fermentation broths, which may influence parameters like the limit of detection.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery | Relative Standard Deviation (RSD) |
| GC-FID | Bacterial Culture | 0.01 g/L | 0.02 g/L | 0.05 - 20 g/L | 97 ± 6% | 0.83 ± 0.44% |
| HPLC-RID | Fermentation Broth | 0.017 - 0.038 g/L | - | 1 - 100 g/L | 96.7 - 103.1% | 0.42 - 0.63% |
| GC-MS | Wine | - | - | 1 - 500 mg/L | - | - |
| Enzymatic Assay | Biological Samples | - | - | - | - | - |
Data for GC-FID is from a validated method for bacterial culture supernatants.[3] Data for HPLC-RID is from a study on fermentation broth.[4] Data for GC-MS is based on a method for propanediols in wine.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of the experimental protocols for the key analytical methods discussed.
ASTM D7515 (Gas Chromatography)
While the complete standard is proprietary, a general GC-FID protocol for this compound analysis, based on available literature, is as follows:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as ethanol. For complex matrices, centrifugation and filtration may be necessary.[2]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds, such as a wax-type column (e.g., HP-INNOWAX).[2]
-
GC Conditions:
-
Quantification: The purity is determined by comparing the peak area of this compound to that of a certified reference standard.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.[2]
-
Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) and an ion-exclusion or reversed-phase column.[4]
-
HPLC Conditions:
-
Quantification: A calibration curve is constructed by injecting standards of known concentrations and plotting their peak areas against concentration.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Similar to GC-FID, the sample is diluted in a suitable solvent. For trace analysis, a derivatization step may be employed to increase volatility.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
GC Conditions: Similar to GC-FID, but helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in either full scan mode for identification of unknown impurities or selected ion monitoring (SIM) mode for quantification of target analytes.
-
Quantification: Performed using an internal or external standard method.
Enzymatic Assay
-
Principle: This method is based on the specific enzymatic oxidation of this compound.
-
Procedure: The assay typically involves the use of this compound oxidoreductase, which catalyzes the oxidation of 1,3-PDO. The reaction progress can be monitored spectrophotometrically.
-
Quantification: The concentration of this compound is determined by measuring the change in absorbance and comparing it to a standard curve.
Visualization of Analytical Workflows
To better illustrate the procedural differences between these methods, the following diagrams outline the typical experimental workflows.
Conclusion
The ASTM D7515 standard provides a robust and validated method for the routine purity assessment of this compound using gas chromatography. However, alternative methods such as HPLC-RID and GC-MS offer viable, and in some cases advantageous, approaches depending on the specific requirements of the analysis. For instance, HPLC-RID is a simpler technique that may be suitable for less complex samples, while GC-MS provides higher selectivity and is invaluable for identifying unknown impurities. The choice of the optimal method will ultimately depend on factors such as the required level of accuracy and precision, the nature and expected concentration of impurities, available instrumentation, and throughput needs. For regulated environments, adherence to the official ASTM standard method is generally recommended.
References
A Comparative Study: Unraveling the Properties of Polyesters Derived from 1,3-Propanediol versus Other Diols
A comprehensive guide for researchers and drug development professionals on the distinct characteristics of polyesters synthesized with 1,3-propanediol (PDO) in comparison to those formulated with other common diols such as 1,2-ethanediol (ethylene glycol, EG) and 1,4-butanediol (BDO).
The selection of diol monomers in polyester synthesis is a critical determinant of the final polymer's properties, influencing its thermal stability, mechanical strength, biodegradability, and biocompatibility. This guide provides an in-depth comparison of polyesters based on this compound (yielding polytrimethylene terephthalate, PTT) against those derived from ethylene glycol (polyethylene terephthalate, PET) and 1,4-butanediol (polybutylene terephthalate, PBT). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in material selection for their specific applications.
Quantitative Comparison of Polyester Properties
The choice of diol significantly impacts the physicochemical properties of the resulting polyester. The following tables summarize the key quantitative data for PTT, PET, and PBT, offering a clear comparison of their thermal and mechanical characteristics.
Table 1: Thermal Properties of PTT, PET, and PBT
| Property | Polytrimethylene Terephthalate (PTT) | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) |
| Melting Temperature (Tm) | 225 - 230 °C | 250 - 265 °C | 220 - 230 °C |
| Glass Transition Temperature (Tg) | 45 - 65 °C | 67 - 81 °C | 22 - 65 °C |
| Heat Deflection Temperature (HDT) | 50 - 65 °C (unreinforced) | 60 - 75 °C (unreinforced) | 50 - 60 °C (unreinforced) |
Table 2: Mechanical Properties of PTT, PET, and PBT
| Property | Polytrimethylene Terephthalate (PTT) | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) |
| Tensile Strength | 50 - 65 MPa | 55 - 75 MPa | 50 - 60 MPa |
| Elongation at Break | 30 - 300 % | 50 - 300 % | 50 - 300 % |
| Flexural Modulus | 2.4 - 2.8 GPa | 2.8 - 3.1 GPa | 2.3 - 2.6 GPa |
| Impact Strength (Notched Izod) | 30 - 50 J/m | 20 - 40 J/m | 35 - 55 J/m |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Polyester Synthesis (Melt Polycondensation)
This protocol outlines the synthesis of polyesters such as PTT, PET, and PBT via a two-step melt polycondensation process.
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
This compound (PDO), 1,2-Ethanediol (EG), or 1,4-Butanediol (BDO)
-
Catalyst (e.g., antimony trioxide, titanium-based catalysts)
-
Stabilizers (e.g., phosphorus-based compounds)
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with the diacid (TPA) or diester (DMT) and the respective diol in a specific molar ratio (typically 1:1.2 to 1:1.5 diol to diacid/diester).
-
Add the catalyst and stabilizers.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C.
-
Continuously remove the byproduct (water for TPA, methanol for DMT) by distillation to drive the reaction forward.
-
Monitor the reaction progress by measuring the amount of byproduct collected. The reaction is considered complete when the theoretical amount of byproduct is collected.
-
-
Polycondensation:
-
Increase the temperature to 250-280°C.
-
Gradually reduce the pressure to create a high vacuum (typically below 1 Torr).
-
Continue the reaction under these conditions to increase the polymer's molecular weight by removing excess diol.
-
Monitor the reaction progress by measuring the melt viscosity.
-
Once the desired viscosity is reached, extrude the molten polymer, cool it, and pelletize it for further analysis.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is employed to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and melting temperature (Tm).
Procedure:
-
Weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first.
-
The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
-
The Tm is determined from the peak of the endothermic melting transition in the second heating scan.
Mechanical Testing (Tensile Test)
Tensile testing is used to evaluate the mechanical properties of the polyesters, such as tensile strength, elongation at break, and Young's modulus.
Procedure:
-
Prepare dog-bone shaped specimens of the polyester according to standard specifications (e.g., ASTM D638).
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion of the stress-strain curve).
Biodegradation Test (Enzymatic Degradation)
This test assesses the susceptibility of the polyesters to enzymatic degradation, providing an indication of their biodegradability.
Procedure:
-
Prepare thin films of the polyester samples.
-
Weigh the initial dry weight of the films.
-
Immerse the films in a phosphate buffer solution (pH 7.4) containing a specific enzyme (e.g., lipase from Rhizopus delemar).
-
Incubate the samples at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, remove the films from the solution, wash them with distilled water, and dry them to a constant weight.
-
Calculate the weight loss of the films over time to determine the rate of enzymatic degradation.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Validating the absence of toxic residuals in bio-produced 1,3-Propanediol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of bio-produced 1,3-Propanediol (PDO) with its petroleum-derived counterpart, focusing on the validation of the absence of toxic residuals. Detailed experimental protocols and supporting data are presented to offer a clear and objective assessment.
Bio-produced this compound, derived from renewable resources like corn sugar or glycerol, presents a sustainable alternative to the traditional petrochemical production process. While the final, highly purified bio-produced PDO is chemically identical to its petroleum-based counterpart, the initial impurity profiles differ significantly due to their distinct manufacturing processes. The primary concern with the bio-based method is the removal of fermentation by-products, including organic acids and the cytotoxic intermediate, 3-hydroxypropionaldehyde (3-HPA).
Comparison of Impurity Profiles
The production of 1,3-PDO via fermentation is a complex biological process that can generate a variety of by-products. In contrast, the chemical synthesis from petroleum feedstocks typically results in a different set of impurities. A multi-step downstream purification process is crucial for bio-produced PDO to achieve high purity, and stringent quality control can ensure that total organic impurities are reduced to minimal levels. A patent for a purification process of biologically-produced this compound states that the concentration of total organic impurities can be less than 400 ppm.[1]
Table 1: Comparison of Potential Impurities in Bio-Produced vs. Petroleum-Derived this compound
| Impurity Category | Bio-Produced this compound | Petroleum-Derived this compound |
| Starting Materials | Residual glycerol or glucose | Residual ethylene oxide or acrolein |
| Intermediates | 3-Hydroxypropionaldehyde (3-HPA) | Varies by synthesis route |
| By-products | Organic acids (lactic, acetic, succinic), Ethanol, 2,3-Butanediol | Varies by synthesis route |
| Process-related | Biomass, proteins, salts from fermentation broth | Catalysts, solvents |
Quantitative Analysis of Fermentation By-products
The primary impurities of concern in the bio-production of 1,3-PDO are the organic acids generated by the microorganisms during fermentation. The concentrations of these acids can vary depending on the specific microbial strain and fermentation conditions.
Table 2: Typical Concentrations of Major Metabolites in Citrobacter freundii Fed-Batch Fermentation Broth [2]
| Metabolite | Concentration (g/L) |
| This compound | 43.30 |
| Lactic Acid | 10.82 |
| Acetic Acid | 9.65 |
| Succinic Acid | 4.85 |
| Ethanol | 1.86 |
Toxicity Profile of Potential Residuals
A critical aspect of validating the purity of bio-produced 1,3-PDO is understanding the toxicity of potential residuals. While the final product is of high purity, it is essential to have robust analytical methods to detect and quantify any trace amounts of potentially harmful substances.
Table 3: Acute Oral Toxicity of Potential Organic Acid Residuals
| Compound | LD50 (Rat, oral) | Reference |
| Acetic Acid | 3310 mg/kg | [3] |
| Lactic Acid | 3543 - 4936 mg/kg | [4] |
| Succinic Acid | 2260 mg/kg | [5] |
The most significant toxic residual of concern during the bio-production process is the intermediate 3-hydroxypropionaldehyde (3-HPA). However, this reactive aldehyde is typically consumed in a subsequent enzymatic step to form 1,3-PDO and is removed during the downstream purification process.
Experimental Protocols for Residual Validation
To ensure the absence of toxic residuals, rigorous analytical testing is performed on the final purified bio-produced this compound. The following are detailed methodologies for key experiments.
Analysis of Organic Acids by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is used for the separation and quantification of organic acids in the fermentation broth and final product.
Sample Preparation:
-
For fermentation broth, centrifuge the sample to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range.
HPLC-RID Conditions:
-
Column: Kromasil C18 (5 µm, 250 mm × 4.6 mm i.d.)
-
Mobile Phase: 0.2% (v/v) phosphoric acid in an acetonitrile/water mixture (3.5:96.5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
Calibration: Prepare a series of standards of known concentrations for each organic acid in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration for each standard.
Data Analysis: Identify the peaks in the sample chromatogram based on the retention times of the standards. Quantify the concentration of each organic acid using the corresponding calibration curve.[6]
Analysis of this compound and Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to determine the purity of this compound and to identify and quantify any volatile organic impurities.
Sample Preparation and Derivatization:
-
For samples containing non-volatile impurities, a derivatization step is necessary to increase the volatility of the analytes. A common method is silylation.
-
Dry the sample thoroughly.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried sample.
-
Heat the mixture to ensure complete derivatization.
-
The derivatized sample can then be injected into the GC-MS.
GC-MS Conditions:
-
Column: Fused silica capillary column (e.g., 5% Phenyl Polysiloxane, 30 m length, 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, ramp to 300°C at 5°C/min, and hold for 15 minutes.
-
Ionization Mode: Electron Impact (70 eV)
-
Mass Spectrometer: Set to scan a mass range appropriate for the expected analytes and their derivatives.
Data Analysis: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the analytes by using an internal standard and creating a calibration curve.
Visualization of Experimental Workflow and Cellular Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validating the absence of residuals and the potential cellular impact of aldehydic impurities.
References
- 1. US20050069997A1 - Purification of biologically-produced this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3-Propanediol: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for each chemical is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,3-Propanediol, ensuring compliance and minimizing risk.
While this compound is not generally classified as a hazardous substance under the Globally Harmonized System (GHS) and exhibits low toxicity, it must be disposed of in accordance with federal, state, and local regulations.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring environmental stewardship.
Immediate Safety & Handling
Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Although the substance has low acute toxicity and is not typically considered a skin or eye irritant, standard laboratory safety practices should always be observed.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards like NIOSH.[4][5]
-
Hand Protection: Handle with chemically resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5]
-
Body Protection: In situations with potential for skin contact, wear an impervious apron, pants, and jacket.[2]
Step-by-Step Disposal Protocol
Follow this procedural guidance to ensure the safe collection, storage, and disposal of this compound waste. All chemical waste must be managed under the guidelines of the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[6]
Step 1: Waste Collection
-
Collect waste this compound and contaminated materials in a designated, compatible container. Plastic containers are often preferred.[7]
-
Do not mix this compound with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Crucially, never pour this compound down the drain. [4][5][7]
Step 2: Container Labeling
-
The waste container must be clearly labeled.[8] According to EPA guidelines, every receptacle for chemical waste must be marked with the words "Hazardous Waste." [8]
-
The label should also include the chemical name ("this compound Waste") and an indication of its hazards, even if minimal.[8]
Step 3: On-Site Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7][8] The waste should remain under the control of laboratory personnel.[6]
-
The SAA should be a cool, dry, and well-ventilated location.[4][9]
-
Regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA for up to 12 months, provided the volume limit is not exceeded.[7][10]
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4][5]
-
Provide them with accurate information about the waste stream for proper handling and disposal.
Emergency Procedure: Spill Cleanup
In the event of a this compound spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area.[5]
-
Wear PPE: Don the appropriate PPE as described above.[5]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[4][5]
-
Absorb the Liquid: Soak up the spill with a non-combustible, inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][4]
-
Collect the Waste: Transfer the absorbed material into a suitable, closed container for disposal.[2][5][11]
-
Label and Dispose: Label the container as "Hazardous Waste" containing this compound and absorbent material. Dispose of it by following the standard disposal protocol.[8]
Data Summary for Disposal Consideration
The following table summarizes key quantitative data for this compound, providing context for its handling and disposal.
| Property | Value | Citation |
| GHS Classification | Not classified as a dangerous substance | [2][3] |
| Physical State | Colorless, viscous liquid | [1][4] |
| pH | 4.5 - 7.0 (10% aqueous solution) | [9] |
| Flash Point | 129 - 140 °C (264 - 284 °F) | [2][9] |
| Boiling Point | 214 °C (417 °F) | [1][9] |
| Aquatic Toxicity | Very low toxicity to aquatic species | [1] |
| Biodegradability | Readily biodegradable | [1] |
| Bioaccumulation | Not bioaccumulative | [1] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory considerations are met from the point of generation to final disposal.
References
- 1. dupont.ca [dupont.ca]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. theformulatorshop.com [theformulatorshop.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling 1,3-Propanediol
This guide provides critical safety and logistical information for the proper handling and disposal of 1,3-Propanediol in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. While generally not classified as a hazardous substance, proper PPE is mandatory to prevent skin and eye contact.
Recommended PPE for Handling this compound:
| PPE Type | Specification | Standard |
| Eye and Face Protection | Safety glasses with side-shields | EN166 (EU) or NIOSH (US) approved[1] |
| Hand Protection | Nitrile rubber gloves[1][2] | Tested according to EN 374[2] |
| Minimum layer thickness: >0.11 mm[1][2] | ||
| Breakthrough time: >480 minutes (permeation: level 6)[1][2] | ||
| Skin and Body Protection | Laboratory coat | Standard laboratory practice |
| Respiratory Protection | Necessary only if aerosol or mist formation occurs[2][3] | NIOSH (US) or CEN (EU) approved respirator[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Handling the Chemical:
-
Doffing PPE:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
Disposal Protocol:
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4] Do not dispose of it down the drain.[1]
-
Contaminated Materials: Dispose of contaminated gloves and other disposable materials as unused product in a suitable, closed container.[1][4]
-
Empty Containers: Treat empty containers as if they still contain the product. Do not reuse empty containers.
Workflow for Safe Handling and Disposal of this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
